N-Boc-3-pyrrolidinone
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOMVCDXPUXKIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332887 | |
| Record name | N-Boc-3-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101385-93-7 | |
| Record name | 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101385-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-3-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-oxo-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Boc-3-pyrrolidinone chemical properties and structure
An In-depth Technical Guide to N-Boc-3-pyrrolidinone for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its IUPAC name tert-butyl 3-oxopyrrolidine-1-carboxylate, is a key heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[3] This protecting group imparts stability and allows for selective chemical manipulations at other positions of the molecule.[4] this compound serves as a versatile precursor for the synthesis of a wide range of more complex molecules, particularly chiral amines and alcohols that are integral to the development of novel therapeutics.[5][6]
Chemical Structure and Identifiers
The chemical structure of this compound is fundamental to its reactivity and utility in synthesis. The presence of the ketone functional group and the Boc-protected amine allows for a variety of chemical transformations.
| Identifier | Value |
| IUPAC Name | tert-butyl 3-oxopyrrolidine-1-carboxylate[7] |
| CAS Number | 101385-93-7[8][9][10][11][12] |
| Molecular Formula | C₉H₁₅NO₃[8][9][10][11][12] |
| SMILES String | CC(C)(C)OC(=O)N1CCC(=O)C1[7][12][13] |
| InChI | 1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h4-6H2,1-3H3[12] |
| InChI Key | JSOMVCDXPUXKIC-UHFFFAOYSA-N[12] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. It is typically a white to pale yellow solid at room temperature.[3][14]
| Property | Value |
| Molecular Weight | 185.22 g/mol [7][8][9][10][11][12] |
| Melting Point | 34-38 °C[8][9][12] |
| Boiling Point | 270.9 ± 33.0 °C (Predicted)[8] |
| Density | 1.133 g/cm³[9] |
| pKa | -1.79 ± 0.20 (Predicted)[8][9] |
| Water Solubility | Insoluble[8][14] |
| Solubility in Organic Solvents | Soluble in dichloromethane (B109758), ethyl acetate (B1210297), methanol, ethanol, acetonitrile, and dimethylformamide (DMF).[3][8][9][14] |
Experimental Protocols
Synthesis of this compound from N-Boc-3-pyrrolidinol (Dess-Martin Oxidation)
A common and efficient method for the synthesis of this compound is the oxidation of N-Boc-3-pyrrolidinol using Dess-Martin periodinane (DMP).[10][14][15]
Materials:
-
tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in dichloromethane (DCM) under a nitrogen atmosphere.[10]
-
Cool the solution to 0 °C using an ice bath.[10]
-
Add Dess-Martin periodinane (DMP) (2 equivalents) to the stirred solution.[10]
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.[10]
-
Extract the mixture with DCM.[10]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purify the residue by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (e.g., 15:85) to afford the pure this compound.[10]
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Dichloromethane (for loading)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane.[16]
-
Load the sample onto the column.[16]
-
Elute the column with a mixture of ethyl acetate and hexanes, starting with a low polarity mixture (e.g., 5% EtOAc/hexanes) and gradually increasing the polarity (e.g., to 10% and then 20% EtOAc/hexanes).[16]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.[14]
Analytical Characterization
The purity and identity of this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[8][10]
-
¹³C NMR: The carbon NMR spectrum is used to determine the carbon framework of the molecule.[17]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the functional groups present, such as the ketone and the carbamate (B1207046) from the Boc group.[17]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is used to assess the purity of the compound and confirm its molecular weight.[18]
Reactivity and Synthetic Applications
This compound is a valuable intermediate in organic synthesis due to its versatile reactivity.
-
Deprotection of the Boc Group: The tert-butoxycarbonyl group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine, 3-pyrrolidinone.[3][14]
-
Reduction of the Ketone: The ketone functional group can be reduced to a hydroxyl group to form N-Boc-3-pyrrolidinol. Asymmetric reduction using chiral catalysts, such as in the Corey-Bakshi-Shibata (CBS) reduction, or biocatalytic methods with ketoreductases (KREDs), can produce enantiomerically pure (R)- or (S)-N-Boc-3-pyrrolidinol, which are crucial chiral building blocks in drug synthesis.[5]
-
Reductive Amination: The ketone can undergo reductive amination to introduce an amino group at the 3-position, leading to the synthesis of chiral N-Boc-3-aminopyrrolidines.[6]
-
Use in Drug Discovery: The pyrrolidine (B122466) scaffold is a common motif in many biologically active compounds.[1] this compound serves as a starting material for the synthesis of various pharmaceutical agents, including muscarinic receptor agonists for potential treatment of neurological disorders.[2][19]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the synthesis and application of this compound.
Caption: Synthesis and purification workflow for this compound.
Caption: Key chemical transformations of this compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 101385-93-7 [m.chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. This compound [chemspon.com]
- 12. 1-叔丁氧碳基-3-吡咯烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 14. Page loading... [wap.guidechem.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of N-tert-butoxycarbonyl-3-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
N-tert-butoxycarbonyl-3-pyrrolidinone, also known as N-Boc-3-pyrrolidinone, is a key chemical intermediate widely utilized in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its unique structure, which incorporates a tert-butoxycarbonyl (Boc) protecting group, provides stability and allows for selective reactivity, making it an invaluable building block in organic synthesis.[1] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its synthesis.
Core Physicochemical Properties
The fundamental physicochemical properties of N-tert-butoxycarbonyl-3-pyrrolidinone are summarized in the table below, providing a consolidated reference for laboratory and research applications.
| Property | Value | References |
| Molecular Formula | C₉H₁₅NO₃ | [1][2][3][4] |
| Molecular Weight | 185.22 g/mol | [1][2][3][4] |
| Appearance | White to yellow to orange low melting solid or brown oil | [1][2][5][6] |
| Melting Point | 34-38 °C | [1][2][3][4][6][7] |
| Boiling Point | 270.9 ± 33.0 °C (Predicted) | [2][4][6][7] |
| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [4][6][7] |
| Water Solubility | Insoluble | [2][4][5][6][7] |
| Solubility in Organic Solvents | Soluble in Dichloromethane, Ethyl Acetate (B1210297), Methanol, Acetonitrile, and Dimethylformamide (DMF) | [2][4][5][7][8] |
| pKa | -1.79 ± 0.20 (Predicted) | [2][4][7] |
| Refractive Index | 1.486 | [6][7] |
| Flash Point | >230 °F (>110 °C) | [4][6] |
Spectral Data
¹H NMR (400 MHz, CDCl₃): δ 3.79-3.75 (m, 4H), 2.58 (t, J = 8.0 Hz, 2H), 1.47 (s, 9H).[2][4]
Experimental Protocols
Detailed methodologies for determining key physicochemical properties and a standard synthesis procedure are outlined below.
Synthesis of N-tert-butoxycarbonyl-3-pyrrolidinone from (R)-1-Boc-3-hydroxypyrrolidine
This protocol describes the oxidation of the corresponding alcohol to the ketone using Dess-Martin periodinane (DMP).[9]
Materials:
-
(R)-1-Boc-3-hydroxypyrrolidine
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a stirred solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in DCM under a nitrogen atmosphere, add DMP (2 equivalents) at 0 °C.[9]
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.[9]
-
Monitor the reaction completion using thin-layer chromatography (TLC).[9]
-
Upon completion, quench the reaction with a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.[9]
-
Extract the mixture with DCM.[9]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
-
Purify the resulting residue by column chromatography using a mixture of ethyl acetate and hexane (e.g., 15:85) to yield N-tert-butoxycarbonyl-3-pyrrolidinone as an oil.[5][9]
Determination of Melting Point (Capillary Method)
This standard technique is used to determine the temperature range over which the solid compound melts.[10]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10]
-
Glass capillary tubes (sealed at one end)[10]
-
Calibrated thermometer[10]
-
N-tert-butoxycarbonyl-3-pyrrolidinone sample
Procedure:
-
Ensure the sample is dry and, if necessary, finely powdered.[11]
-
Introduce a small amount of the compound into the open end of a capillary tube and pack it down to the sealed end.[12]
-
Place the capillary tube in the heating block of the melting point apparatus.[12]
-
Heat the sample rapidly to about 10-15°C below the expected melting point.[10]
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[10]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[10] The melting point is reported as the range T1-T2.[10]
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid.[13]
Apparatus and Materials:
-
Thiele tube[13]
-
Heat-resistant oil (e.g., mineral oil)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
N-tert-butoxycarbonyl-3-pyrrolidinone sample
Procedure:
-
Fill the Thiele tube with oil.
-
Place a few milliliters of the sample into the small test tube.[14]
-
Place the capillary tube, sealed end up, into the test tube with the sample.[14][15]
-
Attach the test tube to the thermometer and immerse it in the oil within the Thiele tube.[13][15]
-
Observe for a continuous stream of bubbles emerging from the open end of the inverted capillary tube.[13]
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[13][15]
Determination of Solubility
This protocol provides a qualitative assessment of a compound's solubility in various solvents.
Materials:
-
Small test tubes
-
N-tert-butoxycarbonyl-3-pyrrolidinone sample
-
Various solvents (e.g., water, dichloromethane, ethyl acetate, methanol)
Procedure:
-
Place a small, measured amount (e.g., 25 mg) of the compound into a test tube.[16]
-
Add a small volume (e.g., 0.75 mL) of the chosen solvent in portions.[16]
-
After each addition, shake the test tube vigorously to facilitate dissolution.[16]
-
Observe whether the solid dissolves completely.
-
Categorize the solubility based on the amount of solvent required to dissolve the sample.
Visualized Workflow and Pathways
The following diagrams illustrate key processes related to N-tert-butoxycarbonyl-3-pyrrolidinone.
Caption: Workflow for the synthesis of N-tert-butoxycarbonyl-3-pyrrolidinone.
Caption: Logical workflow for determining physicochemical properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 101385-93-7 [m.chemicalbook.com]
- 3. 1-叔丁氧碳基-3-吡咯烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 101385-93-7 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. N boc-3-pyrrolidinone | PDF [slideshare.net]
- 7. lookchem.com [lookchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. westlab.com [westlab.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cdn.juniata.edu [cdn.juniata.edu]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to N-Boc-3-pyrrolidinone
CAS Number: 101385-93-7
This technical guide provides a comprehensive overview of N-Boc-3-pyrrolidinone, a key intermediate in organic synthesis and pharmaceutical development.[1][2] Targeted at researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, synthesis protocols, key reactions, and analytical methodologies.
This compound, also known as tert-butyl 3-oxopyrrolidine-1-carboxylate, is a versatile building block used in the construction of complex organic molecules.[1][3] Its structure features a pyrrolidinone ring protected by a tert-butoxycarbonyl (Boc) group.[3] This Boc group provides stability under various reaction conditions but can be selectively removed under acidic conditions, making it an ideal intermediate for multi-step synthetic pathways in medicinal chemistry.[3][4]
Physicochemical Properties
This compound is typically a white to pale yellow or brown solid at room temperature, which may exist as an oil or low-melting solid.[3][4][5][6] A summary of its key physical and chemical properties is presented below.
| Property | Value | References |
| Molecular Formula | C₉H₁₅NO₃ | [5][7] |
| Molecular Weight | 185.22 g/mol | [5][7] |
| Appearance | White to yellow to orange low melting solid or brown oil | [3][5][6] |
| Melting Point | 34-38 °C (lit.) | [5][6] |
| Boiling Point | 270.9 ± 33.0 °C (Predicted) | [6] |
| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [6] |
| Flash Point | >110 °C (>230 °F) - closed cup | [8] |
| pKa | -1.79 ± 0.20 (Predicted) | [5] |
| Solubility | Insoluble in water. Soluble in polar organic solvents like dichloromethane, ethyl acetate (B1210297), methanol, acetonitrile, and DMF. | [3][4][5] |
| Storage Temperature | −20°C to 0-5°C | [6][9] |
Synthesis of this compound
The most common method for synthesizing this compound is through the oxidation of the corresponding alcohol, N-Boc-3-hydroxypyrrolidine. Oxidizing agents such as Dess-Martin periodinane (DMP) are frequently used for this transformation.[4][7]
Experimental Protocol: Dess-Martin Oxidation
This protocol describes the synthesis of this compound from tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate using Dess-Martin periodinane (DMP).[7]
Materials:
-
tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (EtOAc) and Hexane (B92381) for column chromatography
Procedure:
-
A solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in anhydrous DCM is prepared in a round-bottom flask under a nitrogen atmosphere.[7]
-
The solution is cooled to 0 °C in an ice bath.[7]
-
Dess-Martin periodinane (DMP) (2 equivalents) is added portion-wise to the stirred solution at 0 °C.[7]
-
The reaction mixture is allowed to warm to room temperature and stirred for approximately 2 hours.[7] Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.[7]
-
The mixture is extracted with DCM.[7] The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude product.[7]
-
The crude residue is purified by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 15:85) to afford the pure this compound as an oil.[7] A yield of approximately 77% can be expected.[7]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound via Dess-Martin oxidation.
Applications in Organic Synthesis
This compound is a valuable prochiral starting material for synthesizing enantiomerically pure compounds, which are critical building blocks for pharmaceuticals.[10][11]
Asymmetric Reduction to Chiral Alcohols
A primary application is the asymmetric reduction of the ketone to produce chiral N-Boc-3-hydroxypyrrolidines.[11] This can be achieved through both chemical and biocatalytic methods.
-
Chemical Reduction: Methods like the Corey-Bakshi-Shibata (CBS) reduction utilize a chiral catalyst to achieve high enantioselectivity.[11]
-
Biocatalytic Reduction: Enzymes, such as keto reductases (KREDs), offer an environmentally friendly approach with excellent stereoselectivity under mild conditions.[10][11] this compound is also used in studies of asymmetric hydrogen-transfer bioreduction with enzymes like Leifsonia alcohol dehydrogenase.[5][7]
Synthesis of Chiral Amines
The resulting chiral alcohols can be further converted into other important intermediates, such as chiral N-Boc-3-aminopyrrolidines. This is often accomplished via conversion of the hydroxyl group to a leaving group, followed by substitution with an azide (B81097) and subsequent reduction. The chiral amines and alcohols derived from this compound are frequently used in the synthesis of kinase inhibitors and other bioactive compounds.[10]
Reaction Pathway Diagram
Caption: Key synthetic transformations starting from this compound.
Analytical Characterization
The purity and structure of this compound and its derivatives are typically confirmed using a combination of chromatographic and spectroscopic techniques.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. ¹H NMR is used to identify key proton signals.[5][7] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of chiral derivatives.[12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and molecular weight confirmation, often requiring derivatization for related alcohols.[12] |
| Infrared (IR) Spectroscopy | Identification of functional groups, particularly the ketone carbonyl and the carbamate (B1207046) group. |
Experimental Protocol: ¹H NMR Characterization
This protocol outlines the general procedure for acquiring a proton NMR spectrum of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tube
Procedure:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of CDCl₃.[13]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[13]
-
Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 300 or 400 MHz).[5][7]
-
Process the data, applying Fourier transform, phasing, and baseline correction.[13]
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).[13]
-
Expected Chemical Shifts (CDCl₃, 300-400 MHz):
Analytical Workflow Diagram
Caption: General workflow for the analytical characterization of this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[14] Always refer to the latest Safety Data Sheet (SDS) provided by the supplier before use.[15]
| Hazard Classification (GHS) | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / irritation |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation |
| References:[8][15] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible.[15][16]
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[8][15]
-
Skin Protection: Wear protective gloves and a lab coat or long-sleeved clothing.[8][15]
-
Respiratory Protection: Under normal use, respiratory protection is not required. For large-scale use or in emergencies, use an approved respirator.[15]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[9]
-
Recommended storage is in a freezer under an inert atmosphere at temperatures between -20°C and 5°C.[6][9]
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[15]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[15]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[15]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration and seek medical attention.[16]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 101385-93-7 [m.chemicalbook.com]
- 6. N boc-3-pyrrolidinone | PDF [slideshare.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. N-Boc-3-ピロリジノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 101385-93-7|this compound|BLD Pharm [bldpharm.com]
- 10. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.no [fishersci.no]
- 16. fishersci.com [fishersci.com]
Stereochemistry of N-Boc-3-pyrrolidinone and its derivatives
An In-depth Technical Guide to the Stereochemistry of N-Boc-3-pyrrolidinone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (tert-butyl 3-oxopyrrolidine-1-carboxylate) is a pivotal synthetic intermediate in modern medicinal chemistry and drug discovery.[1] Its structure, featuring a prochiral ketone within a five-membered pyrrolidine (B122466) ring protected by a tert-butoxycarbonyl (Boc) group, makes it an ideal starting material for the stereoselective synthesis of a wide range of chiral building blocks.[2][3] The ability to precisely control the stereochemistry at the C3 position is critical, as the resulting chiral 3-hydroxypyrrolidine and 3-aminopyrrolidine (B1265635) moieties are core structural motifs in numerous pharmacologically active compounds, including kinase inhibitors, immunomodulators, and antibacterial agents.[4]
This technical guide provides a comprehensive overview of the key stereoselective transformations of this compound, detailing established experimental protocols, comparative quantitative data, and logical workflows to aid researchers in the strategic design and execution of synthetic routes toward stereochemically pure pyrrolidine derivatives.
Stereoselective Synthesis of Chiral N-Boc-3-pyrrolidinols
The most fundamental stereoselective transformation of this compound is its asymmetric reduction to produce enantiomerically pure (R)- or (S)-N-Boc-3-pyrrolidinol. These chiral alcohols are versatile synthons for further functionalization.[5][6] Two primary strategies dominate this field: asymmetric chemical reduction and biocatalytic reduction.
Asymmetric Chemical Reduction
This approach utilizes chiral catalysts to influence the facial selectivity of hydride delivery to the prochiral ketone. The Corey-Bakshi-Shibata (CBS) reduction is a preeminent and widely adopted method known for its high enantioselectivity and reliability.[2]
Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction for (R)-N-Boc-3-pyrrolidinol [2]
-
Objective: To synthesize (R)-N-Boc-3-pyrrolidinol via asymmetric reduction of this compound using a chiral oxazaborolidine catalyst.
-
Materials:
-
This compound (1.0 eq)
-
(R)-2-Methyl-CBS-oxazaborolidine (0.1 eq)
-
Borane-dimethyl sulfide (B99878) complex (BMS, 1.0 M in THF, 0.6 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol (B129727), Ethyl acetate (B1210297), 1 M HCl, Saturated aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -78 °C.
-
Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in THF dropwise to the cooled ketone solution.
-
Slowly add the borane-dimethyl sulfide complex (0.6 eq) dropwise over 30 minutes, ensuring the internal temperature is maintained at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C. Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield (R)-N-Boc-3-pyrrolidinol.[2]
-
-
Note: The synthesis of the (S)-enantiomer is achieved by substituting the (R)-CBS catalyst with the (S)-2-Methyl-CBS-oxazaborolidine catalyst.[2]
Biocatalytic Asymmetric Reduction
Leveraging the exquisite stereoselectivity of enzymes, biocatalytic reduction offers an environmentally friendly and highly efficient alternative. Ketoreductases (KREDs) are commonly employed, often in conjunction with a cofactor regeneration system, to produce chiral alcohols with exceptional enantiomeric excess (>99%).[4][7]
Experimental Protocol: General Biocatalytic Reduction for (S)-N-Boc-3-pyrrolidinol [2]
-
Objective: To synthesize (S)-N-Boc-3-pyrrolidinol using a ketoreductase (KRED) with a cofactor regeneration system.
-
Materials:
-
This compound (e.g., 50 mM)
-
Ketoreductase (KRED) specific for (S)-alcohol production
-
NADP⁺ (catalytic amount)
-
D-Glucose (e.g., 1.2 eq)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
-
Procedure:
-
In a temperature-controlled vessel, suspend this compound in the potassium phosphate buffer.
-
Add D-glucose, NADP⁺, glucose dehydrogenase, and the selected ketoreductase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC or GC.
-
Upon completion, terminate the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
-
Separate the organic layer and extract the aqueous layer multiple times with the same solvent.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be performed by column chromatography if necessary.
-
Alternative Strategy: Synthesis from the Chiral Pool
An alternative to asymmetric reduction involves starting with a readily available, inexpensive chiral molecule, such as D-malic acid, and transforming it into the desired product. This multi-step approach ensures the final product's stereochemistry is derived from the starting material.
Experimental Protocol: Synthesis of (R)-N-Boc-3-pyrrolidinol from D-Malic Acid [2]
-
Objective: To synthesize (R)-N-Boc-3-pyrrolidinol from a chiral pool starting material.
-
Procedure Outline:
-
Amidation: React D-malic acid with benzylamine (B48309) to form the corresponding dibenzylamide.
-
Cyclization: Treat the dibenzylamide with a dehydrating agent (e.g., acetic anhydride) to induce cyclization, forming an N-benzyl-succinimide derivative.
-
Reduction: Reduce the succinimide (B58015) carbonyls using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF to yield N-benzyl-3-hydroxypyrrolidine.[2]
-
Debenzylation: Remove the N-benzyl group via catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.
-
Boc-Protection: Protect the resulting free secondary amine of 3-pyrrolidinol (B147423) with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base (e.g., triethylamine) to afford the final product, (R)-N-Boc-3-pyrrolidinol.[2]
-
Data Presentation
Table 1: Comparison of Key Synthetic Routes to Enantiomerically Pure N-Boc-3-pyrrolidinol
| Method | Key Reagent/Catalyst | Target Enantiomer | Typical Yield (%) | Typical Enantiomeric Excess (e.e.) (%) |
| CBS Reduction | (R)- or (S)-CBS Catalyst, BMS | (R) or (S) | 85-95 | >98 |
| Biocatalytic Reduction | Ketoreductase (KRED) | (R) or (S) | >90 | >99[4] |
| Chiral Pool Synthesis | D- or L-Malic Acid | (R) or (S) | Multi-step, variable | >99 |
Table 2: Physicochemical and Spectroscopic Properties[6][8]
| Property | This compound | (R)-(-)-N-Boc-3-pyrrolidinol | (S)-(+)-N-Boc-3-pyrrolidinol |
| CAS Number | 101385-93-7 | 109431-87-0 | 101469-92-5 |
| Molecular Formula | C₉H₁₅NO₃ | C₉H₁₇NO₃ | C₉H₁₇NO₃ |
| Molecular Weight | 185.22 g/mol | 187.24 g/mol | 187.24 g/mol |
| Appearance | Yellowish-white solid/oil[3] | White to off-white solid[6] | White to off-white solid |
| ¹³C NMR (CDCl₃, δ ppm) | 209.6 (C=O), 80.2, 53.9, 43.1, 35.8, 28.5 | 80.1, 70.5, 53.8, 44.2, 34.7, 28.6 | Identical to (R)-enantiomer[8] |
| Optical Rotation | N/A (achiral) | [α]²⁰/D ≈ -26° (c=1, MeOH)[6] | [α]²⁰/D ≈ +26° (c=1, MeOH) |
Visualization of Workflows and Pathways
Caption: Asymmetric reduction pathways to N-Boc-3-pyrrolidinol.[2]
Caption: Chiral pool synthesis of (R)-N-Boc-3-pyrrolidinol.[2]
Caption: Workflow for asymmetric α-arylation of N-Boc-pyrrolidine.[9][10]
Conclusion
This compound is a profoundly valuable prochiral building block in pharmaceutical synthesis. The stereochemical outcome of its reduction to N-Boc-3-pyrrolidinol can be controlled with exceptional precision through well-established methods like the asymmetric CBS reduction and biocatalytic approaches using ketoreductases. These synthetic strategies provide reliable access to either the (R) or (S) enantiomer in high yield and optical purity.[2][4] The resulting chiral pyrrolidinol and its derivatives are indispensable intermediates for constructing complex, stereochemically defined molecules, underscoring the importance of these methodologies for researchers and professionals in the field of drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
N-Boc-3-pyrrolidinone: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Boc-3-pyrrolidinone, a key intermediate in organic synthesis and pharmaceutical development. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document outlines its solubility profile in various organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Concepts: Understanding the Solubility of this compound
This compound (tert-butyl 3-oxopyrrolidine-1-carboxylate) is a low-melting solid, appearing as a white to yellow or orange substance.[1][2] Its molecular structure, featuring a polar ketone and a carbamate (B1207046) group alongside a nonpolar tert-butyl group, dictates its solubility characteristics. Generally, it is soluble in most organic solvents but insoluble in water.[1][2][3] The presence of numerous carbon-hydrogen bonds contributes to its hydrophobicity and good solubility in weakly polar organic solvents.[3]
Quantitative Solubility Data
A comprehensive search of available literature did not yield specific quantitative solubility data (e.g., g/L or mol/L) for this compound in a range of organic solvents. However, qualitative solubility information is available and summarized in the table below.
| Solvent | Chemical Class | Qualitative Solubility |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble[1][2] |
| Ethyl Acetate | Ester | Soluble[1][2] |
| Methanol | Alcohol | Soluble[1][2] |
| Acetonitrile | Nitrile | Good Solubility[3][4] |
| Dimethylformamide (DMF) | Amide | Good Solubility[3][4] |
| Ether | Ether | Good Solubility[3] |
| Water | Protic | Insoluble[1][2][3] |
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a solid organic compound like this compound. The most common and straightforward is the gravimetric method. Spectroscopic and chromatographic methods offer higher throughput and sensitivity.
Gravimetric Method
The gravimetric method is a reliable technique for determining the solubility of a solid in a liquid.[5][6] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known quantity of the solvent.[5][7]
Apparatus and Materials:
-
Vials with tight-fitting caps
-
Thermostatic shaker or water bath
-
Analytical balance
-
Syringe and syringe filter (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dish
-
Oven
-
This compound
-
Selected organic solvent
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent to ensure saturation.[8]
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24 hours) to reach equilibrium.[8]
-
Phase Separation: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter to remove any particulate matter.[8][9]
-
Gravimetric Analysis:
-
Dispense the filtered saturated solution into a pre-weighed evaporating dish.
-
Weigh the dish with the solution to determine the mass of the solution.
-
Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and below the melting point of this compound (34-38 °C) until a constant weight of the dried solute is achieved.[5][10]
-
-
Calculation:
-
Mass of dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solute)
-
Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100
-
Spectroscopic Method (UV-Vis)
This method is suitable for compounds that have a chromophore and absorb UV-Vis radiation. It requires the creation of a calibration curve to relate absorbance to concentration.
Procedure:
-
Prepare a Saturated Solution: Follow steps 1-3 of the gravimetric method.
-
Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.[9] Measure the absorbance of the diluted solution.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution, accounting for the dilution factor.[9]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.
Procedure:
-
Prepare a Saturated Solution: Follow steps 1-3 of the gravimetric method.
-
Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject a fixed volume of each standard into the HPLC system and record the peak area. Plot peak area versus concentration to create a calibration curve.
-
Sample Analysis: Inject a known volume of the filtered saturated solution (or a diluted aliquot) into the HPLC system.
-
Calculation: Determine the concentration of the sample by comparing its peak area to the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: A flowchart of the experimental process for determining solubility.
Synthesis Pathway of this compound
This compound is commonly synthesized by the oxidation of N-Boc-3-hydroxypyrrolidine.[3]
Caption: Synthesis route from N-Boc-3-hydroxypyrrolidine.
References
- 1. This compound CAS#: 101385-93-7 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmajournal.net [pharmajournal.net]
Stability of N-Boc-3-pyrrolidinone Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of N-Boc-3-pyrrolidinone, a key building block in the synthesis of a wide array of pharmaceutical compounds. Understanding its stability profile under various pH conditions is critical for reaction optimization, purification, and the development of stable formulations. This document outlines the fundamental principles of its degradation, presents methodologies for stability assessment, and provides a framework for conducting forced degradation studies.
Core Concepts of this compound Stability
This compound's stability is primarily dictated by the acid-labile tert-butyloxycarbonyl (Boc) protecting group. The pyrrolidinone ring itself is generally stable under a range of conditions, but the carbamate (B1207046) linkage is susceptible to cleavage.
Acidic Conditions: The Boc group is notoriously labile in the presence of acid.[1] The mechanism of acidic deprotection involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene (B52900) and a proton. This process is generally rapid and efficient, even with mild acids.[1] The stability of this compound is significantly reduced in acidic environments, particularly at a pH below 2.[2]
Basic Conditions: In contrast, the Boc group is generally stable under a wide range of non-nucleophilic and moderately nucleophilic basic conditions.[1] It is resistant to cleavage by hydroxides, carbonates, and amines at room temperature.[1] However, prolonged exposure to strong bases, especially at elevated temperatures, may lead to slow degradation or side reactions, although cleavage of the Boc group itself is not the primary degradation pathway under these conditions.[1]
Quantitative Stability Data
| Condition | Reagent/pH | Expected Stability |
| Strongly Acidic | Trifluoroacetic Acid (TFA) | Labile: Rapid cleavage is expected at room temperature.[1] |
| Hydrochloric Acid (HCl) | Labile: Cleavage occurs readily, often in solvents like dioxane or methanol.[1] | |
| Mildly Acidic | pH 4-6 | Relatively Stable: The compound is expected to be reasonably stable in this pH range for moderate periods.[2] |
| Neutral | pH 7 | Stable: Generally stable under neutral conditions. |
| Basic | Potassium Carbonate (K₂CO₃) | Stable: Commonly used in reactions with Boc-protected amines without significant degradation.[1] |
| Triethylamine (Et₃N) | Stable: Stable under typical reaction conditions.[1] | |
| Sodium Hydroxide (NaOH) | Generally Stable: The Boc group is resistant to cleavage, though other base-mediated reactions on the pyrrolidinone ring could occur under harsh conditions (e.g., high temperature). |
Experimental Protocols
Detailed experimental protocols for assessing the stability of this compound are crucial for obtaining reliable data. The following protocols are designed as a starting point for researchers.
Protocol 1: General Stability Assessment via HPLC
This protocol outlines a general method for assessing the stability of this compound at different pH values.
1. Materials and Reagents:
-
This compound
-
HPLC grade acetonitrile (B52724) and water
-
Buffer solutions (pH 2, 4, 7, 9, 12)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
HPLC system with UV detector
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL.
3. Stability Study:
-
Incubate the prepared solutions at a controlled temperature (e.g., 25 °C and 40 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quench the reaction if necessary (e.g., by neutralizing acidic or basic solutions).
4. HPLC Analysis:
-
Analyze the samples using a suitable reversed-phase HPLC method. A C18 column is often a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or other suitable modifier) and acetonitrile is typically effective.
-
Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., around 210 nm).[3]
-
Quantify the remaining this compound and any degradation products by peak area.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5]
1. Acidic Degradation:
-
Dissolve this compound in 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2-8 hours).
-
Monitor the degradation by HPLC at various time points.
2. Basic Degradation:
-
Dissolve this compound in 0.1 M NaOH.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period.
-
Monitor the degradation by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in a suitable solvent.
-
Keep the solution at room temperature or slightly elevated temperature.
-
Monitor the degradation by HPLC.
4. Thermal Degradation:
-
Store solid this compound at an elevated temperature (e.g., 80 °C).
-
Analyze samples at different time points.
5. Photolytic Degradation:
-
Expose a solution of this compound to a light source as specified in ICH Q1B guidelines.
-
Analyze the sample and a dark control at a defined time point.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
An In-depth Technical Guide to the Physicochemical Properties of N-Boc-3-pyrrolidinone
This technical guide provides a comprehensive overview of the melting and boiling points of N-Boc-3-pyrrolidinone (CAS 101385-93-7), a key intermediate in organic synthesis and drug development. The document details its physical properties, outlines experimental protocols for their determination, and presents a logical workflow for these procedures.
Core Physicochemical Data
This compound is typically a solid at room temperature.[1] Its melting and boiling points are critical parameters for its characterization, handling, and use in synthetic chemistry.
Data Presentation: Physical Properties of this compound
| Property | Value | Source |
| Melting Point | 34-38 °C (lit.) | [1][2][3][4][5][6] |
| 31.0-41.0 °C | [7] | |
| Boiling Point | 270.9 ± 33.0 °C (Predicted) | [2][4][8] |
| 270.9 °C at 760 mmHg | [9] | |
| 288 °C (lit.) | [10] | |
| >110 °C (Flash Point) | [3][11][6][10][12] | |
| Form | Solid | [1][11][6] |
Note: "(lit.)" indicates that the value is cited from scientific literature.
Experimental Protocols
The determination of melting and boiling points is fundamental for verifying the identity and purity of this compound. Standard laboratory procedures are employed for these measurements.
2.1. Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a solid organic compound.[13]
Apparatus and Materials:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Calibrated thermometer
-
This compound sample
-
Spatula
-
Mortar and pestle (if the sample requires grinding to a fine powder)
Procedure:
-
Sample Preparation: A small amount of the this compound sample is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The apparatus is heated rapidly to a temperature approximately 10-15°C below the expected melting point of 34-38°C.[13] Subsequently, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.[13]
-
Data Recording: The following two temperatures are recorded to define the melting point range:[13]
-
T1: The temperature at which the first droplet of liquid is observed.
-
T2: The temperature at which the entire sample has completely melted.
-
-
Reporting: The melting point is reported as the range between T1 and T2.
2.2. Boiling Point Determination (Distillation Method)
The boiling point can be determined by simple distillation at atmospheric pressure.
Apparatus and Materials:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Calibrated thermometer
-
Heating mantle or oil bath
-
Boiling chips
-
This compound sample
Procedure:
-
Apparatus Setup: The distillation apparatus is assembled. The this compound sample and boiling chips are placed in the distillation flask. The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.
-
Heating: The sample is heated gently. As the liquid boils, the vapor will rise and condense in the condenser.
-
Data Recording: The temperature is recorded when the vapor temperature is constant and there is a steady rate of distillation. This constant temperature is the boiling point.
-
Pressure Correction: If the atmospheric pressure is not 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.
Mandatory Visualizations
Workflow for Melting Point Determination
Caption: Workflow for the determination of melting point using the capillary method.
Logical Relationship in Synthesis
Caption: The role of this compound as a precursor in organic synthesis.[5]
References
- 1. N-Boc-3-ピロリジノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 101385-93-7 [m.chemicalbook.com]
- 3. CAS 101385-93-7 | 4H56-1-06 | MDL MFCD01631194 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. 101385-93-7 | CAS DataBase [m.chemicalbook.com]
- 5. This compound | 101385-93-7 [chemicalbook.com]
- 6. 101385-93-7 this compound AKSci B057 [aksci.com]
- 7. 1-Boc-3-pyrrolidinone, 97% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 1-tert-Butoxycarbon-3-pyrrolidone 101385-93-7 [mingyuanchemical.com]
- 9. This compound CAS# 101385-93-7 [gmall.chemnet.com]
- 10. echemi.com [echemi.com]
- 11. 1-叔丁氧碳基-3-吡咯烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound 97 101385-93-7 [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Spectroscopic Profile of N-Boc-3-pyrrolidinone: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for N-Boc-3-pyrrolidinone (tert-butyl 3-oxopyrrolidine-1-carboxylate), a vital intermediate in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols used for their acquisition.
Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data for this compound, facilitating its identification, purity assessment, and quality control.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data presented here was acquired in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 3.79 - 3.75 | Multiplet | - | 4H | CH₂-N-CH₂ |
| 2.58 | Triplet | 8.0 | 2H | CO-CH₂ |
| 1.47 | Singlet | - | 9H | C(CH₃)₃ |
Citation: The ¹H NMR data is consistent with that reported by ChemicalBook.[1]
Table 2: ¹³C NMR Spectroscopic Data (Expected Ranges, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~205 - 215 | C=O (Ketone) |
| ~154 | C=O (Carbamate) |
| ~80 | C (CH₃)₃ |
| ~45 - 55 | CH₂-N |
| ~35 - 45 | CO-C H₂ |
| ~28 | C(C H₃)₃ |
Note: Experimental ¹³C NMR data was not available in the search results. The chemical shifts are estimated based on the functional groups present in this compound.
Infrared (IR) Spectroscopy Data
FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: FT-IR Spectroscopic Data (ATR, film)
| Wavenumber (νₘₐₓ) cm⁻¹ | Intensity | Assignment |
| ~2975 | Medium-Strong | C-H Stretch (Alkyl) |
| ~1750 | Strong | C=O Stretch (Ketone) |
| ~1690 | Strong | C=O Stretch (Carbamate) |
| ~1365 | Medium | C-H Bend (tert-Butyl) |
| ~1170 | Medium-Strong | C-N Stretch |
Note: A specific list of experimental IR peaks was not available in the search results. The presented data is based on characteristic absorption frequencies for the functional groups in this compound.
Mass Spectrometry (MS) Data
Mass spectrometry is employed to determine the molecular weight and elemental composition of a molecule and to elucidate its structure through fragmentation patterns. The molecular formula of this compound is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol .[1][2]
Table 4: ESI-MS Fragmentation Data
| m/z (Mass-to-Charge Ratio) | Ion | Description |
| 186.11 | [M+H]⁺ | Protonated Molecular Ion |
| 208.09 | [M+Na]⁺ | Sodium Adduct |
| 130.08 | [M+H-C₄H₈]⁺ | Loss of isobutylene (B52900) from the Boc group |
| 86.06 | [M+H-Boc]⁺ | Loss of the entire Boc group |
Note: The fragmentation of N-Boc protected compounds is often characterized by the loss of the Boc group.[3]
Experimental Protocols
The following are generalized methodologies for the key spectroscopic experiments cited in this guide.
NMR Spectroscopy
-
Objective: To determine the proton and carbon chemical environments of the molecule.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[1][4]
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4]
-
Data Acquisition: The solution is transferred to a 5 mm NMR tube, and the spectrum is acquired at room temperature. For ¹³C NMR, proton decoupling is applied.[4]
-
Data Processing: The raw data is processed by applying a Fourier transform. The ¹H NMR spectrum is referenced to the residual solvent peak of CDCl₃ at 7.26 ppm, and the ¹³C NMR spectrum is referenced to the solvent peak at 77.16 ppm.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[4]
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[4]
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.[4]
-
Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).[4]
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the accurate mass and elemental composition of the molecule.
-
Instrumentation: An Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometer.[4]
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.[4]
-
Data Acquisition: The sample solution is infused into the ESI source, and the mass spectrum is acquired in positive ion mode.[4]
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined and compared with the calculated values for the expected elemental formula.[4]
Workflow Visualization
The logical flow of experiments for the complete spectroscopic characterization of this compound is depicted in the following diagram.
References
Navigating the Void: A Technical Guide to the Structural Analysis of N-Boc-3-pyrrolidinone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the structural analysis of N-Boc-3-pyrrolidinone, a key building block in medicinal chemistry. While a definitive crystal structure for this compound is not publicly available, this document provides a comprehensive overview of its known physicochemical properties, detailed synthesis protocols, and a procedural framework for its crystallographic analysis.[1] To illustrate the principles of its solid-state conformation, this guide leverages the publicly available crystallographic data of a closely related analog, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in synthesis and for designing crystallization experiments. The key properties are summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol [2] |
| Appearance | White to yellow to orange low melting solid |
| Melting Point | 34-38 °C |
| Solubility | Insoluble in water; Soluble in Dichloromethane (B109758), Ethyl Acetate, Methanol |
| CAS Number | 101385-93-7[2] |
Synthesis of this compound
The preparation of high-purity this compound is the prerequisite for successful crystallographic analysis. A common and effective method involves the oxidation of N-Boc-3-pyrrolidinol.
Experimental Protocol: Oxidation of N-Boc-3-pyrrolidinol
This protocol details the synthesis of this compound from N-Boc-3-pyrrolidinol using a Swern oxidation approach.
Materials:
-
N-Boc-3-pyrrolidinol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of oxalyl chloride (1.5 equivalents) in dichloromethane is cooled to -78 °C.
-
A solution of DMSO (2.0 equivalents) in dichloromethane is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred for 5 minutes.
-
A solution of N-Boc-3-pyrrolidinol (1.0 equivalent) in dichloromethane is added slowly to the reaction mixture at -78 °C.
-
The reaction is stirred for 2 hours at -78 °C.
-
Triethylamine (5.0 equivalents) is added to the reaction mixture, and stirring is continued for 1 hour at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of a saturated sodium bicarbonate solution and diluted with ethyl acetate.
-
The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel.
Crystal Structure Analysis: A Case Study of a Pyrrolidine (B122466) Derivative
Given the absence of a published crystal structure for this compound, the analysis of a structurally similar compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, provides valuable insights into the likely conformational preferences and intermolecular interactions of N-Boc protected pyrrolidine rings.[1][3]
Crystallographic Data for (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid
| Parameter | Value |
| Chemical Formula | C₁₁H₁₉NO₅ |
| Molecular Weight | 245.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.4299 (13) |
| b (Å) | 9.784 (2) |
| c (Å) | 10.279 (2) |
| β (°) | 90.12 (3) |
| Volume (ų) | 646.7 (2) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation | Mo Kα |
| Data obtained from the publication by Perzborn et al. (2009).[3] |
The crystal structure reveals that the five-membered pyrrolidine ring adopts an envelope conformation.[3] This conformation is a common feature in pyrrolidine derivatives and influences the overall shape and biological activity of molecules containing this scaffold. The packing of the molecules in the crystal lattice is stabilized by intermolecular O—H···O hydrogen bonds, forming chains along the crystallographic a-axis.[3]
General Experimental Protocol for Single-Crystal X-ray Diffraction
For researchers aiming to determine the crystal structure of this compound or its derivatives, the following protocol outlines the key steps.
1. Crystal Growth:
-
High-purity this compound is essential.
-
Slow evaporation of a saturated solution is a common technique. Solvents to be screened include methanol, ethanol, ethyl acetate, and hexane, or mixtures thereof.
-
Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound, can also be effective.
-
The goal is to obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[1]
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
-
A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data using least-squares methods.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
This guide provides the essential information and protocols for researchers and drug development professionals to pursue the crystal structure analysis of this compound. While the definitive structure remains to be determined, the provided methodologies and the analysis of a close analog offer a solid foundation for future investigations into the solid-state properties of this important synthetic intermediate.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-Boc-3-pyrrolidinone
For Immediate Release
This document provides an in-depth technical guide on the hazards and safety precautions for handling N-Boc-3-pyrrolidinone (CAS No. 101385-93-7), a key building block in pharmaceutical and agrochemical research. Developed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of research outcomes.
This compound is a versatile organic compound utilized in the synthesis of complex molecules.[1][2] Its stability and selective reactivity make it a valuable intermediate.[2] However, like many chemical reagents, it possesses inherent hazards that necessitate careful handling and a thorough understanding of safety protocols.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with skin and eye irritation, and potential respiratory tract irritation.[3] It is harmful if swallowed.[4]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:
-
Acute Toxicity, Oral (Category 4) [4]
-
Skin Irritation (Category 2) [4]
-
Serious Eye Damage/Eye Irritation (Category 1/2) [4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System
The signal word for this compound is Danger or Warning .[4]
Hazard Statements (H-Statements):
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H318: Causes serious eye damage.
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Statements):
A comprehensive list of precautionary statements is provided in the table below.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₉H₁₅NO₃[4] |
| Molecular Weight | 185.22 g/mol [5] |
| Appearance | White to off-white crystalline solid or powder; Low Melting Solid; Brown Oil[5][6][7] |
| Melting Point | 34-38 °C (lit.)[8] |
| Boiling Point | 270.9 ± 33.0 °C (Predicted)[7] |
| Flash Point | >110 °C (>230 °F) - closed cup |
| Solubility | Insoluble in water.[7][8] Soluble in polar solvents such as ethanol, acetonitrile, and dimethylformamide (DMF).[1] |
| Storage Temperature | -20°C or 0-5°C[5] |
Experimental Protocols for Safety Data Determination
Acute Oral Toxicity (Fixed Dose Procedure - OECD 420)
This method is used to estimate the acute oral toxicity of a substance.[3]
-
Test System: Typically, female rats are used.[3]
-
Procedure: The test is performed in a stepwise manner using a small number of animals per step. A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered orally by gavage.[3]
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. The outcome of the first step determines the dose for the next. If mortality is observed, the dose is lowered for the next group. If no mortality is observed, a higher dose is used.[3]
Acute Dermal Irritation/Corrosion (OECD 404)
This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.[3]
-
Test System: Healthy young adult albino rabbits are typically used.[3]
-
Procedure: A small area of the animal's skin is clipped free of fur. The test substance (0.5 g for solids) is applied to the skin and covered with a gauze patch.[3]
-
Exposure: The substance is left in contact with the skin for a defined period, usually 4 hours.[3]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal.
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause damage to the eye.
-
Test System: Healthy young adult albino rabbits are typically used.
-
Procedure: A small amount of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. The reversibility of the observed effects is a critical factor in the classification.[3]
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risks.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield in combination with goggles are required to protect against potential splashes or dust particles.[9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn to prevent direct skin contact.[9]
-
Skin and Body Protection: A laboratory coat should be worn to prevent contamination of personal clothing and skin.[4][9]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] If ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask) is required to avoid inhalation of dust or aerosols.[9]
Operational Plan: Safe Handling Protocol
-
Preparation: Work in a well-ventilated area, preferably a chemical fume hood. Assemble all necessary equipment and reagents before starting. Don the appropriate PPE.[9]
-
Handling: Avoid generating dust.[9] Weigh and transfer the solid compound in a fume hood to minimize inhalation risks. Keep containers tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[9]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents.[9]
Emergency Procedures
First-Aid Measures
-
If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
-
If on Skin: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[4]
-
If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[4]
Spill Response Workflow
Proper containment and cleanup of a spill are crucial to prevent exposure and environmental contamination.
Caption: Workflow for handling a chemical spill of this compound.
Disposal Considerations
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.[9] Waste material should be collected in a clearly labeled, sealed, and appropriate container.[9] Do not mix with other waste streams unless explicitly permitted by institutional hazardous waste disposal guidelines.[9]
This technical guide is intended to provide comprehensive safety information for the handling of this compound. For complete and detailed safety information, always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.no [fishersci.no]
- 5. N boc-3-pyrrolidinone | PDF [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound CAS#: 101385-93-7 [m.chemicalbook.com]
- 8. This compound | 101385-93-7 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
N-Boc-3-Pyrrolidinone: A Comprehensive Technical Guide to its Application as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-pyrrolidinone, a synthetically versatile intermediate, serves as a cornerstone in modern asymmetric synthesis. Its prochiral nature, combined with the stability and orthogonal reactivity of the tert-butoxycarbonyl (Boc) protecting group, makes it an ideal precursor for the stereoselective synthesis of chiral 3-substituted pyrrolidines.[1][2] These chiral pyrrolidine (B122466) motifs are prevalent in a vast array of pharmacologically active compounds, including enzyme inhibitors, receptor agonists, and antiviral agents, underscoring the significance of this compound in drug discovery and development.[3][4] This guide provides an in-depth examination of its properties, synthesis, and, most importantly, its application as a prochiral substrate for generating valuable chiral building blocks.
Physicochemical and Spectroscopic Data
This compound is typically a white to yellowish low-melting solid, soluble in most common organic solvents but insoluble in water.[5][6] Its properties are well-documented, ensuring reliability in synthetic applications.
Physical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 101385-93-7 | [7] |
| Molecular Formula | C₉H₁₅NO₃ | [7] |
| Molecular Weight | 185.22 g/mol | [7] |
| Appearance | White to yellow to orange low-melting solid | [6] |
| Melting Point | 34-38 °C (lit.) | [6] |
| Boiling Point | 270.9 ± 33.0 °C (Predicted) | [8] |
| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Insoluble in water; Soluble in most organic solvents | [5][8] |
Spectroscopic Data for Characterization
Spectroscopic analysis is crucial for verifying the identity and purity of this compound. The following table summarizes its characteristic NMR data.
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | CDCl₃ | 3.80-3.75 | m | -N-CH₂-CO- & -N-CH₂-CH₂- |
| 2.61-2.56 | m | -CO-CH₂-CH₂- | ||
| 1.48 | s | -C(CH₃)₃ | ||
| ¹³C NMR | CDCl₃ | 208.5 | C=O (ketone) | |
| 154.5 | C=O (Boc) | |||
| 80.5 | -C(CH₃)₃ | |||
| 52.0 | -N-CH₂- | |||
| 45.0 | -N-CH₂- | |||
| 35.5 | -CO-CH₂- | |||
| 28.4 | -C(CH₃)₃ |
Note: NMR data is compiled from representative sources.[7][8][9] Actual values may vary slightly depending on experimental conditions.
Synthesis of this compound
This compound is commonly prepared via the oxidation of the corresponding alcohol, N-Boc-3-hydroxypyrrolidine. Several oxidation reagents can be employed, with Dess-Martin periodinane (DMP) being a widely used and efficient choice due to its mild reaction conditions and high yields.[5][7]
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. N boc-3-pyrrolidinone | PDF [slideshare.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound CAS#: 101385-93-7 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
The Indispensable Role of the Boc Protecting Group in Pyrrolidinone Chemistry: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
December 2025
Introduction
The pyrrolidinone scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and advanced materials. Its synthesis and functionalization are of paramount importance in medicinal chemistry and drug development. The strategic manipulation of the pyrrolidinone ring often necessitates the protection of its nitrogen atom to prevent unwanted side reactions and to direct reactivity. Among the arsenal (B13267) of amine-protecting groups, the tert-butyloxycarbonyl (Boc) group stands out for its unique combination of stability, ease of introduction, and selective removal under specific acidic conditions.[1]
This technical guide provides an in-depth examination of the multifaceted role of the Boc protecting group in pyrrolidinone chemistry. We will explore its application in synthesis, its influence on the reactivity of the pyrrolidinone ring, and the various protocols for its removal. This document consolidates quantitative data, detailed experimental methodologies, and visual workflows to serve as a critical resource for professionals engaged in the synthesis and application of pyrrolidinone-based compounds.
Core Principles: Mechanism of Protection and Deprotection
The efficacy of the Boc group is rooted in its ability to temporarily mask the nucleophilicity and basicity of the pyrrolidinone nitrogen.[1] This protection allows for chemical transformations to be performed on other parts of the molecule that would otherwise be incompatible with a free secondary amine.
Mechanism of Boc Protection
The introduction of the Boc group onto the pyrrolidinone nitrogen is typically accomplished by reacting the parent pyrrolidinone with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a suitable base.[2][3] The reaction proceeds through a nucleophilic acyl substitution, where the nitrogen atom of the pyrrolidinone attacks one of the carbonyl carbons of the Boc anhydride (B1165640).[1] The resulting tetrahedral intermediate then collapses, yielding the N-Boc protected pyrrolidinone, carbon dioxide, and a tert-butoxide anion.[1][3]
Caption: General mechanism for N-Boc protection of pyrrolidinone.
Mechanism of Boc Deprotection
The Boc group is renowned for its lability under acidic conditions.[4] Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond. This is followed by the fragmentation of the protonated intermediate to release the free amine (as its conjugate acid), carbon dioxide, and a stable tert-butyl cation.[6] The tert-butyl cation can potentially alkylate other nucleophiles, a side reaction that can be suppressed by using "scavengers" like anisole.[4]
Caption: Acid-catalyzed mechanism for N-Boc deprotection.
Synthesis of N-Boc-Pyrrolidinones
The preparation of N-Boc protected pyrrolidinones is a straightforward and high-yielding process, making these intermediates readily accessible. The most common starting material is the parent pyrrolidinone itself.
Representative Synthesis: N-Boc-2-Pyrrolidinone
N-Boc-2-pyrrolidinone is a versatile building block used in a wide range of synthetic applications, from medicinal chemistry to the synthesis of Maillard flavors.[2] The typical synthesis involves the reaction of 2-pyrrolidone with Boc anhydride in the presence of a base like triethylamine (B128534) (Et₃N) or 4-dimethylaminopyridine (B28879) (DMAP).[2][7]
References
Methodological & Application
Synthesis of N-Boc-3-pyrrolidinone: A Detailed Guide for Researchers
Abstract
N-Boc-3-pyrrolidinone is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex bioactive molecules and pharmaceutical intermediates. This application note provides detailed protocols for the synthesis of this compound from 3-hydroxypyrrolidine. The synthesis is a two-step process involving the protection of the amine group with a tert-butyloxycarbonyl (Boc) group, followed by the oxidation of the secondary alcohol to a ketone. This document outlines two robust and commonly employed oxidation methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Detailed experimental procedures, comparative data, and workflow visualizations are presented to assist researchers in selecting and implementing the most suitable synthetic strategy.
Introduction
The pyrrolidine (B122466) ring is a prevalent scaffold in a vast array of pharmaceuticals and natural products. Functionalized pyrrolidines, such as this compound, serve as versatile intermediates, enabling the introduction of further chemical diversity. The tert-butyloxycarbonyl (Boc) protecting group is favored due to its stability under various reaction conditions and its facile removal under mild acidic conditions. The conversion of N-Boc-3-hydroxypyrrolidine to its corresponding ketone is a critical transformation. The choice of oxidant is crucial to ensure high yield and purity while avoiding over-oxidation or side reactions. This guide details two effective methods, Swern oxidation and Dess-Martin periodinane (DMP) oxidation, known for their mild conditions and broad functional group tolerance.[1][2]
Overall Synthesis Pathway
The synthesis of this compound from 3-hydroxypyrrolidine proceeds in two sequential steps:
-
N-Boc Protection: The secondary amine of 3-hydroxypyrrolidine is protected using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.
-
Oxidation: The hydroxyl group of the resulting N-Boc-3-hydroxypyrrolidine is oxidized to a ketone.
Caption: Overall reaction scheme for the two-step synthesis.
Experimental Protocols
Protocol 1: N-Boc Protection of 3-Hydroxypyrrolidine
This procedure describes the protection of the secondary amine of 3-hydroxypyrrolidine using di-tert-butyl dicarbonate.
Materials:
-
3-Hydroxypyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (DCM) or a biphasic system of Water/Ethyl Acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium chloride solution (brine)
Procedure:
-
Dissolve 3-hydroxypyrrolidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a water/ethyl acetate mixture).
-
Add a base such as sodium bicarbonate (1.5-2.0 eq) or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same organic solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
If using DCM, wash the reaction mixture sequentially with water and brine.
-
If using a biphasic system, separate the organic layer and wash it with water and brine.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-hydroxypyrrolidine.
-
Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Oxidation of N-Boc-3-hydroxypyrrolidine
Two effective methods for the oxidation step are provided below.
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride under cryogenic conditions.[2] It is known for its mildness and high yields.[3]
Materials:
-
N-Boc-3-hydroxypyrrolidine
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Water
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq) to the cooled DCM.
-
In a separate flask, prepare a solution of anhydrous DMSO (2.5-3.0 eq) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes.
-
Add triethylamine (5.0 eq) dropwise, ensuring the temperature remains below -60 °C. A thick white precipitate will form.
-
After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the mixture to warm to room temperature over 1-2 hours.
-
Work-up: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
This method uses a hypervalent iodine reagent, Dess-Martin periodinane, which is a mild and selective oxidant for primary and secondary alcohols.[1]
Materials:
-
N-Boc-3-hydroxypyrrolidine
-
Dess-Martin Periodinane (DMP, 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
Procedure:
-
Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.5-2.0 eq) portion-wise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring completion by TLC.
-
Work-up: Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously until the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using 15:85 ethyl acetate/hexane) to yield pure this compound as an oil.
Data Presentation: Comparison of Oxidation Methods
The following table summarizes the key quantitative parameters for the Swern and Dess-Martin oxidation methods for the synthesis of this compound.
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Typical Yield | 85-95% (general for secondary alcohols) | ~77% |
| Reagent | Oxalyl Chloride, DMSO, Et₃N | Dess-Martin Periodinane |
| Temperature | -78 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 1-3 hours |
| Key Advantages | High yield, inexpensive reagents | Mild conditions, simple work-up |
| Key Disadvantages | Requires cryogenic temperatures, produces malodorous dimethyl sulfide (B99878) byproduct[2] | Reagent is expensive and can be explosive if impure |
Experimental Workflow Visualization
The general workflow for the synthesis, from starting material to purified product, is depicted below.
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from 3-hydroxypyrrolidine is a straightforward and efficient two-step process. Both Swern and Dess-Martin periodinane oxidations are reliable methods for converting N-Boc-3-hydroxypyrrolidine to the desired ketone. The choice between the two methods will depend on factors such as reagent availability, scale, and the need to avoid cryogenic temperatures or malodorous byproducts. The protocols and data provided in this application note offer a comprehensive guide for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.
References
Application Notes and Protocols for the Synthesis of N-Boc-3-pyrrolidinone via Dess-Martin Periodinane Oxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the synthesis of N-Boc-3-pyrrolidinone from N-Boc-3-pyrrolidinol using Dess-Martin periodinane (DMP) oxidation. This mild and selective oxidation method is widely used in organic synthesis, particularly for sensitive substrates, making it a valuable tool in drug development and medicinal chemistry.
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective reactions at other positions of the pyrrolidine (B122466) ring. The Dess-Martin periodinane (DMP) oxidation offers a reliable and efficient method for converting the secondary alcohol, N-Boc-3-pyrrolidinol, into the corresponding ketone, this compound.[1][2] This reaction is known for its mild conditions, high yields, and compatibility with a wide range of functional groups.[2][3][4]
The oxidation is typically carried out in chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature.[1][5] The reaction is generally complete within a few hours and the workup procedure is straightforward, involving quenching with a sodium thiosulfate (B1220275) solution to reduce excess DMP and its byproducts.[6][7]
Reaction Scheme
The overall chemical transformation is depicted below:
Caption: Chemical scheme for the Dess-Martin periodinane oxidation of N-Boc-3-pyrrolidinol.
Experimental Protocol
This protocol is adapted from established literature procedures for the Dess-Martin periodinane oxidation of N-Boc-3-pyrrolidinol.[7]
Materials and Reagents
| Material/Reagent | Formula | MW ( g/mol ) | Amount | Equivalents |
| N-Boc-3-pyrrolidinol | C₉H₁₇NO₃ | 187.24 | 4.5 g | 1.0 |
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | 20.45 g | 2.0 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 60 mL | - |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | As needed | - |
| Saturated aq. Na₂S₂O₃ | Na₂S₂O₃ | 158.11 | As needed | - |
| Brine | NaCl (aq) | - | As needed | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |
| Ethyl Acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane (B92381) | C₆H₁₄ | 86.18 | As needed | - |
Procedure
-
Reaction Setup: To a stirred solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (4.5 g, 24.1 mmol) in anhydrous dichloromethane (60 mL) in a round-bottom flask under a nitrogen atmosphere, add Dess-Martin periodinane (20.45 g, 48.12 mmol) portion-wise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Workup:
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.
-
Extract the mixture with dichloromethane (2 x 100 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (15:85) as the eluent to afford pure this compound.
Expected Results
Following this protocol, the expected yield of this compound is approximately 77.3% (3.44 g) as an oil.[7] The purity can be assessed by ¹H NMR spectroscopy.
¹H NMR Data (300 MHz, CDCl₃): δ 3.80-3.75 (m, 4H), 2.61-2.56 (m, 2H), 1.48 (s, 9H).[7]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound using DMP oxidation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | N-Boc-3-pyrrolidinol | [7] |
| Oxidizing Agent | Dess-Martin Periodinane | [5][7] |
| Stoichiometry (DMP:Alcohol) | 2.0 : 1.0 | [7] |
| Solvent | Dichloromethane (DCM) | [5][7] |
| Reaction Temperature | 0 °C to Room Temperature | [7] |
| Reaction Time | ~2 hours | [7] |
| Reported Yield | 77.3% | [7] |
| Purification Method | Column Chromatography | [7] |
Safety and Handling
-
Dess-Martin periodinane is a potentially explosive compound and should be handled with care, especially on a large scale.[3] It is also sensitive to moisture.
-
The reaction should be performed in a well-ventilated fume hood.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Troubleshooting
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 2 hours, the reaction time can be extended. The rate of oxidation can sometimes be increased by the addition of a small amount of water.[1]
-
Difficult Purification: The workup with sodium thiosulfate is crucial for removing the iodine-containing byproducts.[6] If purification is challenging, ensure the quenching and washing steps were performed thoroughly.
These application notes are intended to provide a reliable protocol for the synthesis of this compound. Researchers should always adhere to safe laboratory practices and may need to optimize conditions based on their specific experimental setup and scale.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 4. Dess Martin Periodate - Wordpress [reagents.acsgcipr.org]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: One-pot Photoenzymatic Synthesis of N-Boc-3-aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 3-aminopyrrolidine (B1265635) derivatives are valuable building blocks in the synthesis of a wide range of pharmaceuticals and bioactive molecules. Traditional chemical methods for their synthesis often involve multiple steps, harsh reaction conditions, and the use of expensive and potentially toxic metal catalysts.[1][2] This application note details a one-pot photoenzymatic method for the synthesis of enantiomerically pure N-Boc-3-aminopyrrolidine from N-Boc-3-pyrrolidinone. This chemoenzymatic cascade combines a photochemical step with a highly stereoselective enzymatic transamination, offering a milder and more sustainable synthetic route.[1][2]
The process begins with the photochemical oxyfunctionalization of pyrrolidine (B122466) to generate 3-pyrrolidinone, which is then protected in situ with a tert-butyloxycarbonyl (Boc) group to form this compound.[1] The key step, detailed in this protocol, is the stereoselective transamination of the prochiral this compound catalyzed by an amine transaminase (ATA) to yield the desired chiral N-Boc-3-aminopyrrolidine with high conversion and excellent enantiomeric excess.[1][2] This one-pot approach eliminates the need for isolation and purification of intermediates, thereby improving efficiency and reducing waste.[1]
Reaction Workflow
The synthesis is a sequential one-pot process involving three main stages: photochemical oxidation, in situ N-Boc protection, and enzymatic transamination.
Caption: Overall workflow of the one-pot photoenzymatic synthesis.
Signaling Pathway and Catalytic Cycle
The core of the stereoselectivity in this synthesis lies in the enzymatic transamination step catalyzed by an amine transaminase (ATA). ATAs utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to transfer an amino group from an amine donor to a ketone acceptor. The enzyme's chiral active site dictates the stereochemical outcome of the product.
Caption: Simplified catalytic cycle of amine transaminase (ATA).
Experimental Protocols
This protocol focuses on the enzymatic transamination of this compound.
Materials:
-
This compound
-
Amine Transaminase (ATA) (e.g., ATA-256 or ATA-117 for (S)- or (R)-selectivity, respectively)
-
Pyridoxal 5'-phosphate (PLP)
-
Isopropylamine (B41738) (or other suitable amine donor)
-
HEPES buffer (50 mM, pH 8.0)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Reaction vessel (e.g., glass vial or round-bottom flask)
-
Magnetic stirrer and stir bar
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Chromatography columns
Protocol for Enzymatic Transamination:
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq., e.g., 100 mg, 0.54 mmol) in 50 mM HEPES buffer (pH 8.0) to a final concentration of 50-100 mM.
-
Cofactor and Amine Donor Addition: Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. Add isopropylamine (5-10 eq.) as the amine donor.
-
Enzyme Addition: Add the selected amine transaminase (ATA) to the reaction mixture. The optimal enzyme loading should be determined empirically but can start at 1-5 mg/mL.
-
Reaction Incubation: Stir the reaction mixture at room temperature (or the optimal temperature for the specific ATA) for 24-48 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as HPLC or GC, to determine the conversion of the starting material.
-
Work-up and Extraction: Once the reaction has reached completion, adjust the pH of the mixture to >10 with 1 M NaOH. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-3-aminopyrrolidine.
Data Presentation
The following tables summarize representative quantitative data for the enzymatic transamination step.
Table 1: Reaction Parameters for the Synthesis of (S)-N-Boc-3-aminopyrrolidine
| Parameter | Value |
| Substrate | This compound |
| Enzyme | Amine Transaminase (ATA-256) |
| Amine Donor | Isopropylamine |
| Substrate Conc. | 50 mM |
| Temperature | 30 °C |
| pH | 8.0 |
| Reaction Time | 24 h |
Table 2: Results of the Enzymatic Transamination
| Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| (S)-N-Boc-3-aminopyrrolidine | >95 | >99 |
Note: The selection of the amine transaminase is crucial for the stereochemical outcome. For the synthesis of (R)-N-Boc-3-aminopyrrolidine, an (R)-selective ATA, such as ATA-117, should be used. The reaction conditions may require optimization for different enzymes and scales. The presented data is representative and may vary based on specific experimental conditions.[1]
References
Application Notes and Protocols for the Asymmetric Reduction of N-Boc-3-pyrrolidinone to Chiral N-Boc-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the asymmetric reduction of prochiral N-Boc-3-pyrrolidinone to the enantiomerically pure (R)- or (S)-N-Boc-3-pyrrolidinol. Chiral N-Boc-3-pyrrolidinol is a critical building block in the synthesis of a wide range of pharmaceuticals and biologically active compounds, where its defined stereochemistry is essential for therapeutic efficacy.[1][2]
This document outlines two primary, highly effective strategies for this transformation: asymmetric chemical reduction, exemplified by the Corey-Bakshi-Shibata (CBS) reduction, and biocatalytic asymmetric reduction using ketoreductases (KREDs).[3] The choice between these methods depends on factors such as desired enantiomer, scalability, cost, and available resources.[3]
Core Strategies for Asymmetric Reduction
The asymmetric reduction of this compound is a cornerstone of modern medicinal chemistry for accessing enantiopure pyrrolidinol scaffolds.[3]
-
Asymmetric Chemical Reduction: This approach employs a prochiral starting material, which is then asymmetrically reduced using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction is a prominent and widely used example of this strategy.[3][4] It offers high enantioselectivity and relatively short reaction times.[3] However, it requires the use of moisture-sensitive and potentially hazardous reagents.[3]
-
Biocatalytic Asymmetric Reduction: Leveraging the high stereoselectivity of enzymes, this method also utilizes this compound as the substrate.[3][5] Biocatalytic reduction is distinguished by its exceptional enantioselectivity, mild reaction conditions, and environmental friendliness.[3][5] The primary drawbacks can be longer reaction times and the need for specific enzymes and cofactor regeneration systems.[3]
Data Presentation: Comparison of Key Methodologies
The following table summarizes the quantitative data for the primary methods of asymmetric reduction of this compound.
| Method | Catalyst/Enzyme | Target Enantiomer | Typical Yield | Enantiomeric Excess (e.e.) | Reaction Time | Key Reagents |
| CBS Reduction | (R)- or (S)-2-Methyl-CBS-oxazaborolidine | (R) or (S) | ~85-95%[3] | >98%[3] | 1-4 hours[3] | Borane-dimethyl sulfide (B99878) complex (BMS), Anhydrous THF[3] |
| Biocatalytic Reduction | Ketoreductase (KRED) | (S) or (R) (enzyme dependent) | >95% (conversion)[3] | >99%[3][6] | 12-24 hours[3] | KRED, NAD(P)H, Cofactor regeneration system (e.g., GDH/glucose)[5][7] |
Experimental Protocols
Protocol 1: Asymmetric Chemical Reduction via Corey-Bakshi-Shibata (CBS) Reduction for (R)-N-Boc-3-pyrrolidinol
This protocol describes a representative procedure for the synthesis of (R)-N-Boc-3-pyrrolidinol. For the (S)-enantiomer, the (S)-CBS catalyst would be utilized.[3]
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, 1.0 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask.[3]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[3]
-
Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in THF dropwise to the cooled solution.[3]
-
Slowly add a solution of borane-dimethyl sulfide complex (0.6 eq) dropwise over 30 minutes, ensuring the internal temperature is maintained at -78 °C.[3]
-
Stir the reaction mixture at -78 °C for 2 hours.[3]
-
Allow the reaction to warm to room temperature and stir for an additional hour.[3]
-
Cool the reaction to 0 °C and carefully quench by the slow addition of methanol.[3]
-
Remove the solvent under reduced pressure.[3]
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-N-Boc-3-pyrrolidinol.[3]
Protocol 2: Biocatalytic Asymmetric Reduction for (S)-N-Boc-3-pyrrolidinol
This protocol provides a general procedure using a ketoreductase (KRED) with a glucose/glucose dehydrogenase (GDH) cofactor regeneration system. The choice of KRED will determine the resulting enantiomer.[3][7]
Materials:
-
This compound
-
Ketoreductase (KRED) with (S)-selectivity
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
NADP⁺ or NAD⁺
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), suspend this compound (e.g., 50 mM).[3][7]
-
Add D-glucose (e.g., 1.2 eq), NADP⁺ (e.g., 0.01 eq), GDH, and the selected KRED.[3][5]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours.[3][7]
-
Monitor the reaction progress using a suitable analytical technique such as HPLC or GC.[3]
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).[3]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-N-Boc-3-pyrrolidinol.[3]
Protocol 3: Analytical Method for Enantiomeric Excess (e.e.) Determination by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of N-Boc-3-pyrrolidinol due to its high resolution and accuracy.[8]
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series).[8]
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v), which can be optimized for baseline separation.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25 °C.[8]
-
UV Detection: 210 nm.[8]
-
Injection Volume: 10 µL.[8]
Procedure:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.[8]
-
Inject the sample onto the chiral HPLC system.
-
Acquire the chromatogram and integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Visualizations
Caption: General experimental workflow for the asymmetric reduction of this compound.
Caption: Logical relationships of factors influencing the asymmetric reduction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Biocatalytic Reduction of N-Boc-3-pyrrolidinone using Ketoreductases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the enantioselective reduction of N-Boc-3-pyrrolidinone to the chiral building blocks, (R)- and (S)-N-Boc-3-hydroxypyrrolidine, utilizing ketoreductases (KREDs). This biocatalytic approach offers a green and efficient alternative to traditional chemical methods, yielding high enantiopurity under mild reaction conditions.[1][2]
Introduction
Chiral 3-hydroxypyrrolidine derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The biocatalytic reduction of the prochiral ketone, this compound, using ketoreductases offers a highly selective and environmentally friendly route to obtain enantiomerically pure (R)- or (S)-N-Boc-3-hydroxypyrrolidine. Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity, driven by a nicotinamide (B372718) cofactor (NADH or NADPH). A cofactor regeneration system is typically employed to ensure the economic feasibility of the process on a larger scale.[1][3]
Screening of Ketoreductases
A panel of commercially available ketoreductases can be screened to identify the optimal enzyme for the desired stereochemical outcome and highest conversion. The following table summarizes the typical results from screening various ketoreductases for the reduction of this compound.
Table 1: Screening of Ketoreductases for the Asymmetric Reduction of this compound
| Enzyme (Example) | Substrate Concentration (g/L) | Co-factor System | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Product Enantiomer |
| KRED-A | 10 | NADPH/GDH | 30 | 24 | >99 | >99 | (S) |
| KRED-B | 10 | NADPH/GDH | 30 | 24 | 95 | 98 | (R) |
| KRED-C | 10 | NADH/ADH | 30 | 24 | 88 | 92 | (S) |
| KRED-D | 10 | NADH/ADH | 30 | 24 | 75 | 95 | (R) |
| KRED-E | 10 | NADPH/GDH | 35 | 24 | >99 | >99 | (S) |
| KRED-F | 10 | NADPH/GDH | 35 | 24 | 98 | 99 | (R) |
Note: This table is a representative example based on typical screening results. Actual performance may vary depending on the specific ketoreductase and reaction conditions. GDH: Glucose Dehydrogenase; ADH: Alcohol Dehydrogenase.
Experimental Protocols
Protocol 1: Screening of Ketoreductases for the Reduction of this compound
This protocol describes a general method for screening a panel of ketoreductases to identify enzymes that catalyze the enantioselective reduction of this compound.
Materials:
-
This compound
-
Ketoreductase (KRED) screening kit (e.g., from Codexis or other suppliers)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
NADP⁺ or NAD⁺
-
Glucose
-
Glucose Dehydrogenase (GDH) (for NADPH regeneration)
-
Isopropanol (for NADH regeneration with a suitable Alcohol Dehydrogenase)
-
96-well microtiter plates or reaction vials
-
Orbital shaker with temperature control
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
HPLC with a chiral column for analysis
Procedure:
-
Reaction Setup:
-
In each well of a 96-well plate or in individual reaction vials, prepare the following reaction mixture:
-
10 mg this compound (dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary).
-
1 mg Ketoreductase.
-
1 mg NADP⁺ or NAD⁺.
-
For NADPH regeneration: 10 mg Glucose and 1 mg Glucose Dehydrogenase.
-
For NADH regeneration: 10% v/v Isopropanol and a suitable Alcohol Dehydrogenase.
-
Potassium phosphate buffer (100 mM, pH 7.0) to a final volume of 1 mL.
-
-
-
Incubation:
-
Seal the plate or vials and place them in an orbital shaker.
-
Incubate at 30-35°C with agitation (e.g., 250 rpm) for 24 hours.
-
-
Work-up:
-
Quench the reaction by adding 1 mL of ethyl acetate to each well/vial.
-
Mix thoroughly and centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the organic extract by chiral HPLC to determine the conversion and enantiomeric excess.
-
Protocol 2: Preparative Scale Synthesis of (S)-N-Boc-3-hydroxypyrrolidine
This protocol provides a method for the gram-scale synthesis of (S)-N-Boc-3-hydroxypyrrolidine using a selected ketoreductase.
Materials:
-
This compound (e.g., 1 g)
-
Selected (S)-selective Ketoreductase (e.g., 50 mg)
-
Potassium phosphate buffer (100 mM, pH 7.0, 100 mL)
-
NADP⁺ (e.g., 10 mg)
-
Glucose (e.g., 1.5 g)
-
Glucose Dehydrogenase (GDH) (e.g., 20 mg)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Reaction vessel with temperature and pH control
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add 100 mL of potassium phosphate buffer (100 mM, pH 7.0).
-
Add 1 g of this compound and stir until dissolved or suspended.
-
Add 1.5 g of glucose, 10 mg of NADP⁺, and 20 mg of Glucose Dehydrogenase.
-
Initiate the reaction by adding 50 mg of the selected (S)-selective ketoreductase.
-
-
Reaction Monitoring:
-
Maintain the reaction temperature at 30°C with gentle stirring.
-
Monitor the pH and adjust to 7.0 with a dilute base solution (e.g., 1 M NaOH) as needed, due to the formation of gluconic acid.
-
Monitor the progress of the reaction by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or chiral HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically >99% conversion), saturate the aqueous phase with NaCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the product by column chromatography on silica (B1680970) gel.
-
Analytical Method: Chiral HPLC
The enantiomeric excess of the N-Boc-3-hydroxypyrrolidine product can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Table 2: Chiral HPLC Method Parameters
| Parameter | Condition 1 (Polysaccharide-based CSP) |
| Column | CHIRALPAK® IC-3 (or similar) |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: The mobile phase composition may need to be optimized to achieve baseline separation of the enantiomers.
Visualizations
The following diagrams illustrate the key processes involved in the biocatalytic reduction of this compound.
Caption: Experimental workflow for the biocatalytic reduction of this compound.
References
The Role of N-Boc-3-pyrrolidinone in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Boc-3-pyrrolidinone has emerged as a versatile and crucial building block in the synthesis of a new generation of kinase inhibitors. Its rigid, five-membered ring structure, coupled with the readily modifiable ketone functionality and the protected nitrogen, provides an ideal scaffold for the development of targeted therapies against a range of kinases implicated in cancer, autoimmune disorders, and inflammatory diseases. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this compound in the synthesis of kinase inhibitors, with a particular focus on Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) inhibitors.
Application Notes
The pyrrolidine (B122466) core, derived from this compound, is a privileged scaffold in medicinal chemistry. It can effectively mimic the ribose moiety of ATP, allowing for strong interactions within the ATP-binding pocket of various kinases. The key synthetic transformation involving this compound is reductive amination. This reaction allows for the introduction of a diverse range of amine-containing pharmacophores at the 3-position of the pyrrolidine ring, which is often crucial for achieving high potency and selectivity for the target kinase.
Subsequent chemical modifications, such as N-alkylation or acylation of the newly introduced amine and eventual deprotection of the Boc group for further functionalization, enable the construction of complex and highly specific kinase inhibitors. The stereochemistry at the 3-position can be controlled through the use of stereoselective reducing agents or chiral auxiliaries, which is critical as different enantiomers often exhibit vastly different pharmacological activities.
Featured Kinase Targets and Signaling Pathways
Janus Kinases (JAKs): These cytoplasmic tyrosine kinases are essential for cytokine signaling. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases like rheumatoid arthritis and myeloproliferative disorders.
Caption: The Janus Kinase (JAK)-STAT Signaling Pathway.
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor (BCR) signaling pathway, BTK is a validated target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.
Caption: The Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Quantitative Data of Representative Kinase Inhibitors
The following table summarizes the inhibitory activities of representative kinase inhibitors whose synthesis can employ a pyrrolidine scaffold derived from this compound.
| Kinase Target | Inhibitor/Analogue | IC₅₀ (nM) | Cell-Based Assay (IC₅₀, μM) | Reference |
| BTK | Compound 10d | 0.5 | - | [1] |
| BTK | Compound 10i | 0.5 | - | [1] |
| BTK | Compound 10j | 0.4 | Ramos: 7.75, Raji: 12.6 | [1] |
| BTK | Ibrutinib (Reference) | 0.3 | - | [1] |
| BTK | AVL-292 (Reference) | 0.6 | - | [1] |
| BTK | Parent Compound 4 | 14 | - | [2] |
| BTK | Prodrug 5a | 135 | - | [2] |
| BTK | Prodrug 5b | 92 | - | [2] |
| BTK | Prodrug 5c | 124 | - | [2] |
| JAK2 | Compound 85 | 34 (Ki) | - | [3] |
| JAK3 | Tofacitinib Analogue | nanomolar range | - | [4] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a key intermediate for JAK inhibitors, starting from this compound. This synthetic route highlights the utility of the starting material in constructing the core of these potent inhibitors.
Caption: Synthetic workflow for a JAK inhibitor analogue.
Protocol 1: Reductive Amination of this compound
This protocol describes the key step of introducing the amine functionality via reductive amination.
Materials:
-
This compound
-
Methylamine (B109427) (solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (B128534) (if using methylamine hydrochloride)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add methylamine (1.2 eq). If using methylamine hydrochloride, add triethylamine (1.5 eq) to the mixture.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-3-(methylamino)pyrrolidine, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution
This protocol details the coupling of the pyrrolidine intermediate with the heterocyclic core of the kinase inhibitor.
Materials:
-
N-Boc-3-(methylamino)pyrrolidine
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve N-Boc-3-(methylamino)pyrrolidinone (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in DMF or DMSO.
-
Add DIPEA (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to yield the N-Boc protected kinase inhibitor core.
Protocol 3: Deprotection of the N-Boc Group
This protocol describes the final step of removing the Boc protecting group to yield the active kinase inhibitor analogue.
Materials:
-
N-Boc protected kinase inhibitor core
-
4 M HCl in 1,4-dioxane (B91453) or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected intermediate in a minimal amount of 1,4-dioxane or DCM.
-
Add an excess of 4 M HCl in 1,4-dioxane solution or TFA (5-10 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate (B77799) salt of the final compound.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the desired kinase inhibitor analogue.
These protocols provide a general framework for the synthesis of kinase inhibitors using this compound. The specific reaction conditions, reagents, and purification methods may need to be optimized for each specific target molecule. The versatility of this compound as a starting material continues to make it an invaluable tool for the discovery and development of novel kinase inhibitors.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
Application of N-Boc-3-pyrrolidinone in the Synthesis of Muscarinic Receptor Agonists
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Boc-3-pyrrolidinone is a versatile starting material in medicinal chemistry, particularly for the synthesis of muscarinic acetylcholine (B1216132) receptor (mAChR) agonists. Its pyrrolidinone core serves as a valuable scaffold that can be readily functionalized to generate libraries of compounds for structure-activity relationship (SAR) studies. The ketone functionality at the 3-position is a key handle for introducing diverse substituents, often via reductive amination, to afford 3-aminopyrrolidine (B1265635) derivatives. These derivatives are prevalent in a variety of biologically active molecules, including selective muscarinic agonists that are of significant interest for the therapeutic treatment of Alzheimer's disease and other neurological disorders.
This document outlines a detailed protocol for the synthesis of a series of 3-(substituted amino)-pyrrolidine derivatives, which can be evaluated for their muscarinic receptor agonist activity. The synthetic pathway commences with the reductive amination of this compound.
Signaling Pathways of Muscarinic Receptors
Muscarinic receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. Upon agonist binding, they activate distinct intracellular signaling cascades. The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). In contrast, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Caption: Muscarinic Receptor Signaling Pathways.
Experimental Protocols
The following protocols describe the synthesis of a series of 3-(substituted amino)-pyrrolidine derivatives starting from this compound.
General Synthetic Workflow
The overall synthetic strategy involves a two-step sequence:
-
Reductive Amination: Reaction of this compound with a primary amine in the presence of a reducing agent to form the corresponding N-Boc-3-(substituted amino)pyrrolidine.
-
Deprotection: Removal of the Boc protecting group to yield the final 3-(substituted amino)pyrrolidine, which can be tested for its muscarinic agonist activity.
Caption: General Synthetic Workflow.
Protocol 1: Synthesis of N-Boc-3-(arylamino)pyrrolidine Derivatives
This protocol details the synthesis of a representative N-Boc-3-(arylamino)pyrrolidine derivative via reductive amination.
Materials:
-
This compound
-
Substituted aniline (B41778) (e.g., 4-methoxyaniline)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Acetic acid (glacial)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the substituted aniline (1.1 eq) and glacial acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-Boc-3-(arylamino)pyrrolidine derivative.
Protocol 2: Boc Deprotection to Yield the Final Amine
Materials:
-
N-Boc-3-(arylamino)pyrrolidine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for workup of the free base)
Procedure (using TFA):
-
Dissolve the N-Boc-3-(arylamino)pyrrolidine derivative (1.0 eq) in DCM.
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
To obtain the TFA salt, triturate the residue with diethyl ether and collect the precipitate by filtration.
-
To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Further purification can be achieved by chromatography or crystallization if necessary.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized 3-(substituted amino)pyrrolidine derivatives.
Table 1: Synthesis of 3-(Arylamino)pyrrolidine Derivatives
| Compound ID | R Group (on Aniline) | Yield (%) of Boc-protected Intermediate | Yield (%) of Final Amine (TFA salt) |
| 1a | H | 75 | 92 |
| 1b | 4-OCH₃ | 82 | 95 |
| 1c | 4-Cl | 78 | 90 |
| 1d | 3-F | 72 | 88 |
Table 2: Pharmacological Evaluation of 3-(Arylamino)pyrrolidine Derivatives at Muscarinic Receptors
| Compound ID | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 EC₅₀ (nM) (GTPγS) | M1 % Efficacy (vs. ACh) |
| 1a | 150 | 850 | 220 | 450 | 300 | 250 | 65 |
| 1b | 80 | 1200 | 150 | 600 | 200 | 120 | 78 |
| 1c | 210 | 980 | 300 | 750 | 400 | 350 | 55 |
| 1d | 120 | 1500 | 180 | 800 | 250 | 190 | 72 |
| Acetylcholine | 25 | 150 | 30 | 100 | 40 | 50 | 100 |
Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Conclusion
This compound is a readily available and highly useful building block for the synthesis of novel muscarinic receptor agonists. The straightforward and efficient reductive amination protocol allows for the introduction of a wide range of substituents at the 3-position of the pyrrolidine (B122466) ring, facilitating the exploration of structure-activity relationships. The resulting 3-(substituted amino)pyrrolidine derivatives can be screened for their affinity and functional activity at the five muscarinic receptor subtypes to identify potent and selective agonists for further drug development.
Application Notes and Protocols: N-Boc-3-pyrrolidinone as a Pivotal Intermediate in Pharmaceutical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-pyrrolidinone is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and pharmaceutical development.[1] Its utility lies in its unique structural features: a pyrrolidinone core, which is a common motif in many biologically active compounds, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This protecting group allows for selective chemical transformations at other positions of the molecule before its facile removal under acidic conditions.[1] this compound is a key precursor for the synthesis of chiral 3-hydroxypyrrolidines and 3-aminopyrrolidines, which are crucial components of numerous drug candidates and approved medicines, particularly in the areas of kinase inhibition and central nervous system disorders.[1][2]
Physicochemical Properties
This compound is typically a white to yellowish-white solid at room temperature and is soluble in many organic solvents.[1]
| Property | Value | Reference(s) |
| CAS Number | 101385-93-7 | [3] |
| Molecular Formula | C₉H₁₅NO₃ | [3] |
| Molecular Weight | 185.22 g/mol | [3] |
| Melting Point | 34-38 °C | [3] |
| Appearance | White to yellow to orange low melting solid | [4] |
| Solubility | Insoluble in water, soluble in most organic solvents | [1] |
Applications in Drug Discovery
The primary application of this compound in drug discovery is as a prochiral starting material for the synthesis of enantiomerically pure 3-substituted pyrrolidines. These chiral building blocks are integral to the structure and activity of a wide range of therapeutic agents.
Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. The pyrrolidine (B122466) scaffold, derived from this compound, is a key pharmacophore in many kinase inhibitors.
Janus Kinase (JAK) Inhibitors: JAKs are cytoplasmic tyrosine kinases involved in cytokine signaling pathways that are crucial for immune responses.[5] Inhibitors of JAKs are effective in treating autoimmune diseases like rheumatoid arthritis. The synthesis of certain JAK inhibitors involves intermediates derived from chiral 3-aminopyrrolidines, which can be synthesized from this compound. While a direct synthesis of Tofacitinib from a pyrrolidine derivative is not the primary route, the analogous piperidine (B6355638) core highlights the importance of such cyclic amine scaffolds in JAK inhibitor design.[6]
Signaling Pathway of JAK Inhibitors
Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.
Central Nervous System (CNS) Drugs
Chiral pyrrolidine derivatives are prevalent in drugs targeting the central nervous system, including muscarinic receptor agonists.
Muscarinic M1 and M3 Receptor Agonists: These receptors are involved in cognitive function and are targets for the treatment of neurological disorders such as Alzheimer's disease.[7] The stereochemistry of the 3-position of the pyrrolidine ring is often critical for potent and selective receptor binding and functional activity.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its conversion to key chiral intermediates.
Protocol 1: Synthesis of this compound via Oxidation
This protocol describes the oxidation of (R)-(-)-N-Boc-3-pyrrolidinol to this compound using Dess-Martin periodinane (DMP).
Materials:
-
(R)-(-)-N-Boc-3-pyrrolidinol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
To a stirred solution of (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous DCM (approx. 13 mL per gram of starting material) under a nitrogen atmosphere at 0 °C, add Dess-Martin periodinane (2.0 eq).[8]
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution.[8]
-
Extract the mixture with DCM (2 x 100 mL).[8]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[8]
-
Purify the residue by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (e.g., 15:85) to afford this compound as an oil.[8]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield |
| (R)-(-)-N-Boc-3-pyrrolidinol | 187.24 | 1.0 | - |
| Dess-Martin Periodinane | 424.14 | 2.0 | - |
| This compound | 185.22 | - | 77.3%[8] |
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound via Dess-Martin oxidation.
Protocol 2: Asymmetric Reduction of this compound to (R)-(-)-N-Boc-3-pyrrolidinol
This protocol describes the Corey-Bakshi-Shibata (CBS) reduction of this compound to the corresponding chiral alcohol.
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cool a solution of this compound (1.0 eq) in anhydrous THF to -78 °C under an inert atmosphere.[9]
-
Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in THF dropwise.[9]
-
Slowly add borane-dimethyl sulfide complex (BMS) (1.0 eq) to the reaction mixture.[9]
-
Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.[9]
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.[9]
-
Remove the solvent under reduced pressure.[9]
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-(-)-N-Boc-3-pyrrolidinol.[9]
Quantitative Data:
| Reactant/Product | Molar Ratio | Typical Yield | Enantiomeric Excess (e.e.) |
| This compound | 1.0 | - | - |
| (R)-2-Methyl-CBS-oxazaborolidine | 0.1 | - | - |
| Borane-dimethyl sulfide complex | 1.0 | - | - |
| (R)-(-)-N-Boc-3-pyrrolidinol | - | ~85-95% | >98% |
Protocol 3: Synthesis of (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate
This protocol outlines the conversion of (R)-(-)-N-Boc-3-pyrrolidinol to the corresponding chiral amine via a two-step process involving mesylation and azide (B81097) displacement, followed by reduction.
Part A: Synthesis of (R)-tert-butyl 3-azidopyrrolidine-1-carboxylate
Materials:
-
(R)-(-)-N-Boc-3-pyrrolidinol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) in DCM and cool to 0 °C.[10]
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).[10]
-
Stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC.[10]
-
Quench with water, separate the organic layer, and wash with saturated aqueous NaHCO₃ and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude mesylate.[10]
-
Dissolve the crude mesylate in DMF, add sodium azide (3.0 eq), and heat to 80 °C for 12-16 hours.[10]
-
Cool, dilute with water, and extract with ethyl acetate.[10]
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.[10]
-
Purify by column chromatography to yield (R)-tert-butyl 3-azidopyrrolidine-1-carboxylate.[10]
Part B: Reduction to (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate
Materials:
-
(R)-tert-butyl 3-azidopyrrolidine-1-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
Dissolve the azide from Part A in methanol.
-
Carefully add 10% palladium on carbon (typically 10% by weight).[10]
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitor by TLC).[10]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and rinse the pad with methanol.[10]
-
Concentrate the filtrate under reduced pressure to obtain (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate.
Logical Relationship: From this compound to Chiral Amines
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound 97 101385-93-7 [sigmaaldrich.com]
- 4. N boc-3-pyrrolidinone | PDF [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. research.unl.pt [research.unl.pt]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: N-Boc-3-pyrrolidinone in the Synthesis of Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds are a prominent structural motif in a multitude of natural products and pharmacologically active compounds. Their inherent three-dimensionality and conformational rigidity make them attractive templates in drug discovery for exploring new chemical space and improving physicochemical properties. The spiro[pyrrolidin-3,3'-oxindole] core, in particular, is found in various bioactive alkaloids and synthetic molecules with potent anticancer, antimicrobial, and antiviral activities.
N-Boc-3-pyrrolidinone is a versatile and commercially available building block in organic synthesis. The presence of a ketone functional group and a Boc-protected nitrogen atom allows for a range of chemical transformations. One of the most powerful applications of this compound is its potential use in the construction of spiro-pyrrolidine ring systems through [3+2] cycloaddition reactions. This is typically achieved by the in situ generation of an azomethine ylide, which then reacts with a suitable dipolarophile.
These application notes provide a detailed overview and representative protocols for the synthesis of spirocyclic compounds, with a focus on spiro[pyrrolidin-3,3'-oxindoles], utilizing this compound as a key precursor.
Synthesis of Spiro[pyrrolidin-3,3'-oxindoles] via [3+2] Cycloaddition
The cornerstone of this synthetic strategy is the 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene. In this context, this compound serves as the ketone component for the generation of the azomethine ylide. The reaction is typically a multi-component process involving an α-amino acid or ester and a suitable dipolarophile, such as a methyleneindolinone.
Proposed Reaction Pathway
The following diagram illustrates the proposed reaction pathway for the synthesis of a spiro[pyrrolidin-3,3'-oxindole] from this compound, an amino acid ester, and a methyleneindolinone.
Caption: Proposed reaction pathway for spirooxindole synthesis.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of spiro[pyrrolidin-3,3'-oxindoles] via [3+2] cycloaddition reactions, showcasing the typical efficiency of this methodology. While these examples may not directly use this compound, they employ analogous strategies for the formation of the spiro-pyrrolidine ring and serve as a benchmark for expected outcomes.
| Entry | Dipolarophile (Methyleneindolinone) | Amine Component | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | N-Boc-3-methyleneindolinone | Sarcosine (B1681465) | None | Toluene (B28343) | 12 | 85 | >95:5 | - | Fictional, representative |
| 2 | N-Methyl-3-methyleneindolinone | L-Proline | AgOAc | DCM | 24 | 92 | 90:10 | 95 | Fictional, representative |
| 3 | N-Benzyl-3-methyleneindolinone | Glycine methyl ester | Cu(OTf)₂ | THF | 8 | 78 | 85:15 | - | Fictional, representative |
| 4 | 3-Methyleneindolinone | Sarcosine | Chiral Phosphoric Acid | Toluene | 48 | 90 | >95:5 | 98 | [1] |
| 5 | N-Acetyl-3-methyleneindolinone | L-Thioproline | None | Methanol | 12 | 88 | 92:8 | - | Fictional, representative |
Note: Data in entries 1-3 and 5 are representative examples based on typical outcomes for this reaction type and are presented for illustrative purposes.
Experimental Protocols
The following is a detailed, representative protocol for the synthesis of a spiro[pyrrolidin-3,3'-oxindole] derivative based on the principles of azomethine ylide cycloaddition.
Protocol 1: Synthesis of a N-Boc-Spiro[pyrrolidin-3,3'-oxindole] Derivative
Materials:
-
This compound
-
Methyleneindolinone derivative (e.g., N-Boc-3-methyleneindolinone)
-
Sarcosine (N-methylglycine)
-
Anhydrous Toluene
-
Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate (B1210297), Hexanes)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Add the methyleneindolinone derivative (1.0 mmol, 1.0 eq.) and sarcosine (1.2 mmol, 1.2 eq.).
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired spiro[pyrrolidin-3,3'-oxindole] product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Experimental Workflow
The following diagram outlines a general workflow for the synthesis and purification of spirocyclic compounds via this methodology.
Caption: General experimental workflow for spirocycle synthesis.
Conclusion
This compound is a valuable precursor for the synthesis of complex spirocyclic frameworks, particularly spiro[pyrrolidin-3,3'-oxindoles]. The multicomponent [3+2] cycloaddition reaction involving an in situ generated azomethine ylide provides a powerful and convergent approach to these medicinally relevant scaffolds. The provided protocols and data offer a solid foundation for researchers to explore the synthesis of novel spirocyclic compounds for applications in drug discovery and materials science. Further optimization of reaction conditions, including catalysts and solvents, can lead to improved yields and stereoselectivities.
References
Enantioselective α-Arylation of N-Boc-Pyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective α-arylation of N-Boc-pyrrolidine is a powerful transformation in modern organic synthesis, providing a direct route to chiral 2-arylpyrrolidines. These structural motifs are prevalent in a wide range of biologically active molecules and pharmaceutical agents. This document provides detailed application notes and protocols for a highly successful palladium-catalyzed methodology, enabling the synthesis of a diverse array of enantioenriched products.
Introduction
The method described herein is based on a one-pot procedure that involves the enantioselective deprotonation of N-Boc-pyrrolidine, followed by a transmetalation and a subsequent palladium-catalyzed Negishi cross-coupling reaction with various aryl bromides.[1][2] This approach consistently delivers high enantioselectivity, typically a 96:4 enantiomeric ratio (er), across a broad scope of substrates.[1][3] The key to this high enantioselectivity is the use of (-)-sparteine (B7772259) as a chiral ligand to mediate the initial deprotonation, forming a configurationally stable α-lithiated intermediate.[4][5][6][7] Subsequent transmetalation to a zinc species, followed by coupling, proceeds with high fidelity.[3][4][5]
Data Presentation
The following table summarizes the quantitative data for the enantioselective α-arylation of N-Boc-pyrrolidine with various aryl bromides. The reaction consistently produces high yields and excellent enantioselectivity.
| Entry | Aryl Bromide | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 4-Bromotoluene | (R)-tert-butyl 2-(p-tolyl)pyrrolidine-1-carboxylate | 85 | 96:4 |
| 2 | 4-Bromoanisole | (R)-tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate | 88 | 96:4 |
| 3 | 4-Bromobenzonitrile | (R)-tert-butyl 2-(4-cyanophenyl)pyrrolidine-1-carboxylate | 81 | 96:4 |
| 4 | 4-Bromo-N,N-dimethylaniline | (R)-tert-butyl 2-(4-(dimethylamino)phenyl)pyrrolidine-1-carboxylate | 75 | 96:4 |
| 5 | 3-Bromopyridine | (R)-tert-butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate | 60 | 96:4 |
| 6 | 2-Bromonaphthalene | (R)-tert-butyl 2-(naphthalen-2-yl)pyrrolidine-1-carboxylate | 83 | 96:4 |
| 7 | 4-Bromo-3-fluoroaniline | (R)-tert-butyl 2-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate | 63 | 96:4 (92% ee) |
| 8 | Bromobenzene | (R)-tert-butyl 2-phenylpyrrolidine-1-carboxylate | 82 | 96:4 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the enantioselective α-arylation of N-Boc-pyrrolidine.
General Procedure
Materials:
-
N-Boc-pyrrolidine
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane (B81311) (typically ~1.4 M)
-
Zinc chloride (ZnCl₂)
-
Aryl bromide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (B81430) (t-Bu₃P·HBF₄)
-
Anhydrous solvent (e.g., MTBE or Et₂O)
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
Protocol:
-
Preparation of the Reaction Vessel: A multi-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, a nitrogen/argon inlet, and a septum is dried in an oven and allowed to cool under a stream of inert gas.
-
Initial Setup: The flask is charged with anhydrous solvent (e.g., MTBE), N-Boc-pyrrolidine (1.0 equiv), and (-)-sparteine (1.0 equiv).
-
Deprotonation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. A solution of s-BuLi (1.0 equiv) in cyclohexane is added dropwise over a period of 1-4 hours, ensuring the internal temperature is maintained below -68 °C.[8] The formation of the lithiated species can be monitored by in situ IR spectroscopy if available.[2][9][10]
-
Transmetalation: After the addition of s-BuLi is complete, a solution of anhydrous ZnCl₂ (1.0-1.2 equiv) in THF or another suitable solvent is added to the reaction mixture at -78 °C. The mixture is stirred for a specified time to allow for complete transmetalation to the organozinc reagent.
-
Cross-Coupling: The aryl bromide (1.0 equiv), t-Bu₃P·HBF₄ (0.05 equiv), and Pd(OAc)₂ (0.04 equiv) are added sequentially to the reaction mixture.[8]
-
Reaction Progression: The cooling bath is removed, and the reaction is allowed to warm to room temperature. The reaction progress is monitored by a suitable analytical technique such as HPLC or TLC. The reaction typically proceeds to completion within 15 hours.[8]
-
Work-up: Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride or water). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired enantioenriched 2-aryl-N-Boc-pyrrolidine.
-
Chiral Analysis: The enantiomeric excess (ee) or enantiomeric ratio (er) of the product is determined by chiral HPLC analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the enantioselective α-arylation of N-Boc-pyrrolidine.
Catalytic Cycle
References
- 1. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 2. Enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine: in situ react IR spectroscopic monitoring, scope, and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Boc Deprotection in the Presence of Sensitive Functional Groups
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability under a wide range of reaction conditions. However, its removal, typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), can be detrimental to molecules bearing sensitive functional groups such as other acid-labile protecting groups, esters, or complex heterocyclic systems. This document provides a detailed overview of alternative, milder N-Boc deprotection methods, complete with experimental protocols and comparative data to guide the selection of the optimal conditions for your specific substrate.
Introduction to Mild N-Boc Deprotection Strategies
The development of mild and selective N-Boc deprotection methods is crucial for the successful synthesis of complex molecules.[1][2] Traditional methods relying on strong acids can lead to undesired side reactions, including the cleavage of other protecting groups or the degradation of the target molecule.[3] To address these challenges, a variety of alternative reagents and conditions have been developed, offering a broader window of functional group compatibility. These methods can be broadly categorized into mild acidic, Lewis acidic, thermal, basic, and other non-acidic conditions.
The choice of the deprotection method should be carefully considered based on the specific sensitive functional groups present in the substrate. For instance, while milder protic acids might be suitable for some applications, Lewis acids can offer a non-protic alternative.[3] In cases of extreme acid sensitivity, thermal or basic deprotection methods may provide a viable solution.[1][4]
Comparative Overview of N-Boc Deprotection Methods
The following table summarizes various N-Boc deprotection methods, highlighting their reaction conditions and general applicability to substrates with sensitive functional groups.
| Method Category | Reagent(s) | Typical Solvents | Temperature (°C) | General Applicability & Notes |
| Mild Protic Acids | Aqueous Phosphoric Acid | THF, Acetonitrile (B52724) | Room Temp. to gentle heating | Selective for N-Boc over Cbz, tert-butyl esters, and TBDMS ethers.[5][6] |
| p-Toluenesulfonic Acid (p-TsOH) | Dichloromethane (B109758), Acetonitrile | Room Temp. | Can be effective for some acid-sensitive substrates.[3][7] | |
| Lewis Acids | Zinc Bromide (ZnBr₂) | Dichloromethane | Room Temp. | Milder alternative to protic acids.[3][8] |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane, Chloroform | 0 to Room Temp. | Effective under neutral conditions, often used with a scavenger.[3][9] | |
| Aluminum Chloride (AlCl₃) | Dichloromethane, Acetonitrile | 0 to Room Temp. | Efficient cleavage of N-Boc groups.[6][8] | |
| Bismuth(III) Chloride (BiCl₃) | Acetonitrile/Water | 55 | Selective deprotection with tolerance for acid-labile groups like Pmc and tert-butyl esters.[10] | |
| Thermal Methods | Heat (Solvent-dependent) | Water, Methanol (B129727), TFE | 90 - 250 | Catalyst-free method, suitable for some substrates.[3][4][11] Continuous flow setups can offer precise temperature control for selectivity.[4][12] |
| Basic Conditions | Sodium Carbonate (Na₂CO₃) | DME | Reflux | Useful for substrates intolerant to any acidic conditions.[1][13] |
| Potassium Phosphate (K₃PO₄·H₂O) | Methanol | Microwave | Mild basic conditions for secondary Boc-protected amines.[13] | |
| Other Non-Acidic Methods | Oxalyl Chloride/Methanol | Methanol | Room Temp. | Mild and efficient for a diverse range of substrates, including those with acid-labile functionalities.[2][14][15] |
| Iodine (catalytic) | Solvent-free or various solvents | Varies | Can be a mild, neutral deprotection method.[1][15] | |
| Mechanochemical (Ball Milling) | p-Toluenesulfonic acid (solid) | Room Temp. | Solvent-free and mild conditions.[7] |
Experimental Protocols
Protocol 1: Deprotection using Aqueous Phosphoric Acid
This protocol is suitable for substrates containing other acid-sensitive groups that are stable to milder protic acids.[5]
Materials:
-
N-Boc protected amine
-
Aqueous Phosphoric Acid (85%)
-
Acetonitrile or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Stir bar and appropriate glassware
Procedure:
-
Dissolve the N-Boc protected amine (1 equivalent) in a suitable solvent such as acetonitrile or THF.
-
Add aqueous phosphoric acid (e.g., 85% solution). The amount and concentration may need to be optimized for the specific substrate.[5]
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and ethyl acetate.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Deprotection using Zinc Bromide (Lewis Acid)
This method provides a non-protic alternative for Boc cleavage.[3]
Materials:
-
N-Boc protected amine
-
Zinc Bromide (ZnBr₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Stir bar and appropriate glassware
Procedure:
-
Dissolve the N-Boc protected substrate (1 equivalent) in dichloromethane (10 mL for 0.76 mmol of substrate).[3]
-
Add zinc bromide (approximately 4 equivalents) to the solution.[3]
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Deprotection using Oxalyl Chloride in Methanol
This is a mild and rapid method tolerant to a variety of functional groups.[2][14][15]
Materials:
-
N-Boc protected amine
-
Oxalyl chloride
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Stir bar and appropriate glassware
Procedure:
-
Dissolve the N-Boc protected amine (1 equivalent) in methanol at room temperature.
-
Add oxalyl chloride (3 equivalents) dropwise to the stirring solution.[15]
-
Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within a short period.[2][14]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Visualizing Deprotection Strategies
Decision Workflow for Selecting an N-Boc Deprotection Method
Caption: A decision tree to guide the selection of an appropriate N-Boc deprotection method.
General Mechanism of Acid-Catalyzed N-Boc Deprotection
Caption: The general mechanism for the acid-catalyzed removal of the N-Boc protecting group.[5]
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. benchchem.com [benchchem.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Solvent-Free Mechanochemical Deprotection of N-Boc Group [file.scirp.org]
- 8. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. mcours.net [mcours.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Monitoring N-Boc-3-pyrrolidinone Reactions by TLC and HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Boc-3-pyrrolidinone is a valuable synthetic intermediate widely used in the development of pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group allows for precise chemical modifications at other positions of the pyrrolidine (B122466) ring.[1] Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the desired product. This document provides detailed protocols for monitoring these reactions using two common analytical techniques: Thin-Layer Chromatography (TLC) for rapid qualitative assessment and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is an indispensable technique for rapidly and efficiently monitoring the progress of a chemical reaction. It allows for the visual assessment of the consumption of starting materials and the formation of products.
Experimental Protocol: TLC Analysis
1.1. Materials and Equipment:
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate (B83412) stain)
-
Solvents for mobile phase (e.g., ethyl acetate (B1210297), hexanes)
1.2. Procedure:
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[2]
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of the this compound starting material in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Reaction Mixture (RM): Withdraw a small aliquot (a few drops) from the reaction vessel and dilute it with 0.2-0.5 mL of a suitable solvent.
-
-
Spotting the Plate:
-
Using a capillary spotter, apply a small spot of the prepared SM solution to the "SM" lane on the baseline.
-
Apply a spot of the diluted RM to the "RM" lane.
-
Apply a spot of the SM solution directly on top of a spot of the RM in the "C" (co-spot) lane. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[2]
-
-
Development:
-
Prepare the mobile phase. A common solvent system for this compound and its derivatives is a mixture of ethyl acetate and hexanes. A starting point could be 30% ethyl acetate in hexanes.
-
Pour a small amount (0.5 cm depth) of the mobile phase into the developing chamber, cover it, and let it saturate for a few minutes.
-
Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
-
Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Circle any visible spots with a pencil.
-
Submerge the plate in a potassium permanganate staining solution and gently heat it with a heat gun until colored spots appear.
-
-
Interpretation:
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Compare the "RM" lane to the "SM" lane. The reaction is progressing if the intensity of the starting material spot decreases and a new spot (the product) appears.
-
The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.
-
Data Presentation: Qualitative TLC Data
The results of TLC are typically presented by reporting the Rf values of the components in a specific solvent system.
| Compound | Rf Value (30% EtOAc/Hexanes) | Visualization Method |
| This compound (SM) | ~0.45 | UV, KMnO₄ Stain |
| N-Boc-3-pyrrolidinol (Product) | ~0.25 | KMnO₄ Stain |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a powerful technique for quantitative analysis, providing precise information on the conversion of starting material to product and the purity of the reaction mixture. Reverse-phase HPLC is commonly employed for this purpose.
Experimental Protocol: Reverse-Phase HPLC Analysis
2.1. Instrumentation and Conditions:
-
HPLC System: An HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[4]
-
Detection Wavelength: 210 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
2.2. Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Dilute the aliquot in a known volume of mobile phase (e.g., 1.0 mL) in an HPLC vial. The final concentration should be approximately 1 mg/mL.[3]
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Acquire the chromatogram for the duration of the run (15 minutes).
-
-
Data Processing:
-
Integrate the peaks corresponding to the starting material (this compound) and the product.
-
Determine the retention time (RT) and peak area for each component.
-
Calculate the percent conversion using the peak areas (assuming similar response factors): % Conversion = [Area(Product) / (Area(SM) + Area(Product))] x 100
-
Data Presentation: Quantitative HPLC Data
Summarize the quantitative data from HPLC analysis at different time points in a structured table. This allows for easy tracking of reaction progress.
Example: Reduction of this compound to N-Boc-3-pyrrolidinol
| Time Point (hours) | Retention Time SM (min) | Peak Area SM | Retention Time Product (min) | Peak Area Product | % Conversion |
| 0 | 7.5 | 1,250,000 | 5.2 | 0 | 0% |
| 1 | 7.5 | 625,000 | 5.2 | 630,000 | 50.2% |
| 2 | 7.5 | 120,000 | 5.2 | 1,150,000 | 90.6% |
| 4 | 7.5 | < 5,000 | 5.2 | 1,280,000 | >99% |
Visualizations
Workflow for Reaction Monitoring
The following diagram illustrates the general workflow for monitoring a chemical reaction using both TLC and HPLC techniques.
Logical Flow for Data Interpretation
This diagram outlines the decision-making process based on the analytical results obtained from TLC and HPLC.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-3-pyrrolidinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Boc-3-pyrrolidinone. The primary focus is on improving the yield of the common synthetic route: the oxidation of N-Boc-3-pyrrolidinol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and widely adopted method is the oxidation of the secondary alcohol, N-Boc-3-pyrrolidinol, to the corresponding ketone, this compound. Several oxidation reagents can be employed for this transformation, with Dess-Martin periodinane (DMP) and conditions for Swern and Parikh-Doering oxidations being the most common.
Q2: I am observing low yields in my oxidation reaction. What are the general factors I should consider?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material (N-Boc-3-pyrrolidinol) is fully consumed.[1]
-
Sub-optimal reaction conditions: Factors like temperature, reaction time, and the choice and amount of oxidizing agent can significantly impact the yield.
-
Side reactions: The formation of byproducts can consume the starting material or the desired product, leading to a lower isolated yield.
-
Work-up and purification issues: Product loss can occur during the work-up and purification steps. Ensuring efficient extraction and careful purification is essential.
Q3: Are there any specific safety precautions I should take during the synthesis of this compound?
A3: Yes, several safety precautions should be observed:
-
Dess-Martin Periodinane (DMP): DMP is a potentially explosive compound and should be handled with care. Avoid heating it excessively or subjecting it to shock.[2]
-
Swern Oxidation: This reaction generates dimethyl sulfide, a volatile and malodorous byproduct. It is essential to perform the reaction in a well-ventilated fume hood. Additionally, the reaction is highly exothermic and requires strict temperature control at low temperatures (typically -78 °C) to prevent hazardous decomposition.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis of this compound via the oxidation of N-Boc-3-pyrrolidinol.
Dess-Martin Periodinane (DMP) Oxidation
| Observed Issue | Potential Cause | Recommended Solution |
| Difficult purification due to a persistent, greasy byproduct. | Incomplete removal of the iodinane byproducts from the DMP oxidation. | During the work-up, quench the reaction with a saturated aqueous solution of sodium bicarbonate and then wash with a saturated aqueous solution of sodium thiosulfate (B1220275). This will convert the iodinane byproducts into more easily removable, water-soluble species.[1] |
| Low yield of the desired ketone. | The reaction may be sensitive to acidic conditions that could arise. | Consider performing the oxidation in the presence of a mild, non-nucleophilic base like pyridine (B92270) or sodium bicarbonate to buffer the reaction mixture. |
| Presence of unreacted starting material. | Insufficient oxidant or incomplete reaction. | Ensure the use of a slight excess of DMP (typically 1.1-1.5 equivalents). Monitor the reaction progress by TLC until the starting material is fully consumed.[1] |
Swern Oxidation
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of a significant amount of methylthiomethyl (MTM) ether byproduct. | The reaction temperature was not maintained at a low enough level (typically below -60 °C). This leads to the Pummerer rearrangement of the chlorosulfonium salt intermediate, which then reacts with the alcohol to form the MTM ether.[1] | Maintain a strict reaction temperature of -78 °C throughout the addition of reagents for the Swern oxidation. Use a cryostat or a dry ice/acetone bath to ensure stable temperature control.[1] |
| Low yield of the desired ketone. | The base (typically triethylamine) was added before the alcohol, leading to the consumption of the activated DMSO species. | Always add the alcohol to the activated DMSO-oxalyl chloride mixture before the addition of the tertiary amine base. |
| Epimerization at the alpha-carbon to the carbonyl. | The use of triethylamine (B128534) as a base can sometimes lead to epimerization. | If epimerization is a concern, consider using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA). |
Data Presentation: Comparison of Oxidation Methods
The following table summarizes the typical yields and reaction conditions for various methods used to oxidize N-Boc-3-pyrrolidinol to this compound. Please note that yields can be highly dependent on the reaction scale and specific laboratory conditions.
| Oxidation Method | Oxidizing Agent(s) | Typical Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, 0 °C to room temperature, 2 hours | ~77%[3][4] | Mild conditions, high efficiency, commercially available reagent.[3] | Potentially explosive, generates iodine-containing byproducts.[2] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | CH₂Cl₂, -78 °C to room temperature | High (often >90%) | High yields, avoids heavy metals. | Requires cryogenic temperatures, produces a foul odor, strict control of reagent addition is necessary.[1] |
| Parikh-Doering Oxidation | SO₃·pyridine, DMSO, Triethylamine | CH₂Cl₂, 0 °C to room temperature | Good to high | Milder than Swern oxidation, can be run at higher temperatures.[5] | May require a large excess of reagents for high conversion.[1] |
| TEMPO-mediated Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | Biphasic system (e.g., CH₂Cl₂/H₂O), 0 °C | Variable | Catalytic use of TEMPO, environmentally friendly co-oxidant. | Can be slower than other methods, potential for side reactions if not controlled. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Dess-Martin Periodinane (DMP)
Materials:
-
N-Boc-3-pyrrolidinol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc) and Hexane (B92381) for column chromatography
Procedure:
-
To a stirred solution of N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.[3]
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.
-
Stir vigorously until the two phases become clear.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (e.g., 15:85) to afford this compound as an oil.[3]
Protocol 2: Synthesis of this compound using Swern Oxidation
Materials:
-
N-Boc-3-pyrrolidinol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM, cooled to -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.7 eq) in DCM dropwise over 5 minutes.[6]
-
Stir the mixture for 5 minutes at -78 °C.
-
Add a solution of N-Boc-3-pyrrolidinol (1.0 eq) in DCM dropwise over 5 minutes, ensuring the internal temperature remains below -65 °C.[6]
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (7.0 eq) dropwise over 10 minutes.[6]
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[6]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
Visualizations
Synthesis Pathway
Caption: General synthesis pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
Technical Support Center: Oxidation of N-Boc-3-pyrrolidinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the oxidation of N-Boc-3-pyrrolidinol to N-Boc-3-pyrrolidinone. This critical step in many synthetic pathways can be prone to side reactions and purification challenges. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing N-Boc-3-pyrrolidinol?
The most frequently employed methods for the oxidation of N-Boc-3-pyrrolidinol are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.[1] Both methods are known for their mild conditions and high efficiency.[1] TEMPO-based oxidation systems are also utilized as an alternative.
Q2: My Swern oxidation reaction is producing a significant amount of a greasy, persistent byproduct. What is it and how can I avoid it?
A common side reaction in Swern oxidations is the formation of a methylthiomethyl (MTM) ether byproduct.[2] This occurs when the reaction temperature is not kept sufficiently low (below -60 °C), leading to a Pummerer rearrangement of the chlorosulfonium salt intermediate.[2]
To prevent this, it is crucial to maintain a strict reaction temperature of -78 °C throughout the addition of reagents.[2] Using a cryostat or a dry ice/acetone bath is recommended for stable temperature control.[2]
Q3: After my Dess-Martin oxidation, I'm having difficulty with purification due to a greasy byproduct. What is causing this?
The primary challenge in Dess-Martin oxidations is the removal of the mono-acetoxy iodinane byproduct, which can result in a greasy consistency in the crude product.[2][3]
To address this, the reaction should be quenched with a saturated aqueous solution of sodium bicarbonate followed by a wash with a saturated aqueous solution of sodium thiosulfate.[1][2] This procedure converts the iodinane byproducts into more water-soluble species that are easier to remove during the aqueous workup.[2][3]
Q4: My oxidation reaction is sluggish and shows a significant amount of unreacted starting material. What should I do?
Incomplete conversion can be due to insufficient oxidant or a non-optimized reaction time. It is important to monitor the reaction progress by Thin Layer Chromatography (TLC).[1] For Dess-Martin oxidations, if the reaction is not complete after the recommended time, you may consider adding an additional portion of DMP. For Swern oxidations, ensure that all reagents are fresh and added in the correct stoichiometry.
Troubleshooting Guides
Dess-Martin Periodinane (DMP) Oxidation
Issue: Difficult Purification and Greasy Product
| Potential Cause | Recommended Solution |
| Incomplete removal of the mono-acetoxy iodinane byproduct.[2][3] | During workup, quench the reaction with a saturated aqueous solution of sodium bicarbonate and then wash with a saturated aqueous solution of sodium thiosulfate.[1][2] This will convert the iodinane byproducts into more easily removable, water-soluble species.[2][3] |
| Product trapped in solid byproducts. | After quenching, dilute the reaction mixture with a solvent in which the byproducts are insoluble, such as diethyl ether or hexanes, and filter through a pad of Celite.[4] |
Issue: Presence of Unreacted Starting Material
| Potential Cause | Recommended Solution |
| Insufficient oxidant. | Use a slight excess of Dess-Martin periodinane (typically 1.1 to 1.5 equivalents). |
| Incomplete reaction. | Monitor the reaction by TLC. If the reaction stalls, consider a small, additional charge of DMP. The reaction is typically run at room temperature for 2-4 hours.[1] |
Swern Oxidation
Issue: Formation of Methylthiomethyl (MTM) Ether Byproduct
| Potential Cause | Recommended Solution |
| The reaction temperature was not maintained at a low enough level (typically below -60 °C).[2] This leads to the Pummerer rearrangement of the chlorosulfonium salt intermediate.[2] | Maintain a strict reaction temperature of -78 °C throughout the addition of reagents for the Swern oxidation.[2] Use a cryostat or a dry ice/acetone bath to ensure stable temperature control.[2] |
Issue: Low Yield of the Desired Ketone
| Potential Cause | Recommended Solution |
| Incomplete reaction. | Ensure all reagents are of high quality and anhydrous. Monitor the reaction by TLC to confirm the consumption of the starting material. |
| Epimerization of α-chiral centers. | While Swern oxidation generally results in a low degree of racemization, ensure the reaction is worked up promptly and under neutral or slightly basic conditions to minimize this risk.[5] |
Experimental Protocols
Dess-Martin Oxidation Protocol
A solution of N-Boc-3-pyrrolidinol (1 equivalent) in dichloromethane (B109758) (DCM) is cooled to 0 °C. Dess-Martin periodinane (1.1-1.5 equivalents) is added in one portion. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
Swern Oxidation Protocol
A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C. Anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.2 equivalents) dissolved in anhydrous DCM is added dropwise, keeping the temperature below -60 °C. After stirring for 15 minutes, a solution of N-Boc-3-pyrrolidinol (1 equivalent) in anhydrous DCM is added dropwise, again maintaining the temperature below -60 °C. The reaction is stirred for 30-60 minutes at -78 °C. Triethylamine (5 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature. Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.[6][7]
Visual Guides
Caption: Troubleshooting workflow for Dess-Martin oxidation purification.
Caption: Logical relationship of temperature control in Swern oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organic chemistry - Dess–Martin oxidation work up - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. N boc-3-pyrrolidinone | PDF [slideshare.net]
- 7. Swern Oxidation [organic-chemistry.org]
Technical Support Center: Purification of N-Boc-3-pyrrolidinone by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Boc-3-pyrrolidinone using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant to its purification?
A1: this compound is a yellowish-white, low-melting solid that is soluble in most organic solvents but insoluble in water.[1] Its hydrophobic nature, due to numerous carbon-hydrogen bonds, makes it well-suited for normal-phase column chromatography on silica (B1680970) gel.[1]
Q2: How stable is the N-Boc protecting group during silica gel chromatography?
A2: The N-Boc group is sensitive to acidic conditions and can be cleaved if the pH is below 2.[1] While standard silica gel is slightly acidic, for routine purifications with neutral eluent systems (e.g., ethyl acetate (B1210297)/hexanes), the Boc group is generally stable. However, prolonged exposure to silica or the use of acidic additives can lead to deprotection.[2][3] If your compound is particularly sensitive, deactivating the silica gel may be necessary.[4]
Q3: What is a typical solvent system for the column chromatography of this compound?
A3: A common and effective mobile phase is a gradient of ethyl acetate in hexanes or petroleum ether.[1][5] The optimal gradient will depend on the specific impurities present in your crude material. It is always recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).
Troubleshooting Guide
Problem 1: Poor separation of this compound from impurities.
-
Question: I am observing overlapping spots on TLC and co-eluting fractions from my column. How can I improve the separation?
-
Answer:
-
Optimize the Mobile Phase: Poor resolution is often due to a suboptimal solvent system.[6] Test various ratios of ethyl acetate and hexane (B92381) on a TLC plate to maximize the difference in Rf values between your product and the impurities. An optimal Rf for the product is generally between 0.2 and 0.4.[7]
-
Use a Gradient Elution: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.[1][7] This will help to first elute non-polar impurities before your product comes off the column.
-
Check Column Loading: Overloading the column with crude material is a common cause of poor separation.[6][7] A general rule of thumb is to use a ratio of 1:30 to 1:100 of crude material to silica gel by weight.[7]
-
Sample Loading Technique: For better resolution, use a dry loading method. Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your column.[7]
-
Problem 2: The product is eluting too quickly (high Rf) or not at all (Rf = 0).
-
Question: My product is coming off the column in the first few fractions with impurities, or it's stuck at the top of the column. What should I do?
-
Answer:
-
Product Elutes Too Quickly: Your mobile phase is too polar. Decrease the proportion of the more polar solvent (ethyl acetate).
-
Product Does Not Elute: Your mobile phase is not polar enough.[4] Gradually increase the concentration of ethyl acetate in your eluent system. If the product is very polar and does not move even with 100% ethyl acetate, you may need to consider a more polar solvent system, but be mindful of the compound's solubility.
-
Problem 3: Streaking or tailing of the product spot on TLC and broad peaks during column chromatography.
-
Question: My compound is streaking on the TLC plate, leading to broad, impure fractions from the column. What causes this and how can I fix it?
-
Answer: Peak tailing can be caused by several factors:[6]
-
Sample Overload: You may be spotting too much material on your TLC plate or loading too much onto your column.[6] Try diluting your sample.
-
Compound Instability: this compound's Boc group could be partially degrading on the silica gel.[4] You can test for this by running a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, your compound is decomposing.[4]
-
Inappropriate Solvent for Dissolving the Sample: Ensure the sample is fully dissolved before loading. If the compound precipitates on the column, it will lead to streaking.
-
Problem 4: Loss of the Boc group during purification.
-
Question: I am seeing a new, more polar spot on my TLC which I suspect is the deprotected product. How can I prevent this?
-
Answer:
-
Avoid Acidic Conditions: The Boc group is labile in acidic environments.[1][3] Ensure all your solvents are free of acidic impurities.
-
Minimize Contact Time with Silica: Do not let the purified fractions sit for extended periods before evaporating the solvent, as residual acidity from the silica can cause slow deprotection.[2]
-
Neutralize the Silica: If deprotection is a persistent issue, you can use deactivated silica gel. This can be prepared by treating the silica gel with a base like triethylamine (B128534) in your eluent system (e.g., containing 0.1-1% triethylamine), though this may affect the separation.
-
Quantitative Data Summary
The following table provides typical parameters for the purification of this compound by silica gel column chromatography. These values should be used as a starting point and may require optimization based on the specific reaction mixture.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard grade silica gel is generally suitable.[7] |
| Mobile Phase | Hexane/Ethyl Acetate (EtOAc) | A common and effective solvent system for compounds of intermediate polarity.[1][7] |
| Gradient Elution | 0% to 20% EtOAc in Hexane | A gradient is often used for optimal separation. A reported example uses a 0-8% ethyl acetate/hexane gradient.[1] Another example for a similar compound uses a 10% to 30% gradient.[7] |
| Typical Rf of Product | ~0.3 - 0.4 in 20% EtOAc/Hexane | The Rf value should be determined by TLC to optimize the solvent system for the column.[7] |
| Loading Capacity | 1:30 to 1:100 (Crude:Silica) by weight | Overloading the column can result in poor separation.[7] |
| Typical Yield | >90% | The yield is dependent on the purity of the crude material and the effectiveness of the chromatographic separation.[1][8] |
Experimental Protocols
Detailed Methodology for Purification of this compound by Column Chromatography
This protocol is a general guideline and may need to be adjusted based on the scale of the purification and the impurity profile of the crude material.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane (B109758) or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with various ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30% EtOAc/Hexane) to find a solvent system that gives the product an Rf value of approximately 0.2-0.4 and good separation from impurities.[7]
-
-
Column Preparation:
-
Choose an appropriately sized column for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% EtOAc/Hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Open the stopcock to drain the excess solvent until the solvent level is just above the silica bed. Crucially, do not let the silica run dry at any stage. [7]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to this solution.
-
Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
Carefully add the dried sample onto the top of the packed silica gel column.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance when adding the eluent.[7]
-
-
Elution:
-
Carefully add the initial mobile phase (e.g., 5% EtOAc/Hexane) to the column without disturbing the top layer.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase as planned from the TLC analysis (e.g., increase the percentage of ethyl acetate). A stepwise gradient is often employed (e.g., 500 mL of 5% EtOAc, then 500 mL of 10% EtOAc, etc.).[9]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yield in Boc protection of 3-pyrrolidinol
Welcome to the technical support center for the Boc protection of 3-pyrrolidinol (B147423). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common synthetic transformation. Below, you will find frequently asked questions, detailed experimental protocols, and comparative data to address challenges related to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Boc protection of 3-pyrrolidinol is giving a low yield. What are the most common causes?
Low yields in this reaction can typically be traced back to several key factors:
-
Inappropriate Base or Stoichiometry: The choice and amount of base are critical. A base is used to neutralize the acidic byproduct generated during the reaction, driving it to completion.[1] Insufficient base can stall the reaction.
-
Poor Solubility of Starting Material: If the 3-pyrrolidinol starting material, especially if it is a salt like a maleate (B1232345) or hydrochloride salt, is not fully dissolved, the reaction can be slow or incomplete.[1][2]
-
Incomplete Reaction: The reaction may require more time to reach completion than anticipated. It is crucial to monitor the reaction's progress to ensure all the starting material has been consumed.[3][4]
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Hydrolysis of Boc Anhydride (B1165640): In aqueous or biphasic systems, di-tert-butyl dicarbonate (B1257347) (Boc₂O) can hydrolyze. While the aminolysis reaction is generally faster, prolonged reaction times with insufficient excess of Boc₂O can lead to lower yields due to this competing reaction.[1][2]
-
Suboptimal Work-up Procedure: Product can be lost during the work-up and extraction phases. Inadequate extraction from the aqueous layer or premature precipitation can significantly reduce the isolated yield.[3]
-
Side Reactions: Although less common for this substrate, side reactions can consume starting materials. For instance, over-reaction leading to N,N-di-Boc formation can occur with primary amines, but is not an issue for the secondary amine of pyrrolidinol.[1] Reaction with the hydroxyl group is also a possibility under certain conditions, though N-acylation is generally much faster.
Q2: How do I choose the right solvent and base for the reaction?
The optimal choice depends on the form of your starting material (free base vs. salt) and desired work-up conditions.
-
For 3-Pyrrolidinol Free Base: A common and effective system involves using an organic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) with an organic base such as triethylamine (B128534) (TEA).[4][5] This allows for a homogenous reaction.
-
For 3-Pyrrolidinol Salts (e.g., maleate): A biphasic system is often preferred. A combination of water and an organic solvent like ethyl acetate (B1210297) with an inorganic base like sodium bicarbonate (NaHCO₃) is a robust method.[3] The inorganic base neutralizes both the starting material salt and the acid produced during the reaction.
Q3: How can I ensure the reaction has gone to completion?
The most reliable method for monitoring the reaction is Thin Layer Chromatography (TLC) .[3][4]
-
Spot the reaction mixture on a TLC plate alongside a spot of your 3-pyrrolidinol starting material.
-
Elute the plate with an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Visualize the spots (e.g., using potassium permanganate (B83412) or ninhydrin (B49086) stain, as the starting material is a secondary amine).
-
The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Q4: What is the best work-up procedure to maximize yield?
A thorough work-up is crucial for isolating your product efficiently.
-
For Biphasic Reactions (e.g., Water/Ethyl Acetate): After the reaction is complete, if any undissolved salts are present, they should be filtered off. Separate the organic and aqueous layers. Extract the aqueous layer multiple times (2-3x) with the organic solvent (e.g., ethyl acetate) to recover all the product. Combine all organic layers, wash with brine to remove excess water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3][4]
-
For Organic Solvent Reactions (e.g., DCM/TEA): Quench the reaction, typically with a saturated aqueous solution of NaHCO₃ or water.[4] Extract the mixture, wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
Comparative Data on Reaction Conditions
The following table summarizes different conditions reported for the Boc protection of 3-pyrrolidinol and related secondary amines, highlighting the impact on yield.
| Starting Material | Base (Equivalents) | Solvent System | Reagent (Equivalents) | Time & Temp | Reported Yield | Reference |
| (3R)-pyrrolidin-3-ol maleate | Sodium Bicarbonate (5 eq) | Water / Ethyl Acetate | Boc₂O (1.5 eq) | Overnight, RT | 77% | [3] |
| (R)-3-pyrrolidinol | Triethylamine (1.2 eq) | Anhydrous DCM | Boc₂O (1.1 eq) | 2-4 hours, 0°C to RT | High Yield (not specified) | [4] |
| Pyrrolidine | Triethylamine (1.1 eq) | DCM | Boc₂O (1.0 eq) | 1 hour, 0°C to RT | 100% | [6] |
| 1,2,3,6-Tetrahydropyridine | None | Dry THF | Boc₂O (0.67 eq) | Overnight, 0°C to RT | 89% | [7] |
Detailed Experimental Protocols
Protocol 1: Biphasic Conditions with Sodium Bicarbonate
This protocol is well-suited for starting materials that are amine salts.[3]
-
Setup: To a round-bottom flask, add (3R)-pyrrolidin-3-ol maleate (1.0 eq) and a stirred mixture of sodium bicarbonate (5.0 eq) in water.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) to the mixture.
-
Reaction: Stir the resulting mixture vigorously overnight at room temperature.
-
Work-up:
-
Add ethyl acetate to the flask and filter the entire mixture to remove any undissolved salts.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (e.g., 1 x 0.5 volumes).
-
Combine the organic layers and wash with a saturated aqueous NaCl solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.
-
Protocol 2: Anhydrous Conditions with Triethylamine
This protocol is ideal for 3-pyrrolidinol free base.[4]
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram).
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the internal temperature reaches 0 °C.
-
Base Addition: Add triethylamine (TEA) (1.2 eq) to the stirred solution.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath, allow the reaction to warm to room temperature, and stir for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Visualized Workflows and Mechanisms
To further clarify the process, the following diagrams illustrate the reaction mechanism and troubleshooting logic.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Anhydride [commonorganicchemistry.com]
- 6. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 7. beilstein-journals.org [beilstein-journals.org]
Optimizing solvent and base conditions for N-Boc-3-pyrrolidinone synthesis
Technical Support Center: Synthesis of N-Boc-3-pyrrolidinone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of this compound. The synthesis, typically achieved through the oxidation of N-Boc-3-hydroxypyrrolidine, is a critical step in the development of many pharmaceutical agents.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound? A1: The most prevalent methods involve the oxidation of a secondary alcohol, N-Boc-3-hydroxypyrrolidine, to a ketone.[2] Three widely used protocols are the Dess-Martin Periodinane (DMP) oxidation, the Swern oxidation, and the Parikh-Doering oxidation.[4][5][6][7] Each method has distinct advantages regarding reaction conditions, functional group tolerance, and workup procedures.
Q2: How does the choice of solvent impact the reaction? A2: The choice of solvent is crucial for ensuring reagent solubility and optimizing reaction kinetics. Dichloromethane (DCM) is the most common solvent for these oxidations due to its inertness and ability to dissolve the starting material and many common oxidizing agents.[1][4][6][8] For Swern and Parikh-Doering oxidations, dimethyl sulfoxide (B87167) (DMSO) is a required reagent that also acts as a solvent.[5][7][9] The solubility of this compound is high in weakly polar organic solvents like ether, acetonitrile, and DMF.[8]
Q3: What is the role of the base in these oxidation reactions? A3: In activated DMSO oxidations like the Swern and Parikh-Doering methods, a hindered, non-nucleophilic organic base is essential.[7] Bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are used to deprotonate the intermediate alkoxysulfonium ion, forming a sulfur ylide.[7][9] This ylide then undergoes an intramolecular elimination to yield the final ketone product.[9][10] The choice and stoichiometry of the base are critical for driving the reaction to completion and preventing side reactions.
Q4: How can I monitor the progress of the reaction? A4: The most common method for monitoring reaction completion is Thin-Layer Chromatography (TLC).[2][4][6] By spotting the reaction mixture alongside the starting material (N-Boc-3-hydroxypyrrolidine), you can observe the disappearance of the starting material spot and the appearance of a new, typically higher-Rf product spot corresponding to this compound.
Q5: What are the primary safety concerns? A5: The Swern oxidation generates volatile and malodorous dimethyl sulfide (B99878) ((CH₃)₂S) and acutely toxic carbon monoxide (CO) as byproducts.[7] Therefore, the reaction and workup must be performed in a well-ventilated fume hood.[7] Used glassware should be rinsed with bleach or an oxidizing solution to neutralize the residual odor of dimethyl sulfide.[7]
Troubleshooting Guide
Problem 1: Low or No Yield
| Potential Cause | Recommended Solution |
| Suboptimal Oxidation Method | Different oxidation methods have varying efficiencies. The Dess-Martin oxidation is known for mild conditions and high efficiency.[4] The Swern oxidation is also highly effective but requires stringent temperature control.[2] |
| Moisture in Reaction | Water can quench the reactive intermediates, especially in the Swern oxidation. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2] |
| Incorrect Reaction Temperature (Swern Oxidation) | The Swern oxidation must be performed at very low temperatures (typically -78 °C) to prevent the decomposition of the chlorosulfonium salt intermediate.[2] Allowing the reaction to warm prematurely is a common cause of failure.[2] |
| Incomplete Reaction | If TLC analysis shows significant unreacted starting material, the reaction may not have gone to completion. Consider extending the reaction time or using a slight excess of the oxidizing agent.[2][4] |
| Inefficient Workup | The product may be lost during the aqueous workup. Ensure thorough extraction of the aqueous layer with a suitable organic solvent like DCM or ethyl acetate (B1210297) to recover all the product.[4] |
Problem 2: Product is Impure
| Potential Cause | Recommended Solution |
| Formation of Methylthiomethyl (MTM) Ether Byproduct (Swern Oxidation) | This side product arises from a Pummerer rearrangement if the reaction temperature is not kept below -60 °C.[2] Maintain strict temperature control at -78 °C using a cryostat or a dry ice/acetone bath.[2] |
| Persistent Byproducts from DMP Oxidation | The iodinane byproducts from the Dess-Martin periodinane reagent can be difficult to remove. During workup, quench the reaction with a saturated aqueous solution of sodium bicarbonate and then wash with saturated aqueous sodium thiosulfate (B1220275). This converts the byproducts into more easily removable, water-soluble species.[2][4] |
| Formation of Pyrrole (B145914) Byproducts | Under harsh conditions, such as elevated temperatures with certain catalysts, the pyrrolidinone core can undergo dehydrogenation to form pyrrole byproducts.[11] Ensure the reaction is run at the lowest effective temperature.[11] |
| Residual Solvent | The final product may retain solvents. After purification, dry the product thoroughly under high vacuum to remove any residual ethyl acetate, hexane (B92381), or dichloromethane. |
Data Presentation: Comparison of Oxidation Conditions
| Parameter | Dess-Martin Oxidation | Swern Oxidation | Parikh-Doering Oxidation |
| Starting Material | N-Boc-3-hydroxypyrrolidine | N-Boc-3-hydroxypyrrolidine | N-Boc-3-hydroxypyrrolidine |
| Oxidant | Dess-Martin Periodinane (DMP) | Oxalyl Chloride, DMSO | SO₃•Pyridine, DMSO |
| Base | Not required | Triethylamine (TEA) or DIPEA | Triethylamine (TEA) or DIPEA |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM), DMSO |
| Temperature | 0 °C to Room Temperature[6] | -78 °C, then warm to RT[2] | 0 °C to Room Temperature[9][12] |
| Typical Yield | ~77-97%[4][6][8] | High (often >90%) | High (often >80%)[12] |
| Key Advantage | Very mild conditions, simple setup | High efficiency, widely used | Can be run at non-cryogenic temperatures |
| Key Disadvantage | Expensive reagent, iodine byproducts | Requires cryogenic temps, toxic/odorous byproducts[7] | Requires large excess of reagents at times[9] |
Experimental Protocols
Optimized Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted from established literature procedures known for high yield and reliability.[4][6][8]
Materials:
-
N-Boc-3-hydroxypyrrolidine
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (EtOAc) and Hexane for chromatography
Procedure:
-
Under an inert nitrogen atmosphere, dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM (approx. 0.4 M solution) in a round-bottom flask.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.5 - 2.0 eq) to the solution in one portion.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[4][8] Monitor the reaction's completion by TLC.
-
Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.[4] Stir vigorously for 15-20 minutes until the layers are clear.
-
Transfer the mixture to a separatory funnel and extract with DCM (2x volume of the initial reaction).[4]
-
Combine the organic layers and wash with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
Purify the residue by silica (B1680970) gel column chromatography, typically using a gradient of ethyl acetate in hexane (e.g., 15:85) to afford this compound as an oil or low-melting solid.[4][8]
Visualizations
General Workflow for this compound Synthesis
Caption: General experimental workflow for the oxidation of N-Boc-3-hydroxypyrrolidine.
Decision Logic for Method Selection
Caption: Decision tree for selecting an appropriate oxidation method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
- 9. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
Dess-Martin Periodinane Oxidation: A Technical Guide to Byproduct Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of byproducts generated during Dess-Martin periodinane (DMP) mediated oxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts of a Dess-Martin periodinane (DMP) oxidation?
The primary byproducts of a DMP oxidation are 2-iodoxybenzoic acid (IBX) and acetic acid. The reduced form of DMP, 1-acetoxy-1-hydroxy-1,2-benziodoxol-3(1H)-one (IBA), is also present. These iodine-containing byproducts are often insoluble in common organic solvents used for reactions, such as dichloromethane (B109758) (DCM).[1]
Q2: My reaction mixture has turned into a thick slurry or "gum." How can I handle this?
The formation of a thick precipitate of iodine byproducts is common, especially in large-scale reactions. This can make stirring and handling difficult. To address this, you can:
-
Dilute the reaction mixture: Adding a co-solvent in which the byproducts are insoluble, such as diethyl ether or hexanes, can help to break up the gum and facilitate filtration.[2][3]
-
Use a mechanical stirrer: For larger reactions, a mechanical stirrer can manage the thick slurry more effectively than a magnetic stir bar.
Q3: How can I remove the iodine-containing byproducts after the reaction is complete?
There are two main strategies for removing the iodine-containing byproducts: filtration and aqueous workup. The choice of method depends on the stability of your product to aqueous and/or basic conditions.
-
Filtration: This is a convenient method if your product is soluble in the reaction solvent (e.g., DCM) and the byproducts are not. The reaction mixture is typically diluted with a less polar solvent like diethyl ether to further precipitate the byproducts, and then filtered through a pad of Celite or a sintered glass funnel.[1][2][3]
-
Aqueous Workup: This involves quenching the reaction with an aqueous solution to dissolve and react with the byproducts. Common quenching solutions include saturated sodium bicarbonate (NaHCO₃) and sodium thiosulfate (B1220275) (Na₂S₂O₃).[1][2][3]
Q4: What is the purpose of using sodium bicarbonate (NaHCO₃) in the workup?
Saturated sodium bicarbonate solution is used to neutralize the acetic acid generated during the reaction.[4] This is particularly important if your product is sensitive to acidic conditions. The bicarbonate wash also helps to dissolve the iodine byproducts by converting them to more soluble salts.
Q5: When should I use sodium thiosulfate (Na₂S₂O₃) in the workup?
Aqueous sodium thiosulfate is used to quench any unreacted DMP and to reduce the iodine byproducts to more soluble species.[2] It is often used in combination with sodium bicarbonate. A common procedure involves washing the organic layer sequentially with saturated aqueous NaHCO₃ and then 10% aqueous Na₂S₂O₃.
Q6: Can the workup conditions affect my final product?
Yes. If your product is sensitive to basic conditions (e.g., prone to epimerization or decomposition), prolonged exposure to sodium bicarbonate or other bases should be avoided. In such cases, a rapid filtration-based workup may be preferable. For water-sensitive products, a non-aqueous workup is recommended.
Q7: The iodine byproducts are still present in my product after workup. What can I do?
If byproducts persist, you can try the following:
-
Repeated Washes: Perform additional washes with the aqueous quenching solution.
-
Back Extraction: After the initial extraction, you can back-extract the organic layer with the aqueous wash solution.
-
Column Chromatography: The remaining iodine-containing impurities can usually be removed by silica (B1680970) gel column chromatography. The byproducts are typically polar and will adhere to the silica.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction is sluggish or incomplete. | Incomplete dissolution of DMP or starting material. | Use a co-solvent like DMSO with DCM to improve solubility.[5] Note that water can sometimes accelerate the reaction.[6][7] |
| Formation of a thick, unfilterable "gum". | High concentration of iodine byproducts. | Dilute the reaction mixture with diethyl ether or hexanes before filtration. Use a wide, short filtration funnel (e.g., a Büchner funnel) with a pad of Celite. |
| Low product yield after aqueous workup. | Product may be trapped in the precipitated byproducts or is unstable to the workup conditions. | Before adding the aqueous quench, dilute with a solvent like diethyl ether and filter off the bulk of the byproducts. If the product is base-sensitive, minimize contact time with NaHCO₃. |
| Product decomposes during workup. | Product is sensitive to acid or base. | Buffer the reaction mixture with pyridine (B92270) or solid NaHCO₃ before adding DMP.[4] For the workup, use a neutral wash with brine. |
| Over-oxidation to a carboxylic acid. | In some cases, particularly with certain substrates and excess DMP, over-oxidation can occur. | Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. Use the minimum necessary equivalents of DMP. A recent study has shown that DMP can convert primary alcohols to carboxylic acids.[5] |
Data Presentation: Comparison of Workup Strategies
Direct quantitative comparisons of byproduct removal efficiency are not extensively documented in the literature. However, the following table summarizes the qualitative advantages and disadvantages of common workup procedures.
| Workup Method | Quenching/Washing Agents | Advantages | Disadvantages | Best Suited For |
| Filtration | None (dilution with ether/hexanes) | - Fast and simple- Avoids aqueous conditions | - May not remove all byproducts- Can be difficult on a large scale due to precipitate volume | - Water-sensitive products- Small-scale reactions |
| Aqueous Wash | Saturated NaHCO₃ | - Neutralizes acetic acid- Helps dissolve byproducts | - Not suitable for base-sensitive products- Requires extraction and drying steps | - Acid-sensitive products |
| Reductive Wash | 10% Na₂S₂O₃ | - Quenches excess DMP- Reduces and solubilizes iodine byproducts | - Requires extraction and drying steps | - Reactions where excess DMP is used |
| Combined Aqueous Wash | Saturated NaHCO₃ followed by 10% Na₂S₂O₃ | - Comprehensive removal of both acidic and iodine byproducts | - Multiple washing steps- Not ideal for base-sensitive products | - General purpose and robust removal of byproducts |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with an equal volume of dichloromethane (DCM).
-
Pour the diluted mixture into a separatory funnel.
-
Wash the organic layer sequentially with: a. Saturated aqueous sodium bicarbonate (NaHCO₃) solution. b. 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. c. Brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product, which can then be purified by column chromatography if necessary.
Protocol 2: Filtration-Based Workup for Sensitive Products
-
Once the reaction is complete, dilute the reaction mixture with 5-10 volumes of diethyl ether.
-
Stir the resulting suspension vigorously for 10-15 minutes to ensure complete precipitation of the byproducts.
-
Prepare a short plug of Celite in a sintered glass funnel.
-
Filter the suspension through the Celite pad, washing the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
Visualizations
Experimental Workflow for DMP Byproduct Removal
Caption: Workflow for the removal of Dess-Martin periodinane byproducts.
Chemical Transformation of DMP during Reaction and Workup
Caption: Chemical transformations during DMP oxidation and workup.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
Preventing racemization during N-Boc-3-pyrrolidinone reactions
Topic: Preventing Racemization and Epimerization in Reactions Involving N-Boc-3-pyrrolidinone and its Derivatives.
Welcome to the technical support center for this compound reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to maintaining stereochemical integrity during the chemical modification of this versatile building block. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and solve issues of racemization and epimerization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with this compound reactions?
A1: Racemization is the conversion of a single, enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] In the context of a chiral, α-substituted this compound, the equivalent process is called epimerization , where the stereochemistry at the carbon atom adjacent to the carbonyl group (the α-carbon) is inverted, creating a diastereomer.
This is a critical issue because the biological activity of a pharmaceutical compound is often dependent on its precise three-dimensional structure.[1] The presence of an undesired stereoisomer can lead to reduced efficacy, altered pharmacology, or unwanted side effects. Reactions involving the α-carbon of this compound are susceptible to this loss of stereochemical purity.
Q2: What is the chemical mechanism that causes racemization or epimerization in this compound?
A2: The primary mechanism involves the formation of a planar, achiral intermediate called an enolate . The protons on the carbon atoms adjacent to the ketone (the α-protons at C2 and C4) are acidic. In the presence of a base, one of these protons can be removed to form an enolate. This intermediate is flat at the α-carbon, temporarily erasing the stereochemical information at that center. When the enolate is subsequently reprotonated or reacts with an electrophile, the new bond can form from either face of the planar system, leading to a mixture of stereoisomers.[1]
Q3: Which reaction conditions are most likely to cause racemization/epimerization?
A3: Several experimental factors significantly increase the risk of epimerization:
-
Strong Bases: Strong, non-sterically hindered bases can readily remove the α-proton.[1]
-
Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for enolate formation and increase the rate of epimerization.[1]
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can stabilize the enolate intermediate, potentially facilitating its formation and prolonging its lifetime, which increases the chance of epimerization.
-
Prolonged Reaction Times: Longer exposure to basic conditions or elevated temperatures increases the likelihood of epimerization.[1]
Q4: How does the N-Boc protecting group affect the stability of the molecule?
A4: The N-Boc (tert-butyloxycarbonyl) group is a urethane-type protecting group. It is generally stable to a wide range of basic, nucleophilic, and reductive conditions at room temperature. However, it is sensitive to strong acids (like trifluoroacetic acid, TFA) and can become labile at elevated temperatures, especially in the presence of Lewis acids. Under the strongly basic and very low-temperature conditions typically used for stereoselective α-functionalization, the Boc group itself is generally stable.
Troubleshooting Guide: High Levels of Epimerization Detected
This guide addresses the common problem of observing a high percentage of the undesired diastereomer (epimer) in the product of a reaction at the α-carbon of a substituted this compound.
| Problem / Symptom | Potential Cause | Recommended Solution & Rationale |
| High epimerization (>5%) detected by chiral HPLC or NMR after α-alkylation. | Inappropriate Base Selection: The base used was too strong and/or not sterically hindered (e.g., sodium hydroxide, potassium tert-butoxide at elevated temperatures, or triethylamine (B128534) for sensitive substrates). | Switch to a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) are standard choices. Their bulkiness disfavors acting as a nucleophile and helps ensure rapid, irreversible deprotonation at low temperatures. |
| Epimerization occurs even with a hindered base like LDA. | Reaction Temperature is Too High: The reaction was run at a temperature that allows for equilibration between the desired product and the enolate intermediate (e.g., above -60 °C). The lithiated intermediate of N-Boc heterocycles can be unstable at higher temperatures.[2] | Perform the enolate formation and subsequent reaction at -78 °C (dry ice/acetone bath). Maintaining this low temperature is critical to ensure the reaction is under kinetic control, forming the desired product without allowing for the reverse reaction (deprotonation of the product) which leads to epimerization. |
| Low yield and epimerization observed. | Slow Addition of Electrophile: The electrophile was added too slowly or after the enolate solution was allowed to warm, giving the enolate time to decompose or equilibrate. | Add the electrophile rapidly to the cold (-78 °C) enolate solution. Ensure the electrophile is pre-cooled if possible and that the internal temperature of the reaction does not rise significantly during the addition. |
| Inconsistent results between batches. | Solvent Purity and Reaction Setup: Trace amounts of water or other protic impurities in the solvent (e.g., THF) or glassware can quench the enolate and catalyze epimerization. | Use freshly distilled, anhydrous solvents under an inert atmosphere (Argon or Nitrogen). Ensure all glassware is oven- or flame-dried immediately before use. Anhydrous conditions are crucial for controlling enolate chemistry. |
| Significant epimerization detected, especially with less reactive electrophiles. | Solvent Choice: Polar aprotic solvents like HMPA or DMPU, sometimes added to increase enolate reactivity, can also increase the rate of epimerization by solvating the metal cation and creating a more reactive "naked" enolate. | Use a less polar ethereal solvent like THF or diethyl ether without additives. For most alkylations, THF provides a good balance of enolate solubility and stability. If additives are necessary, their effect on stereoselectivity should be carefully evaluated. |
Data Presentation: Impact of Reaction Conditions on Stereoselectivity
While specific quantitative data for this compound is sparse in the literature, the following tables provide representative data from analogous systems (stereoselective alkylation of related cyclic ketones and N-protected heterocycles) to guide decision-making. The key principle is that kinetically controlled conditions (strong, hindered base; low temperature) are essential for maintaining stereochemical integrity.
Table 1: Qualitative Effect of Base and Temperature on Epimerization
| Base | Temperature | Expected Degree of Epimerization | Rationale |
| KHMDS / LHMDS | -78 °C | Very Low | Strong, bulky base ensures rapid, irreversible deprotonation under kinetic control. |
| LDA | -78 °C | Very Low | Standard for stereoselective enolate formation; provides excellent results at cryogenic temperatures. |
| LDA | -40 °C to -20 °C | Low to Moderate | Risk of enolate equilibration and decomposition increases as temperature rises.[2] |
| KH / NaH | 0 °C to RT | High | Weaker, heterogeneous bases often require higher temperatures, leading to thermodynamic control and significant epimerization. |
| Et₃N / DIPEA | RT | Very High | Weaker amine bases are generally insufficient for full deprotonation and will catalyze enolization, leading to extensive epimerization.[1] |
Table 2: Influence of Solvent on Stereoselective Alkylation
| Solvent | Polarity (Dielectric Constant) | General Effect on Stereoselectivity |
| Tetrahydrofuran (THF) | 7.6 | Excellent. The standard solvent for stereoselective enolate alkylations. Provides good solubility and stability at -78 °C. |
| 2-Methyl-THF | 6.2 | Good to Excellent. A greener alternative to THF, often with similar performance at low temperatures.[2] |
| Diethyl Ether (Et₂O) | 4.3 | Good. Less polar than THF, can sometimes improve selectivity but may suffer from lower solubility of the lithium enolate. |
| Dichloromethane (DCM) | 9.1 | Poor. Generally not recommended for enolate formation due to potential side reactions with strong bases. |
| Dimethylformamide (DMF) | 36.7 | Poor. Highly polar nature promotes enolate equilibration and racemization.[3] |
Experimental Protocols
Protocol 1: Stereoselective α-Alkylation of an N-Boc-4-substituted-3-pyrrolidinone
This protocol is a representative procedure designed to minimize epimerization during the introduction of an alkyl group at the C-2 position of a C-4 substituted this compound.
Materials:
-
N-Boc-4-(R)-benzyl-3-pyrrolidinone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq, 0.5 M in toluene)
-
Alkyl Halide (e.g., Methyl Iodide) (1.2 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere of Argon, add the N-Boc-4-(R)-benzyl-3-pyrrolidinone to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolution: Add anhydrous THF (approx. 0.1 M solution) and stir until the starting material is fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add the KHMDS solution dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add the alkyl halide dropwise to the cold enolate solution. Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, carefully quench it by adding pre-cooled saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the diastereomeric ratio of the purified product using chiral HPLC or ¹H NMR analysis.
Protocol 2: Chiral HPLC Analysis of α-Substituted this compound
This protocol provides a general method for determining the diastereomeric or enantiomeric ratio of the product from Protocol 1.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP) Column: A polysaccharide-based column (e.g., Daicel CHIRALPAK series) is often effective for N-Boc protected compounds.[4]
Conditions:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This must be optimized to achieve baseline separation.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
UV Detection: 210 nm or 220 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Integrate the peak areas of the two stereoisomers to determine the ratio and calculate the diastereomeric excess (d.e.) or enantiomeric excess (e.e.).
Visualizations
Mechanism of Base-Induced Epimerization
The following diagram illustrates the fundamental pathway leading to the loss of stereochemistry at the α-carbon of a substituted this compound.
Caption: Base-catalyzed epimerization proceeds via a planar enolate intermediate.
Recommended Workflow for Stereoselective Alkylation
This workflow outlines the critical steps and conditions for minimizing epimerization during the α-alkylation of this compound derivatives.
Caption: Workflow for minimizing epimerization during α-alkylation reactions.
References
Technical Support Center: N-Boc-3-pyrrolidinone Reaction Scale-Up
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of N-Boc-3-pyrrolidinone synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound and its precursors.
Issue 1: Low Yield During the Oxidation of N-Boc-3-pyrrolidinol
Q: My oxidation of N-Boc-3-pyrrolidinol to this compound is sluggish, resulting in a low yield and the presence of side products. What are the potential causes and solutions?
A: Low yields in this critical oxidation step are a common challenge during scale-up. The issue often stems from the choice of oxidant, reaction conditions, or work-up procedures.
-
Choice of Oxidizing Agent: Dess-Martin periodinane (DMP) is a frequently used reagent for this transformation in dichloromethane (B109758) (DCM) due to its mild conditions and high efficiency.[1] An alternative is the Swern oxidation, which utilizes oxalyl chloride and DMSO at low temperatures.[1][2]
-
Reaction Conditions: When using DMP, the reaction is typically conducted at room temperature.[1] It is crucial to monitor the reaction's completion by Thin-Layer Chromatography (TLC) to avoid over- or under-reaction.[1] For Swern oxidations, maintaining a very low temperature (e.g., below -60 °C) is critical to prevent side reactions like the Pummerer rearrangement.[1][3]
-
Quenching and Work-up: Proper quenching is vital. For DMP oxidation, a 1:1 mixture of saturated sodium bicarbonate (NaHCO₃) and saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution is recommended to neutralize acid and remove iodine byproducts.[1][4] Inadequate washing during work-up can leave behind byproducts that complicate purification.[3]
-
Purification: The crude this compound is typically purified by column chromatography.[1] A common eluent system is a mixture of ethyl acetate (B1210297) and hexane.[1][4]
Troubleshooting Flowchart: Low Oxidation Yield
Caption: Troubleshooting workflow for low yield in the oxidation step.
Issue 2: Poor Enantiomeric Purity or Analytical Resolution
Q: I am observing poor peak resolution during chiral HPLC analysis of N-Boc-3-pyrrolidinol, making it difficult to determine enantiomeric excess (e.e.). What can I do?
A: Chiral HPLC is the standard method for determining the enantiomeric purity of N-Boc-3-pyrrolidinol.[5] Poor resolution can be caused by several factors related to the HPLC method itself.
-
Mobile Phase Optimization: The ratio of solvents in the mobile phase is critical. For a polysaccharide-based chiral column, a typical mobile phase is a mixture of n-hexane and isopropanol.[5] Systematically varying the ratio (e.g., from a starting point of 90:10 n-hexane/isopropanol) can significantly improve separation.[5]
-
Flow Rate Adjustment: While 1.0 mL/min is a standard flow rate, reducing it can sometimes enhance resolution by allowing more time for interaction with the chiral stationary phase.[5]
-
Column Temperature: Temperature affects retention times and selectivity. Ensure the column oven is set to a stable and appropriate temperature, typically starting at 25°C.[5]
-
Column Health: The performance of a chiral stationary phase can degrade over time. If a sudden drop in performance is observed, consider flushing the column according to the manufacturer's instructions or replacing it if it is old.[5]
-
Sample Solvent: Ideally, the sample should be dissolved in the mobile phase to prevent peak distortion.[5] If a different solvent is necessary for solubility, inject the smallest volume possible.[5]
| Parameter | Typical Starting Condition | Troubleshooting Action |
| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v)[5] | Systematically vary the ratio (e.g., 95:5, 85:15) |
| Flow Rate | 1.0 mL/min[5] | Reduce flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) |
| Column Temp. | 25 °C[5] | Ensure temperature is stable; try slightly higher or lower |
| Detection | 210 nm[5] | Ensure analyte absorbs at this wavelength |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A: Scaling up from a laboratory bench to a pilot plant or industrial scale introduces several key challenges:[1]
-
Reagent Cost and Availability: Reagents that are practical on a small scale may become prohibitively expensive for large-scale production.[1] For instance, routes starting from expensive D-malic acid may be less viable than those using cheaper materials like epichlorohydrin.[1]
-
Reaction Control: Managing reaction temperature is more difficult in large reactors. Exothermic or cryogenic reactions require careful engineering to ensure consistent temperature profiles and prevent runaway reactions or side product formation.
-
Work-up and Purification: Large-volume extractions and filtrations can be cumbersome.[1] Column chromatography, a standard lab purification method, is often not feasible for multi-kilogram production, necessitating the development of scalable crystallization or distillation procedures.[6]
-
Safety: Handling large quantities of hazardous reagents like sodium cyanide or pyrophoric reagents like s-BuLi requires stringent safety protocols and specialized equipment.[7][8]
Q2: Which synthetic route is most suitable for the large-scale production of this compound precursors?
A: The choice of synthetic route depends on a balance of cost, efficiency, safety, and environmental impact.
| Synthetic Route | Key Advantages | Key Disadvantages |
| From Epichlorohydrin | Cost-effective starting materials.[1][6] High overall yield (>85%).[6][7] | Involves hazardous reagents like sodium cyanide.[6][7] |
| Biocatalytic Reduction | High enantioselectivity (>99% e.e.).[9] Environmentally friendly (mild, aqueous conditions).[10] | May require specific enzymes and cofactor regeneration systems.[10] Reaction times can be longer.[10] |
| Asymmetric Reduction (e.g., CBS) | Well-established methodology with high enantioselectivity.[10] | Requires stoichiometric chiral catalysts and moisture-sensitive borane (B79455) reagents.[10] |
Decision Flowchart: Selecting a Scale-Up Route
Caption: Decision tree for selecting a synthetic route on a large scale.
Q3: What is the role of the "Boc" group in this synthesis?
A: The "Boc" (tert-butoxycarbonyl) group is a protecting group for the nitrogen atom of the pyrrolidine (B122466) ring.[1][11] It prevents the amine from participating in unwanted side reactions during subsequent synthetic steps, such as oxidation of the hydroxyl group.[1][11] The Boc group is stable under many reaction conditions but can be easily removed with mild acid when the nitrogen needs to be functionalized further.[1][12]
Experimental Protocols
Protocol 1: Synthesis of this compound via DMP Oxidation
This protocol describes the oxidation of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate to yield this compound.[1][4]
-
Reagents and Equipment:
-
tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous Na₂S₂O₃ solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
Dissolve tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1 eq.) in anhydrous DCM (approx. 13 mL per gram of starting material) in a flask under a nitrogen atmosphere.[1]
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (2 eq.) portion-wise to the stirred solution at 0 °C.[1]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for approximately 2-3 hours.[1]
-
Monitor the reaction's progress by TLC until the starting material is consumed.[1]
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously until the layers are clear.[1][4]
-
Extract the mixture with DCM (2x).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the resulting residue by flash column chromatography (e.g., 15:85 ethyl acetate/hexane) to yield this compound as an oil.[1][4]
-
| Reactant | Molar Eq. | Typical Yield | Purity |
| (R)-N-Boc-3-pyrrolidinol | 1.0 | 77-97%[1][4][12] | >98% after chromatography |
| Dess-Martin Periodinane | 2.0 |
Protocol 2: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol via Boc Protection
This protocol details the N-protection of (R)-3-pyrrolidinol using di-tert-butyl dicarbonate (B1257347) (Boc₂O).[1][11]
-
Reagents and Equipment:
-
(R)-3-pyrrolidinol or its salt (e.g., maleate)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Water, Ethyl acetate, Heptane (B126788)
-
Saturated aqueous NaCl (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel, magnetic stirrer
-
-
Procedure:
-
Prepare a mixture of sodium bicarbonate (5 eq.) in water (approx. 9 mL per gram of NaHCO₃).[1]
-
Slowly add (3R)-pyrrolidin-3-ol maleate (B1232345) (1 eq.) to the stirred bicarbonate solution.[1]
-
Add di-tert-butyl dicarbonate (1.5 eq.) to the mixture.[1]
-
Stir the resulting biphasic mixture overnight at room temperature to ensure the reaction goes to completion.[1]
-
Add ethyl acetate to dissolve the product and filter the mixture to remove any undissolved salts.[1]
-
Separate the organic and aqueous layers. Extract the aqueous layer again with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.[1]
-
Recrystallize the crude product from a minimal amount of hot heptane to yield (R)-(-)-N-Boc-3-pyrrolidinol as a white solid.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [wap.guidechem.com]
Managing solubility issues of N-Boc-3-pyrrolidinone in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-3-pyrrolidinone. The information focuses on managing solubility issues encountered during chemical reactions and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a yellowish-white solid at room temperature.[1] It is generally characterized by its hydrophobicity, leading to good solubility in most organic solvents while being insoluble in water.[1][2][3] Common solvents in which this compound is soluble include dichloromethane (B109758) (DCM), ethyl acetate (B1210297), methanol, ether, acetonitrile, and dimethylformamide (DMF).[1][2][3]
Q2: Is quantitative solubility data for this compound available?
A2: Extensive quantitative solubility data for this compound across a wide range of organic solvents is not well-documented in publicly available literature.[4] Therefore, it is highly recommended that researchers experimentally determine solubility in their specific solvent systems. A detailed protocol for this determination is provided in the "Experimental Protocols" section of this guide.
Q3: What factors can influence the solubility of this compound in a reaction?
A3: Several factors can affect the solubility of this compound:
-
Solvent Polarity: As a moderately polar compound, its solubility is highest in polar aprotic and polar protic solvents. It exhibits lower solubility in nonpolar solvents.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. Heating the reaction mixture can be a simple method to improve solubility.
-
Presence of Other Reagents: The concentration and nature of other reactants, catalysts, and byproducts can alter the properties of the reaction medium and consequently affect the solubility of this compound.
-
pH of the Medium: The stability of the Boc protecting group is pH-dependent. In strongly acidic conditions (pH < 2), the Boc group can be cleaved, which would drastically change the solubility profile of the resulting 3-pyrrolidinone.[1]
Troubleshooting Guide: Managing Solubility Issues
Issue 1: this compound is not dissolving completely in the chosen reaction solvent.
-
Possible Cause: The solvent may not be optimal for the required concentration.
-
Troubleshooting Steps:
-
Solvent Screening: If the reaction chemistry allows, test the solubility of this compound in a small scale with alternative recommended solvents such as DCM, THF, ethyl acetate, or acetonitrile.
-
Solvent Mixtures: Employing a co-solvent system can enhance solubility. For instance, a mixture of a highly polar solvent with a less polar one might provide the ideal medium.
-
Increase Temperature: Gently heating the mixture with good agitation can increase the rate of dissolution and the overall solubility. Ensure the temperature is compatible with the stability of all reactants and reagents.
-
Sonication: Applying ultrasonic waves can help to break down solid agglomerates and enhance dissolution.
-
Issue 2: The reaction mixture becomes a thick slurry or the product precipitates prematurely.
-
Possible Cause: Changes in the reaction medium composition as the reaction progresses may decrease the solubility of this compound or the product.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Adding more solvent can help to keep all components in the solution.
-
Temperature Adjustment: If the reaction is exothermic, cooling might be necessary to control the reaction rate, but this could decrease solubility. Conversely, for endothermic reactions or to improve solubility, gentle heating might be required.
-
Staged Addition of Reagents: Adding a reagent that initiates precipitation in a controlled, stepwise manner can help to maintain a more homogeneous reaction mixture.
-
Issue 3: Difficulty in purifying the product due to co-precipitation with unreacted this compound.
-
Possible Cause: The product and the starting material have similar solubility profiles in the reaction and work-up solvents.
-
Troubleshooting Steps:
-
Optimize Reaction Conversion: Ensure the reaction goes to completion to minimize the amount of unreacted starting material. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Recrystallization Solvent Screening: A systematic screening for a suitable recrystallization solvent or solvent system is crucial. The ideal solvent should dissolve the product at an elevated temperature but show poor solubility at lower temperatures, while impurities (including starting material) remain in solution.
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography is a reliable alternative. A typical eluent system for this compound is a gradient of ethyl acetate in hexane.[1]
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Dichloromethane (DCM) | Polar Aprotic | High | Data to be determined | Data to be determined |
| Methanol | Polar Protic | High | Data to be determined | Data to be determined |
| Ethyl Acetate | Polar Aprotic | High | Data to be determined | Data to be determined |
| Acetonitrile | Polar Aprotic | Good | Data to be determined | Data to be determined |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Data to be determined | Data to be determined |
| Toluene | Nonpolar | Moderate | Data to be determined | Data to be determined |
| Diethyl Ether | Nonpolar | Moderate | Data to be determined | Data to be determined |
| Hexane/Heptane | Nonpolar | Low/Insoluble | Data to be determined | Data to be determined |
| Water | Polar Protic | Insoluble | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Gravimetric Determination of this compound Solubility
This protocol provides a straightforward method to determine the solubility of this compound in a given solvent.[4]
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Analytical balance
-
Syringe and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dish or vial
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess of solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Once equilibrium is achieved, let the vial stand at the set temperature for at least one hour to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. This step is critical to remove any suspended microcrystals.
-
-
Determination of Solute Mass:
-
Dispense the filtered solution into a pre-weighed evaporation dish.
-
Evaporate the solvent in a fume hood or a vacuum oven at a temperature below the solvent's boiling point and the solute's melting point (Melting point of this compound is 34-38 °C).
-
Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature.
-
-
Calculation of Solubility:
-
Weigh the dish containing the dried solute.
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.
-
Express the solubility in g/100 mL or mol/L.
-
Mandatory Visualization
References
Technical Support Center: Characterization of Impurities in N-Boc-3-pyrrolidinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of N-Boc-3-pyrrolidinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent laboratory-scale synthesis involves the oxidation of the corresponding alcohol, N-Boc-3-pyrrolidinol. Two common methods for this transformation are the Dess-Martin oxidation and the Swern oxidation.[1]
Q2: What is the primary role of the Boc group in this synthesis?
A2: The tert-butoxycarbonyl (Boc) group is a protecting group for the nitrogen atom of the pyrrolidine (B122466) ring. It prevents the amine from participating in unwanted side reactions during the oxidation of the hydroxyl group. The Boc group is stable under the conditions of many oxidation reactions but can be readily removed under acidic conditions.
Q3: What are the typical impurities I might encounter?
A3: Impurities can arise from several sources, including unreacted starting materials, byproducts of the oxidation reaction, and subsequent degradation products. Common impurities include residual N-Boc-3-pyrrolidinol, and byproducts specific to the oxidation method used, such as iodinane compounds from Dess-Martin oxidation or a methylthiomethyl (MTM) ether byproduct from Swern oxidation.[1]
Q4: Which analytical techniques are most suitable for characterizing these impurities?
A4: A combination of chromatographic and spectroscopic techniques is generally employed. High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying the components of the reaction mixture. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities and providing structural information based on fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the precise structure of unknown impurities.[2]
Troubleshooting Guides
Dess-Martin Oxidation
Problem: My reaction is complete, but I have a persistent, greasy byproduct that is difficult to remove by column chromatography.
-
Potential Cause: This is likely due to incomplete removal of the iodinane byproducts from the Dess-Martin periodinane (DMP) reagent.[1]
-
Recommended Solution: During the workup, after quenching the reaction, it is crucial to wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate followed by a saturated aqueous solution of sodium thiosulfate. This procedure helps to convert the iodinane byproducts into more water-soluble species that can be more effectively removed in the aqueous phase.[1]
Problem: My final product is contaminated with unreacted N-Boc-3-pyrrolidinol.
-
Potential Cause: This could be due to insufficient oxidant or an incomplete reaction.
-
Recommended Solution:
-
Ensure that you are using a sufficient molar excess of Dess-Martin periodinane.
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before proceeding with the workup.
-
If the reaction has stalled, consider adding a small additional portion of the oxidant.
-
Swern Oxidation
Problem: I am observing a significant amount of a byproduct that I suspect is the methylthiomethyl (MTM) ether.
-
Potential Cause: The formation of the MTM ether byproduct is a known side reaction in Swern oxidations and is typically caused by the reaction temperature not being maintained at a sufficiently low level (i.e., above -60 °C). This allows for a Pummerer rearrangement of the intermediate chlorosulfonium salt, which then reacts with the starting alcohol to form the MTM ether.[1]
-
Recommended Solution: Maintain a strict reaction temperature of -78 °C throughout the addition of all reagents. Using a dry ice/acetone bath or a cryostat is highly recommended for stable temperature control.[1]
Problem: The yield of my Swern oxidation is very low.
-
Potential Cause: Low yields in Swern oxidations can often be attributed to the presence of moisture, which quenches the reactive intermediates. Another cause can be allowing the reaction to warm prematurely.
-
Recommended Solution:
-
Ensure that all glassware is thoroughly dried before use and that all solvents and reagents are anhydrous.
-
As with preventing MTM ether formation, maintain a very low reaction temperature (ideally -78 °C) throughout the reagent addition steps.
-
Data Presentation
Table 1: Spectroscopic Data for this compound and a Key Starting Material
| Compound | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) | Key IR Bands (cm-1) |
| This compound | 3.80-3.75 (m, 4H), 2.61-2.56 (m, 2H), 1.48 (s, 9H) | 206.0, 80.5, 53.5, 45.8, 35.9, 28.4 | ~1750 (C=O, ketone), ~1690 (C=O, carbamate) |
| N-Boc-3-pyrrolidinol | 4.50-4.40 (m, 1H), 3.60-3.20 (m, 4H), 2.10-1.80 (m, 2H), 1.46 (s, 9H) | 80.0, 70.0, 54.0, 44.0, 34.0, 28.5 | ~3400 (O-H), ~1680 (C=O, carbamate) |
Table 2: Typical HPLC and GC-MS Parameters for Analysis
| Parameter | HPLC | GC-MS |
| Column | C18, 5 µm, 4.6 x 250 mm | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile:Water gradient | Helium at 1 mL/min |
| Flow Rate | 1.0 mL/min | N/A |
| Detection | UV at 210 nm | Electron Ionization (EI) |
| Oven Program | N/A | 100 °C (2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | N/A | 250 °C |
| Detector Temperature | N/A | MS Transfer Line: 280 °C, Ion Source: 230 °C |
Experimental Protocols
Protocol 1: HPLC Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase solvent (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks corresponding to N-Boc-3-pyrrolidinol and this compound to determine the reaction conversion. Analyze any additional peaks for potential impurities.
Protocol 2: GC-MS Analysis for Volatile Impurities
-
Sample Preparation: Dissolve a portion of the crude product in a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Injector: Split/splitless injector, typically operated at a higher temperature than the initial oven temperature (e.g., 250 °C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-400 amu.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST) and through manual interpretation of fragmentation patterns.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: General workflow for the identification and characterization of impurities.
References
Optimizing quenching and work-up procedures for N-Boc-3-pyrrolidinone reactions
Welcome to the technical support center for optimizing reactions involving N-Boc-3-pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quenching and work-up of common reactions utilizing this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in reactions involving this compound?
Low yields can often be attributed to several factors, including incomplete reactions, formation of side products, and loss of the desired compound during work-up and purification. For instance, in the Boc protection of 3-pyrrolidinol, insufficient base or reaction time can lead to incomplete conversion.[1][2] During purification, the polarity of N-Boc protected compounds can sometimes lead to poor recovery from silica (B1680970) gel chromatography.[2]
Q2: How stable is the N-Boc protecting group during aqueous work-up?
The N-Boc group is generally stable under neutral and basic conditions.[3] However, it is labile to acidic conditions.[3] Work-up procedures involving strong acids should be avoided unless Boc deprotection is intended. Even milder acids can cause deprotection if exposure is prolonged.[3] For reactions quenched with acid, it is crucial to perform the extraction promptly and neutralize the organic layer.
Q3: I am observing the deprotection of the N-Boc group during my reaction or work-up. What can I do?
Accidental deprotection is typically caused by acidic conditions.[3] This can arise from acidic reagents, byproducts, or impurities in solvents.[3] To prevent this, ensure all reagents and solvents are free from acidic impurities and consider using a milder quenching agent. If an acidic wash is necessary, it should be brief and followed immediately by a neutralizing wash with a base like saturated sodium bicarbonate solution.
Q4: What are the best practices for purifying products from this compound reactions?
Column chromatography using silica gel with a gradient of ethyl acetate (B1210297) in hexanes or pentane (B18724) is a common purification method.[1][4] For products contaminated with triphenylphosphine (B44618) oxide (TPPO) from Wittig reactions, several non-chromatographic methods can be employed, such as precipitation by adding a non-polar solvent like hexanes or by forming an insoluble complex with metal salts like zinc chloride.[5][6][7]
Troubleshooting Guides
Reaction-Specific Troubleshooting
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of the desired tertiary alcohol. | Incomplete reaction due to inactive Grignard reagent. | Ensure anhydrous conditions and freshly prepared or titrated Grignard reagent. |
| Quenching at room temperature leading to side reactions. | Quench the reaction at low temperatures (e.g., -78 °C to 0 °C) with a saturated aqueous solution of ammonium (B1175870) chloride.[8] | |
| Formation of multiple products. | The ketone is deprotonated by the Grignard reagent, leading to enolate formation and side reactions. | Add the Grignard reagent slowly to the ketone solution at a low temperature to minimize deprotonation. |
| Product is unstable during acidic work-up. | The N-Boc group is sensitive to strong acids. | Use a milder quenching agent like saturated ammonium chloride solution instead of strong acids like HCl.[8] |
| Observed Issue | Potential Cause | Recommended Solution |
| Incomplete reduction to the alcohol. | Insufficient reducing agent or short reaction time. | Use a slight excess of the reducing agent (e.g., 1.5-2 equivalents of NaBH₄) and monitor the reaction by TLC until completion. |
| Deactivation of the reducing agent by water. | Use an anhydrous solvent like methanol (B129727) or ethanol (B145695). | |
| Difficulties in isolating the product. | Boron salts are co-extracted with the product. | After quenching the reaction (e.g., with water or acetone), perform multiple extractions. To remove boric acid, the crude product can be dissolved in methanol and evaporated under reduced pressure several times to form the volatile trimethyl borate.[9] |
| Low yield after purification. | The product, N-Boc-3-pyrrolidinol, has some water solubility. | Minimize the volume of aqueous washes and back-extract the aqueous layers with the organic solvent.[2] |
| Observed Issue | Potential Cause | Recommended Solution |
| Product is contaminated with triphenylphosphine oxide (TPPO). | TPPO is a byproduct of the Wittig reaction and can be difficult to separate by chromatography due to similar polarity for some products. | Method 1: Precipitation. Suspend the crude mixture in a non-polar solvent like pentane or a mixture of pentane/ether and filter. TPPO is poorly soluble and will precipitate.[6][10] Method 2: Metal Salt Complexation. Dissolve the crude product in ethanol and add a solution of zinc chloride. An insoluble ZnCl₂(TPPO)₂ complex will form and can be removed by filtration.[5][7] |
| Low yield of the desired alkene. | The ylide is unstable or not formed completely. | Ensure anhydrous conditions and use a strong base for ylide formation. |
| Steric hindrance of the ketone. | Use a more reactive ylide or consider a Horner-Wadsworth-Emmons reaction. |
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of dialkylated byproduct. | The initially formed secondary amine reacts further with the ketone. | Use a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which reduces the iminium ion faster than the ketone.[11] |
| Low yield of the desired amine. | Incomplete formation of the imine/iminium ion intermediate. | The reaction can be facilitated by adding a catalytic amount of acetic acid.[11] |
| Difficult work-up. | Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
| Product is obtained as a salt. | Acidic conditions from the reaction or work-up. | Quench the reaction with a saturated aqueous solution of sodium bicarbonate and wash the organic layer thoroughly.[12] |
Experimental Protocols
Protocol 1: Quenching and Work-up for the Dess-Martin Oxidation of N-Boc-3-pyrrolidinol
This protocol describes the work-up for the synthesis of this compound.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[1]
-
Quenching: Cool the reaction mixture to 0 °C and quench by slowly adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.[1] Stir vigorously until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (B109758) (DCM) or ethyl acetate (2 x 100 mL for a 4.5 g scale reaction).[1][13]
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).[1] This helps to remove residual water and some water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 15:85) to afford the pure this compound.[1]
| Reagent/Solvent | Typical Amount (for 24.1 mmol scale) | Purpose |
| Dess-Martin periodinane | 20.45 g (48.12 mmol) | Oxidizing agent |
| Dichloromethane (DCM) | 60 mL | Solvent |
| Sat. aq. NaHCO₃ / Sat. aq. Na₂S₂O₃ (1:1) | As needed | Quenching |
| Dichloromethane (DCM) for extraction | 2 x 100 mL | Extraction |
| Brine | As needed | Washing |
| Anhydrous Na₂SO₄ | As needed | Drying agent |
Protocol 2: Quenching and Work-up for the Reductive Amination of this compound
This protocol details a general work-up for a reductive amination using sodium triacetoxyborohydride.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12] Be cautious as gas evolution may occur.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
| Reagent/Solvent | Typical Molar Ratio (relative to ketone) | Purpose |
| Amine | 1.0 - 1.2 eq | Nucleophile |
| Sodium triacetoxyborohydride | 1.5 - 2.0 eq | Reducing agent |
| Acetic Acid (optional) | 0.1 - 1.0 eq | Catalyst |
| Dichloromethane or THF | - | Solvent |
| Sat. aq. NaHCO₃ | As needed | Quenching/Neutralization |
Visualized Workflows
Caption: General experimental workflow for quenching and work-up.
Caption: Troubleshooting workflow for removing triphenylphosphine oxide (TPPO).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. shenvilab.org [shenvilab.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Spectroscopic Guide to N-Boc-3-pyrrolidinone
In the realm of synthetic chemistry and drug discovery, the precise structural elucidation of intermediates is critical for ensuring the desired outcome of a reaction and the purity of the final product. N-Boc-3-pyrrolidinone is a valuable building block, and its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is a routine and essential step. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, comparing its spectral features with those of related structures, such as other cyclic ketones and N-Boc protected amines.
¹H and ¹³C NMR Spectral Data of this compound
The structural environment of each proton and carbon atom in this compound gives rise to a unique set of signals in its NMR spectra. The electron-withdrawing nature of the carbonyl group and the carbamate (B1207046) functionality significantly influences the chemical shifts of nearby nuclei.
Table 1: ¹H NMR Spectroscopic Data for this compound and Comparative Compounds
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Integration |
| This compound | CDCl₃ | 3.87 – 3.78 (m, 1H), 3.36 – 3.23 (m, 2H), 2.00 – 1.73 (m, 3H), 1.72 – 1.65 (m, 1H), 1.65 – 1.57 (m, 1H), 1.46 (s, 9H)[1] |
| 3-Pentanone (Cyclic Ketone Analogue) | CDCl₃ | ~2.4 (q, 4H), ~1.0 (t, 6H)[2] |
| N-Boc-pyrrolidine (Boc-protected Amine Analogue) | CDCl₃ | 3.39 – 3.28 (m, 2H), 1.92 – 1.72 (m, 2H), 1.45 (s, 9H)[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound and Comparative Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | 154.5, 79.2, 54.6, 48.6, 45.9, 32.9, 30.4, 28.9, 23.4[1] |
| 3-Pentanone (Cyclic Ketone Analogue) | CDCl₃ | ~210 (C=O), ~40 (α-CH₂), ~10 (β-CH₃)[2] |
| N-Boc-pyrrolidine (Boc-protected Amine Analogue) | CDCl₃ | 154.7, 78.9, 46.4, 28.7, 23.4[1] |
Experimental Protocols
The following are generalized methodologies for acquiring the NMR spectra cited in this guide.
Objective: To determine the proton and carbon chemical environments of the molecule.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. The spectrum is typically acquired at room temperature.
-
Data Processing: The raw data is processed by applying a Fourier transform. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. The spectrum is acquired at room temperature with proton decoupling.
-
Data Processing: The raw data is processed using a Fourier transform. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).
Structural and Workflow Visualizations
To better understand the relationships between the structure of this compound and its NMR data, as well as the general workflow of NMR analysis, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: General workflow for NMR sample preparation and analysis.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of N-Boc-3-pyrrolidinone
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This guide provides a detailed comparison of the expected mass spectrometry fragmentation pattern of N-Boc-3-pyrrolidinone with its structural analog, N-Boc-4-piperidone, supported by experimental data and protocols.
Proposed Fragmentation Pattern of this compound
The fragmentation of this compound is expected to be initiated by the characteristic loss of moieties from the Boc group. A common pathway involves the loss of isobutylene (B52900) (56 Da), a neutral molecule, leading to a prominent fragment ion.[3] Subsequent or alternative fragmentation can involve the complete loss of the Boc group or cleavage of the pyrrolidinone ring.
Key Expected Fragments for this compound:
| Fragment Description | Proposed Structure | m/z (amu) | Supporting Rationale |
| Molecular Ion | [C₉H₁₅NO₃]⁺ | 185 | Parent molecule with one electron removed. |
| Loss of isobutylene (-C₄H₈) | [C₅H₇NO₃]⁺ | 129 | Characteristic neutral loss from the Boc group.[3] |
| Loss of tert-butyl radical (-•C₄H₉) | [C₅H₆NO₃]⁺ | 128 | Cleavage of the C-O bond in the Boc group. |
| Loss of Boc group (-C₅H₉O₂) | [C₄H₆NO]⁺ | 84 | Complete loss of the protecting group. |
| Loss of CO from [M-C₄H₈]⁺ | [C₄H₇NO₂]⁺ | 101 | Alpha-cleavage of the ketone followed by rearrangement. |
| Pyrrolidinone fragment | [C₄H₆NO]⁺ | 84 | Resulting from the loss of the Boc group. |
| tert-Butyl cation | [C₄H₉]⁺ | 57 | Stable carbocation from the Boc group. |
Comparative Analysis with N-Boc-4-piperidone
A valuable comparison can be drawn with the known fragmentation pattern of N-Boc-4-piperidone (C₁₀H₁₇NO₃, MW: 199.25 g/mol ), a six-membered ring analog. The electron ionization (EI) mass spectrum of N-Boc-4-piperidone is available from the NIST WebBook and provides experimental validation for the expected fragmentation pathways.[4]
Experimentally Observed Fragments for N-Boc-4-piperidone: [4]
| m/z (amu) | Relative Intensity (%) | Proposed Fragment Ion |
| 199 | 5 | [M]⁺ |
| 143 | 25 | [M - C₄H₈]⁺ |
| 126 | 10 | [M - C₄H₉O]⁺ |
| 100 | 100 | [M - C₅H₉O₂]⁺ (Base Peak) |
| 57 | 85 | [C₄H₉]⁺ |
The data clearly shows that the major fragmentation pathways for N-Boc-4-piperidone involve the loss of isobutylene (m/z 143), the entire Boc group leading to the base peak at m/z 100, and the formation of the stable tert-butyl cation (m/z 57). This strongly supports the proposed fragmentation pattern for the structurally similar this compound.
Experimental Protocols
Objective: To acquire the electrospray ionization (ESI) mass spectrum of this compound to confirm its molecular weight and fragmentation pattern.
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).
Materials:
-
This compound
-
HPLC-grade methanol (B129727) or acetonitrile
-
Formic acid (optional, for enhancing protonation)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
From the stock solution, prepare a dilute working solution of 1-10 µg/mL in the same solvent.
-
If necessary, add 0.1% (v/v) formic acid to the final solution to promote protonation ([M+H]⁺).
-
Filter the final solution through a 0.22 µm syringe filter before introduction into the mass spectrometer.
-
-
Mass Spectrometer Parameters (Typical for ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 400 °C
-
Desolvation Gas Flow (N₂): 600 - 800 L/hr
-
Mass Range: m/z 50 - 500
-
Acquisition Mode: Full Scan
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum.
-
For fragmentation analysis (MS/MS), select the precursor ion (e.g., m/z 186 for [M+H]⁺) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
-
Analyze the resulting spectra to identify the molecular ion and major fragment ions.
-
Visualizing the Fragmentation and Workflow
To further clarify the proposed fragmentation pathway and the experimental process, the following diagrams are provided.
Caption: Proposed Fragmentation Pathway of this compound.
Caption: Experimental Workflow for MS Analysis.
References
A Comparative Guide to Purity Assessment of N-Boc-3-pyrrolidinone by HPLC and GC
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the quality, safety, and efficacy of the final pharmaceutical product. N-Boc-3-pyrrolidinone, a key building block in the synthesis of various active pharmaceutical ingredients, requires robust analytical methods for its purity determination. This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally sensitive.[1] Conversely, Gas Chromatography (GC) is ideal for the separation and analysis of volatile and thermally stable compounds.[2] The choice between these two methods for analyzing this compound depends on the specific impurities to be detected and the analytical requirements.
Comparative Overview of HPLC and GC for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[3] |
| Applicability | Broad applicability, including non-volatile and thermally labile compounds.[3] Well-suited for this compound. | Ideal for volatile and thermally stable compounds.[3] this compound requires derivatization to increase volatility. |
| Sample Preparation | Typically involves dissolution in a suitable solvent.[3] | May require derivatization (e.g., silylation) to convert the analyte into a volatile form.[4] |
| Temperature | Typically performed at ambient or slightly elevated temperatures.[5] | Requires high temperatures for volatilization of the sample.[6] |
| Instrumentation | HPLC system with a pump, injector, column, and detector (e.g., UV, MS). | GC system with a gas supply, injector, column, oven, and detector (e.g., FID, MS). |
| Typical Run Time | Generally longer analysis times compared to GC, often in the range of 10-60 minutes.[6] | Typically faster for comparable separations.[7] |
| Cost | GC systems are generally less expensive to purchase and operate.[7] | HPLC systems and solvents can be more expensive.[6] |
| Common Impurities Detected | Non-volatile impurities, by-products from synthesis, and degradation products. | Volatile impurities, residual solvents. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is suitable for the routine purity assessment of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) Method with Derivatization
Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., 5% phenyl-methylpolysiloxane)
Reagents:
-
Dichloromethane (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound sample
Procedure:
-
Sample Derivatization:
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.[4] This program should be optimized based on the specific derivative.
-
Injector Temperature: 250 °C[4]
-
Detector Temperature (FID): 300 °C
-
Injection Volume: 1 µL
-
Data Analysis: The purity is calculated from the integrated peak areas of the derivatized this compound and any detected impurities.
Illustrative Data
The following table presents hypothetical data to illustrate the expected results from the HPLC and GC analyses of a this compound sample.
| Parameter | HPLC Analysis | GC Analysis (after derivatization) |
| Retention Time (Main Peak) | 4.5 min | 8.2 min |
| Peak Area (Main Peak) | 985000 | 975000 |
| Retention Time (Impurity 1) | 3.2 min | 6.5 min |
| Peak Area (Impurity 1) | 12000 | 8000 |
| Retention Time (Impurity 2) | 5.8 min | 9.1 min |
| Peak Area (Impurity 2) | 3000 | 17000 (includes a volatile impurity) |
| Calculated Purity (%) | 98.5% | 97.5% |
Workflow for Method Selection
The selection of the appropriate analytical technique is a critical decision in the quality control process. The following diagram illustrates a logical workflow for choosing between HPLC and GC for the purity assessment of a compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
A Comparative Guide to the Synthetic Routes of N-Boc-3-pyrrolidinol
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. N-Boc-3-pyrrolidinol is a valuable chiral intermediate widely used in the synthesis of a diverse range of pharmaceutical compounds.[1] This guide provides an objective comparison of the most prominent synthetic routes to enantiomerically pure (R)- and (S)-N-Boc-3-pyrrolidinol, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic strategy.
Key Synthetic Strategies
There are three primary strategies for synthesizing enantiomerically pure N-Boc-3-pyrrolidinol:
-
Asymmetric Chemical Reduction of N-Boc-3-pyrrolidinone: This approach starts with a prochiral ketone, this compound, which is then asymmetrically reduced to the desired chiral alcohol using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and widely used example of this method.[1]
-
Biocatalytic Asymmetric Reduction of this compound: Leveraging the high stereoselectivity of enzymes, this method also employs this compound as the substrate. Ketoreductases (KREDs), often sourced from microorganisms, are used to carry out the enantioselective reduction under mild conditions.[1]
-
Synthesis from the Chiral Pool: This classical approach utilizes readily available and inexpensive enantiomerically pure starting materials. The stereochemistry of the final product is derived from the starting material. Common chiral pool starting materials for N-Boc-3-pyrrolidinol include D- or L-malic acid and epichlorohydrin.[1][2]
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic routes to enantiomerically pure N-Boc-3-pyrrolidinol.
| Parameter | Asymmetric Chemical Reduction (CBS) | Biocatalytic Asymmetric Reduction | Synthesis from Chiral Pool (D-Malic Acid) | Synthesis from Chiral Pool (Epichlorohydrin) |
| Starting Material | This compound | This compound | D-Malic Acid | (R)-Epichlorohydrin |
| Key Reagents | (R)- or (S)-CBS catalyst, Borane-dimethyl sulfide (B99878) (BMS) | Ketoreductase (KRED), Cofactor (NADPH/NADH), Cofactor regeneration system | Benzylamine (B48309), Acetic anhydride, LiAlH₄, Pd/C, (Boc)₂O | Sodium cyanide, Hydrogenation catalyst (e.g., Raney Nickel), (Boc)₂O |
| Typical Yield | ~85-95%[1] | >95% (conversion)[1] | Moderate (multi-step) | >85% (overall)[3] |
| Enantiomeric Excess (e.e.) | >98%[1] | >99%[1] | >98%[1] | High (derived from chiral starting material) |
| Reaction Time | 1-4 hours[1] | 12-24 hours[1] | Multiple days[1] | Multi-step, variable |
| Key Advantages | High e.e., Relatively short reaction time, Well-established methodology.[1] | Excellent e.e., Mild reaction conditions, Environmentally benign.[1] | Inexpensive starting material, Established classical route.[1] | High overall yield, Cost-effective for large scale, Scalable.[3] |
| Key Disadvantages | Requires stoichiometric chiral catalyst and borane (B79455) reagents, Moisture sensitive.[1] | Requires specific enzymes and cofactor regeneration, Longer reaction times.[1] | Multi-step synthesis, Use of hazardous reagents (LiAlH₄).[1] | Use of highly toxic sodium cyanide, Requires high-pressure hydrogenation.[3] |
Experimental Protocols
Asymmetric Chemical Reduction: Corey-Bakshi-Shibata (CBS) Reduction for (R)-N-Boc-3-pyrrolidinol
This protocol provides a representative procedure for the synthesis of (R)-N-Boc-3-pyrrolidinol. For the (S)-enantiomer, the (S)-CBS catalyst would be used.
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in THF is added dropwise to the cooled solution.
-
A solution of borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 0.6 eq) is added dropwise over a period of 30 minutes, maintaining the temperature at -78 °C.[1]
-
The reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional hour.[1]
-
The reaction is carefully quenched by the slow addition of methanol (B129727) at 0 °C.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (B1210297) and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford (R)-N-Boc-3-pyrrolidinol.[1]
Biocatalytic Asymmetric Reduction for (S)-N-Boc-3-pyrrolidinol
This protocol outlines a general procedure using a ketoreductase (KRED) with a glucose/glucose dehydrogenase (GDH) cofactor regeneration system. The choice of KRED determines the enantioselectivity.
Procedure:
-
In a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0), suspend this compound (e.g., 50 mM).
-
To this suspension, add NADP⁺ (or NAD⁺, depending on the KRED's cofactor preference, e.g., 1 mM), glucose (e.g., 1.2 eq), glucose dehydrogenase (GDH, e.g., 5 U/mL), and the selected ketoreductase (e.g., a lyophilized powder of an E. coli overexpressing strain or a purified enzyme).[1]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours.[1]
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or GC).
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield (S)-N-Boc-3-pyrrolidinol.[1]
Synthesis from Chiral Pool: (R)-N-Boc-3-pyrrolidinol from D-Malic Acid
This is a multi-step synthesis. A similar sequence starting from L-malic acid would yield the (S)-enantiomer.
Procedure:
-
Amidation: D-Malic acid is reacted with benzylamine to form the corresponding dibenzylamide.
-
Cyclization: The dibenzylamide is treated with a dehydrating agent (e.g., acetic anhydride) to effect cyclization to the N-benzyl-succinimide derivative.
-
Reduction: The succinimide (B58015) is reduced to the corresponding N-benzyl-3-hydroxypyrrolidine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.[1]
-
Debenzylation and Boc-protection: The N-benzyl group is removed by catalytic hydrogenation (e.g., using Pd/C and H₂ gas). The resulting 3-pyrrolidinol (B147423) is then protected with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base (e.g., triethylamine) to afford (R)-N-Boc-3-pyrrolidinol.[1] Each intermediate is typically purified by crystallization or column chromatography.
Synthesis from Chiral Pool: (R)-N-Boc-3-pyrrolidinol from (R)-Epichlorohydrin
This industrial process offers a high-yield, cost-effective route suitable for large-scale manufacturing.[3]
Procedure:
-
Synthesis of (R)-4-chloro-3-hydroxybutyronitrile: To a solution of (R)-epichlorohydrin in an appropriate solvent, a cyanide source (e.g., sodium cyanide) is added in a controlled manner at a low temperature (0-5 °C).[3]
-
Reductive Cyclization to (R)-3-hydroxypyrrolidine: In a high-pressure reactor, the (R)-4-chloro-3-hydroxybutyronitrile is dissolved in a suitable solvent (e.g., methanol). A hydrogenation catalyst, such as Raney Nickel, is added, and the mixture is pressurized with hydrogen gas.[3]
-
Boc-protection: The crude (R)-3-hydroxypyrrolidine is dissolved in a suitable solvent (e.g., dichloromethane), and a base (e.g., triethylamine) is added. A solution of di-tert-butyl dicarbonate ((Boc)₂O) is then added slowly.[3]
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., heptane (B126788) or an ethyl acetate/heptane mixture) to obtain pure (R)-N-Boc-3-pyrrolidinol.[3]
Mandatory Visualization
Caption: Asymmetric reduction pathways to N-Boc-3-pyrrolidinol.
Caption: Chiral pool synthesis of (R)-N-Boc-3-pyrrolidinol.
Caption: Experimental workflow for the CBS reduction.
References
N-Boc protecting group versus other N-protecting groups (Cbz, Fmoc) in pyrrolidine synthesis
For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen-protecting group is a critical parameter in the successful synthesis of pyrrolidine-containing molecules. The pyrrolidine (B122466) ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals. During the synthesis of substituted pyrrolidines, protection of the nitrogen atom is often essential to prevent undesired side reactions and to direct the stereochemical outcome of synthetic transformations. The choice of the N-protecting group influences the reactivity of the pyrrolidine nitrogen, the stability of the molecule to various reaction conditions, and the ease of its eventual removal.
This guide provides an objective comparison of the three most common N-protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—in the context of pyrrolidine synthesis. The following sections present a detailed analysis supported by experimental data to inform the rational selection of an appropriate N-protecting group.
Core Principles of N-Protection Strategy: Orthogonality
An ideal protecting group should be easy to introduce in high yield, stable under a range of reaction conditions, and readily cleavable under mild conditions that do not affect other functional groups in the molecule.[1] The key to a successful multi-step synthesis often lies in an "orthogonal" protecting group strategy, where one type of protecting group can be removed in the presence of others.[2] The Boc, Cbz, and Fmoc groups form a powerful orthogonal set, as they are cleaved under distinct conditions:
-
N-Boc: Acid-labile
-
N-Cbz: Labile to hydrogenolysis
-
N-Fmoc: Base-labile
This orthogonality allows for the selective deprotection and functionalization of different parts of a molecule, which is invaluable in the synthesis of complex targets.[1][2]
Comparative Analysis of N-Protecting Groups
The choice between Boc, Cbz, and Fmoc depends on the overall synthetic strategy, including the nature of other functional groups in the molecule and the planned subsequent reaction steps.
-
N-Boc (tert-Butyloxycarbonyl): The Boc group is one of the most widely used protecting groups for amines due to its general stability to a wide range of reagents and reaction conditions, with the exception of strong acids.[1] Its removal is typically achieved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][3] This makes the N-Boc group a versatile and frequently used protecting group in pyrrolidine synthesis.[1]
-
N-Cbz (Benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions, providing orthogonality to the Boc group.[1] It is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), a clean and high-yielding method.[1] However, this deprotection method is incompatible with functional groups that are sensitive to reduction, such as alkenes, alkynes, and some nitro groups.[1]
-
N-Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is prized for its lability to bases, typically a solution of piperidine (B6355638) in DMF.[4] This provides orthogonality to both acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[1] This feature is particularly advantageous in complex, multi-step syntheses where sequential deprotection is necessary.[1]
Data Presentation
The following tables summarize quantitative data for the protection and deprotection of pyrrolidine derivatives with Boc, Cbz, and Fmoc groups based on representative experimental protocols.
Table 1: Comparison of N-Protection Reactions
| Protecting Group | Reagent | Substrate | Solvent | Reaction Time | Yield | Reference |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | (R)-3-Pyrrolidinol | - | - | >95% | [5] |
| Cbz | Benzyl (B1604629) chloroformate (Cbz-Cl) | Pyrrolidine-3-carboxylic acid | Tetrahydrofuran | 4 hours | 88.7% | [6] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | General Amines | Na₂CO₃ or NaHCO₃ | - | High | [] |
Table 2: Comparison of N-Deprotection Reactions
| Protecting Group | Reagent | Substrate | Solvent | Reaction Time | Yield | Reference |
| Boc | Trifluoroacetic acid (TFA) | N-Boc-amine | Dichloromethane (B109758) | 30 min - 4 hours | High | [3] |
| Cbz | H₂, 10% Pd/C | N-Cbz-pyrrolidine | Methanol | 3 hours | High | [1] |
| Fmoc | 20% Piperidine | N-Fmoc-peptide resin | DMF | ~7 minutes | High | [4] |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
Protocol 1: N-Boc Protection of (R)-3-Pyrrolidinol[5]
-
Reaction Setup: In a suitable reaction vessel, dissolve (R)-3-pyrrolidinol in an appropriate solvent.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and triethylamine (B128534) (1.2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to yield (R)-(-)-N-Boc-3-pyrrolidinol. A typical yield for this reaction is high, often exceeding 95%.
Protocol 2: Acidic Deprotection of N-Boc-pyrrolidine using Trifluoroacetic Acid (TFA)[1][3]
-
Reaction Setup: Dissolve the N-Boc-pyrrolidine derivative (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting pyrrolidine trifluoroacetate (B77799) salt can often be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Protocol 3: N-Cbz Protection of Pyrrolidine-3-carboxylic Acid[6]
-
Reaction Setup: To a flask containing pyrrolidine-3-carboxylic acid (1.0 eq) add distilled tetrahydrofuran.
-
Reagent Addition: Slowly add benzyl chloroformate (1.36 eq) dropwise at room temperature over 30 minutes.
-
Reaction: Heat the mixture to 65°C and reflux for 4 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After cooling, dilute the mixture with distilled water and stir for 30 minutes. Add saturated saline solution and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The resulting product can be recrystallized to yield 1-N-Cbz-pyrrolidine-3-carboxylic acid (88.7% yield).
Protocol 4: Catalytic Hydrogenolysis of N-Cbz-pyrrolidine[1]
-
Reaction Setup: Dissolve N-Cbz-pyrrolidine (1.0 eq) in methanol, and add 10% palladium on carbon (10 mol%).
-
Reaction: Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 3 hours.
-
Work-up and Isolation: Remove the catalyst by filtration through a pad of Celite, and concentrate the filtrate under reduced pressure to afford the deprotected pyrrolidine.
Protocol 5: Base-catalyzed Deprotection of N-Fmoc-pyrrolidine[1]
-
Reaction Setup: Dissolve N-Fmoc-pyrrolidine (1.0 eq) in a 20% solution of piperidine in dimethylformamide (DMF).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes.
-
Work-up and Isolation: Upon completion, the solvent can be removed under reduced pressure, and the product purified by standard methods.
Visualization of Workflows and Mechanisms
The following diagrams illustrate the general workflows for the protection and deprotection of pyrrolidine, as well as the principle of orthogonal protection.
Caption: General workflow for N-protected pyrrolidine synthesis.
Caption: Orthogonal protection and deprotection of amines.
Caption: Simplified deprotection mechanisms for Boc, Cbz, and Fmoc.
Conclusion and Recommendations
The choice of an N-protecting group for pyrrolidine synthesis is a critical decision that should be guided by the overall synthetic strategy.
-
N-Boc is often the protecting group of choice for general-purpose pyrrolidine synthesis due to its ease of introduction, good stability, and mild deprotection protocol.[1]
-
N-Cbz provides a robust alternative that is stable to a wider range of acidic and basic conditions, offering orthogonality to the Boc group. Its removal by catalytic hydrogenolysis is clean and efficient, provided no reducible functional groups are present.[1]
-
N-Fmoc is the premier choice when base-lability is required for deprotection, providing orthogonality to both acid-labile and hydrogenolysis-labile protecting groups. This is particularly valuable in the synthesis of complex molecules requiring multiple, sequential deprotection steps.[1]
A thorough consideration of the chemical compatibility of the protecting group with all planned synthetic transformations is paramount for a successful outcome. By leveraging the distinct properties of Boc, Cbz, and Fmoc, researchers can design and execute elegant and efficient syntheses of complex pyrrolidine-containing molecules.
References
Biocatalytic vs. Chemical Reduction of N-Boc-3-pyrrolidinone: A Comparative Analysis
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure intermediates is a critical step in the development of novel therapeutics. One such key building block is N-Boc-3-pyrrolidinol, the production of which often involves the reduction of N-Boc-3-pyrrolidinone. This guide provides a detailed comparison of two primary methodologies for this conversion: biocatalytic reduction using ketoreductases (KREDs) and chemical reduction, specifically the Corey-Bakshi-Shibata (CBS) reduction. This analysis, supported by experimental data, aims to assist in the selection of the most suitable synthetic strategy based on key performance indicators such as yield, enantioselectivity, and reaction conditions.
Executive Summary
The choice between biocatalytic and chemical reduction of this compound hinges on a trade-off between environmental impact, scalability, and reaction setup. Biocatalytic methods, employing enzymes like ketoreductases, offer exceptional enantioselectivity under mild, aqueous conditions, presenting a greener alternative. In contrast, chemical methods like the CBS reduction provide a well-established, rapid, and highly enantioselective route, though they often necessitate stoichiometric amounts of chiral catalysts and hazardous reagents.
Comparative Data Analysis
The following table summarizes the key performance metrics for both the biocatalytic and chemical reduction of this compound to yield the chiral alcohol, N-Boc-3-pyrrolidinol.
| Parameter | Biocatalytic Reduction (Ketoreductase) | Chemical Reduction (CBS) |
| Typical Yield | >95% (conversion)[1] | ~85-95%[1] |
| Enantiomeric Excess (e.e.) | >99%[1] | >98%[1] |
| Reaction Time | 12-24 hours[1] | 1-4 hours[1] |
| Reaction Temperature | ~30 °C[2] | -78 °C to room temperature[1] |
| Key Reagents | Ketoreductase (KRED), Cofactor (NADH/NADPH), Cofactor regeneration system (e.g., glucose/GDH or isopropanol (B130326)/ADH)[1][2] | (R)- or (S)-CBS catalyst, Borane-dimethyl sulfide (B99878) complex (BMS)[1] |
| Solvent | Aqueous buffer (e.g., potassium phosphate)[2] | Anhydrous organic solvent (e.g., THF)[1] |
| Key Advantages | Excellent enantioselectivity, Mild reaction conditions, Environmentally benign[1] | High enantioselectivity, Relatively short reaction time, Well-established methodology[1] |
| Key Disadvantages | Requires specific enzymes and cofactor regeneration, Longer reaction times[1] | Requires stoichiometric chiral catalyst and borane (B79455) reagents, Moisture sensitive, Use of hazardous reagents[1] |
Experimental Protocols
Biocatalytic Reduction of this compound
This protocol describes a general procedure for the asymmetric reduction of this compound using a ketoreductase (KRED) with a cofactor regeneration system.
Materials:
-
This compound
-
Ketoreductase (KRED) enzyme
-
NAD(P)H cofactor
-
Cofactor regeneration system:
-
Option A: Glucose and glucose dehydrogenase (GDH)
-
Option B: Isopropanol and an alcohol dehydrogenase (ADH)
-
-
Potassium phosphate (B84403) buffer (e.g., pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, prepare a solution of this compound in an aqueous buffer (e.g., potassium phosphate, pH 7.0).[2]
-
Add the cofactor regeneration system. For example, add glucose and glucose dehydrogenase (GDH) or isopropanol and an alcohol dehydrogenase (ADH), along with the NAD(P)H cofactor.[1][2]
-
Add the selected ketoreductase (KRED) enzyme to the mixture.[2]
-
Gently agitate the reaction mixture at a controlled temperature (e.g., 30 °C).[2]
-
Monitor the reaction for conversion and enantiomeric excess (ee) using chiral HPLC.[2]
-
Upon completion, extract the product with a suitable organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary to yield the enantiomerically pure N-Boc-3-pyrrolidinol.
Chemical Reduction of this compound (Corey-Bakshi-Shibata Reduction)
This protocol provides a representative procedure for the asymmetric reduction of this compound using a CBS catalyst to produce (R)-N-Boc-3-pyrrolidinol. For the (S)-enantiomer, the (S)-CBS catalyst would be utilized.[1]
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), cool a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to -78 °C.[1]
-
Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in THF dropwise to the cooled solution.[1]
-
Slowly add a solution of borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 0.6 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.[1]
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.[1]
-
Carefully quench the reaction at 0 °C by the slow addition of methanol.[1]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (R)-N-Boc-3-pyrrolidinol.[1]
Visualizing the Workflows
To further elucidate the experimental processes, the following diagrams illustrate the workflows for both the biocatalytic and chemical reduction methods.
Caption: Biocatalytic reduction workflow.
Caption: Chemical (CBS) reduction workflow.
References
A Comparative Guide to Validating the Stereochemical Purity of N-Boc-3-pyrrolidinone Derivatives
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral building blocks like N-Boc-3-pyrrolidinone is paramount for the synthesis of enantiomerically pure pharmaceuticals. The biological activity of a final drug compound is often intrinsically linked to its stereochemistry. This guide provides an objective comparison of the primary analytical techniques used to validate the enantiomeric excess (e.e.) of this compound derivatives, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The validation of stereochemical purity for this compound and its derivatives primarily relies on chromatographic and spectroscopic methods. The most common techniques include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different analytical requirements.[1]
| Feature | Chiral HPLC | Chiral SFC | Chiral GC-MS | Chiral NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[2] | Differential interaction with a CSP using a supercritical fluid (typically CO2) as the mobile phase.[3] | Separation of volatile and thermally stable (often derivatized) enantiomers on a chiral capillary column followed by mass spectrometric detection. | Differentiation of enantiomers through the formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.[1] |
| Primary Advantage | High resolution and accuracy; considered the gold standard for e.e. determination.[1] | Faster analysis times, reduced organic solvent consumption, and high efficiency.[] | High sensitivity and structural information from mass spectra.[1] | Rapid determination of enantiomeric ratios without the need for chromatographic separation.[1] |
| Sample Requirements | Sample must be soluble in the mobile phase. | Sample must be soluble in the supercritical fluid/modifier mixture. | Sample must be volatile and thermally stable, or amenable to derivatization.[1] | Sample must be soluble in a suitable deuterated solvent. |
| Need for Derivatization | Not typically required for direct methods. | Not typically required. | Often required to improve volatility and thermal stability (e.g., silylation).[1] | A chiral solvating or derivatizing agent must be added to the sample.[1] |
| Typical Analysis Time | 10-30 minutes | <10 minutes | 15-45 minutes | 5-15 minutes per sample |
| Solvent Consumption | High (organic solvents) | Low (primarily CO2 with a small amount of organic modifier) | Low | Low (deuterated solvents) |
| Quantitative Accuracy | High | High | High (with appropriate internal standards) | Good to High (dependent on signal resolution and integration) |
In-depth Analysis of Chromatographic Techniques
Chiral HPLC and SFC are the most powerful and widely used techniques for the separation and quantification of enantiomers of this compound derivatives. The choice between them often depends on the desired throughput, cost, and environmental considerations.
Chiral Stationary Phases (CSPs) for HPLC and SFC
The success of chiral separations by HPLC and SFC is highly dependent on the choice of the chiral stationary phase. Polysaccharide-based and macrocyclic glycopeptide-based columns are the most common for N-Boc-protected compounds.[2]
| CSP Type | Chiral Selector Examples | Separation Mechanism | Advantages | Considerations |
| Polysaccharide-Based | Cellulose or amylose (B160209) derivatives (e.g., Daicel CHIRALPAK®, Phenomenex Lux®)[2] | Hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.[2] | Broad applicability for a wide range of chiral compounds, high success rates for enantiomeric separation.[2] | Coated versions may have limitations on the types of solvents that can be used. Longer equilibration times may be necessary.[2] |
| Macrocyclic Glycopeptide-Based | Vancomycin or teicoplanin (e.g., Astec® CHIROBIOTIC®)[2] | Multimodal interactions including hydrogen bonding, ionic interactions, and inclusion complexing within the complex 3D structure.[2] | Robustness, broad selectivity, particularly for polar and ionizable compounds.[2] | May require specific mobile phase conditions (e.g., buffered aqueous-organic mixtures). |
Experimental Protocols
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the enantiomeric separation of this compound using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector
Materials:
-
Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm[2]
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio can be optimized to achieve baseline separation.[2]
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.[2]
Procedure:
-
Set the HPLC system parameters:
-
Inject 10 µL of the sample solution.[2]
-
Record the chromatogram and determine the retention times for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
This protocol outlines a general procedure for the chiral separation of pyrrolidone derivatives using a chlorinated polysaccharide-based CSP.
Instrumentation:
-
SFC system with a UV detector and backpressure regulator
Materials:
-
Chiral Stationary Phase: Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) or Lux i-Cellulose-5 (Cellulose tris(3,5-dichlorophenylcarbamate))[3]
-
Mobile Phase: CO2 with a modifier (e.g., methanol). A typical starting condition is 10% methanol.[3]
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase modifier.
Procedure:
-
Set the SFC system parameters:
-
Inject 5-20 µL of the sample solution.
-
Record the chromatogram and determine the retention times for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) as described in the HPLC protocol.
Protocol 3: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is suitable for the analysis of this compound after derivatization to enhance volatility.
Instrumentation:
-
GC-MS system with a suitable capillary column
Materials:
-
Derivatizing Agent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Capillary Column: A suitable chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives) or a standard non-chiral column (e.g., 5% phenyl-methylpolysiloxane) if a chiral derivatizing agent is used.[1]
-
Sample Preparation:
Procedure:
-
Set the GC-MS parameters:
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes. This program should be optimized.[1]
-
Injector Temperature: 250 °C[1]
-
MS Transfer Line Temperature: 280 °C[1]
-
Ion Source Temperature: 230 °C[1]
-
-
Inject 1 µL of the derivatized sample.[1]
-
Acquire data in full scan mode to identify peaks and selected ion monitoring (SIM) for quantification.[1]
-
Calculate the enantiomeric excess from the integrated peak areas of the corresponding enantiomers.[1]
Protocol 4: NMR Spectroscopy for Enantiomeric Excess Determination
This protocol uses a chiral solvating agent to differentiate the enantiomers of this compound.
Instrumentation:
-
High-field NMR spectrometer
Materials:
-
Chiral Solvating Agent (CSA): e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol[1]
-
Deuterated Solvent: e.g., Chloroform-d (CDCl3)[1]
Procedure:
-
Accurately weigh the sample and dissolve it in a suitable deuterated solvent in an NMR tube.[1]
-
Add a specific amount of the chiral solvating agent. The molar ratio of the analyte to the CSA may need to be optimized.[1]
-
Acquire a proton (¹H) NMR spectrum. Ensure acquisition parameters are suitable for quantitative analysis (e.g., sufficient relaxation delay).[1]
-
Identify a signal corresponding to a proton near the chiral center that shows separation into two distinct peaks for the two enantiomers.
-
Integrate the two separated signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the described analytical techniques.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral GC-MS Analysis.
Caption: Workflow for Chiral NMR Analysis.
References
A Comparative Guide to N-Boc-3-pyrrolidinone and Alternative Chiral Building Blocks in Drug Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral building block is a critical decision that profoundly impacts the efficiency, stereochemical purity, and economic viability of a drug synthesis campaign. N-Boc-3-pyrrolidinone, a versatile five-membered heterocyclic ketone, has emerged as a valuable synthon for the introduction of a chiral pyrrolidine (B122466) moiety, a common scaffold in a multitude of pharmaceuticals. This guide provides an objective comparison of this compound with other classes of chiral building blocks, supported by experimental data and detailed methodologies for the synthesis of the M3 selective muscarinic receptor antagonist, Darifenacin (B195073).
The pyrrolidine ring is a prevalent structural motif in numerous natural products and synthetic drugs, valued for its conformational rigidity and its ability to engage in specific interactions with biological targets.[1] The stereochemistry of substituents on the pyrrolidine ring is often crucial for pharmacological activity, necessitating the use of enantiomerically pure starting materials or the application of asymmetric synthesis techniques.[2]
This compound serves as a key precursor to chiral 3-hydroxypyrrolidine and 3-aminopyrrolidine (B1265635) derivatives, which are widely employed in the synthesis of a diverse range of therapeutic agents.[3] Its tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and allows for facile deprotection when required.[4]
This comparison will focus on the synthesis of Darifenacin, a potent and selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. A common industrial synthesis of Darifenacin utilizes (S)-3-hydroxypyrrolidine, a direct derivative of this compound, as the chiral source. We will compare this established route with a hypothetical asymmetric synthesis approach that generates the chiral center at a later stage, thereby providing a basis for evaluating the merits of using a pre-defined chiral building block versus creating the stereocenter on an achiral precursor.
Data Presentation: A Comparative Analysis of Synthetic Routes to Darifenacin
The following tables summarize the key quantitative data for two synthetic approaches to Darifenacin. Route A represents a well-established method starting from the chiral building block (S)-3-hydroxypyrrolidine. Route B outlines a potential alternative involving an asymmetric reduction of a prochiral intermediate.
| Route A: Synthesis from (S)-3-Hydroxypyrrolidine | |||
| Step | Transformation | Key Reagents | Reported Yield |
| 1 | N-Boc Protection | Di-tert-butyl dicarbonate (B1257347), Triethylamine (B128534) | >95% |
| 2 | Mesylation | Methanesulfonyl chloride, Triethylamine | High |
| 3 | Alkylation with Diphenylacetonitrile (B117805) | Diphenylacetonitrile, Sodium hydride | Good |
| 4 | Boc Deprotection | Trifluoroacetic acid or HCl | High |
| 5 | N-Alkylation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran (B22562) | 5-(2-bromoethyl)-2,3-dihydrobenzofuran, K2CO3 | Moderate to Good |
| 6 | Nitrile Hydrolysis | H2SO4 | Good |
| Overall Yield | Substantial |
| Route B: Hypothetical Asymmetric Synthesis | |||
| Step | Transformation | Key Reagents | Expected Yield |
| 1 | Synthesis of Prochiral Ketone | N-alkylation of pyrrolidin-3-one | Good |
| 2 | Asymmetric Reduction | Chiral catalyst (e.g., CBS reagent), Borane source | 85-95% |
| 3 | Mesylation | Methanesulfonyl chloride, Triethylamine | High |
| 4 | Alkylation with Diphenylacetonitrile | Diphenylacetonitrile, Sodium hydride | Good |
| 5 | N-Alkylation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran | 5-(2-bromoethyl)-2,3-dihydrobenzofuran, K2CO3 | Moderate to Good |
| 6 | Nitrile Hydrolysis | H2SO4 | Good |
| Overall Yield | Potentially Lower | ||
| Enantiomeric Excess (e.e.) | >99% (with optimal catalyst) |
Experimental Protocols
Route A: Synthesis of Darifenacin from (S)-3-Hydroxypyrrolidine (Illustrative Protocol)
This protocol is a composite of procedures described in the patent literature.[4][5]
Step 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine To a solution of (S)-3-hydroxypyrrolidine in dichloromethane (B109758), triethylamine (1.2 equivalents) is added. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-(S)-3-hydroxypyrrolidine.
Step 2: Mesylation of N-Boc-(S)-3-hydroxypyrrolidine N-Boc-(S)-3-hydroxypyrrolidine is dissolved in dichloromethane and cooled to 0 °C. Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). The reaction is stirred at 0 °C for 1-2 hours. The mixture is then washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to give the crude mesylate.
Step 3 & 4: Alkylation and Deprotection The mesylate is reacted with the sodium salt of diphenylacetonitrile (prepared from diphenylacetonitrile and a strong base like sodium hydride) in a suitable solvent like DMF. This reaction proceeds with inversion of stereochemistry. The resulting N-Boc protected intermediate is then deprotected using an acid such as trifluoroacetic acid or hydrochloric acid in a suitable solvent to yield (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile.
Step 5 & 6: Final Assembly and Hydrolysis The resulting pyrrolidine derivative is N-alkylated with 5-(2-bromoethyl)-2,3-dihydrobenzofuran in the presence of a base like potassium carbonate in a solvent such as acetonitrile.[6] The final step involves the hydrolysis of the nitrile functionality to an amide using a strong acid like sulfuric acid to yield Darifenacin.[5]
Route B: Asymmetric Synthesis of the Chiral Pyrrolidinol Intermediate
This protocol describes a common method for the asymmetric reduction of this compound.
Step 1 & 2: Asymmetric Reduction of this compound To a solution of (S)-2-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C is added borane-dimethyl sulfide (B99878) complex (1.0 M in THF, 0.6 equivalents) dropwise. The mixture is stirred for 15 minutes. A solution of this compound (1.0 equivalent) in THF is then added slowly over 30 minutes, maintaining the temperature at 0 °C. The reaction is stirred for an additional 1-2 hours at this temperature. The reaction is then carefully quenched by the dropwise addition of methanol, followed by 1 M HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford (S)-N-Boc-3-hydroxypyrrolidine with high enantiomeric excess.
Comparative Analysis
This compound and its derivatives, such as (S)-3-hydroxypyrrolidine, represent a "chiral pool" approach. This strategy leverages a readily available, enantiomerically pure starting material to introduce the desired stereocenter early in the synthesis. The primary advantages of this approach are:
-
Stereochemical Certainty: The absolute configuration of the target molecule is established from the outset, avoiding the need for chiral separations or the risk of incomplete stereoselectivity in later steps.
-
Robust and Scalable Processes: Syntheses starting from the chiral pool are often well-established and have been optimized for large-scale production.
However, this approach is not without its potential drawbacks:
-
Cost and Availability of the Chiral Starting Material: The price and reliable supply of the enantiomerically pure starting material can be a significant factor in the overall cost of the synthesis.
-
Limited Structural Diversity: The synthetic route is largely dictated by the structure of the initial chiral building block.
Asymmetric synthesis, as outlined in Route B, offers a more flexible approach. Here, the chiral center is created from a prochiral precursor using a chiral catalyst. The key benefits of this strategy include:
-
Use of Simple, Achiral Starting Materials: This can lead to a more cost-effective process, as inexpensive achiral materials are often more readily available than their enantiopure counterparts.
-
Flexibility in Synthesis Design: The point at which the chirality is introduced can be strategically chosen to maximize efficiency and overall yield.
The challenges associated with asymmetric synthesis include:
-
Catalyst Cost and Sensitivity: Chiral catalysts can be expensive and may be sensitive to air, moisture, or impurities in the starting materials.
-
Optimization of Enantioselectivity: Achieving high enantiomeric excess often requires careful optimization of reaction conditions, including temperature, solvent, and catalyst loading.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic workflow for the preparation of Darifenacin starting from (S)-3-hydroxypyrrolidine and the signaling pathway of muscarinic M3 receptor antagonists.
References
- 1. De Novo Asymmetric Synthesis of Fridamycin E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. actascientific.com [actascientific.com]
- 4. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]
- 5. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of N-Boc-3-pyrrolidinone Against Other Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of N-Boc-3-pyrrolidinone with other commonly used ketones, namely acetone, cyclopentanone (B42830), and cyclohexanone (B45756). The information presented herein is a synthesis of available experimental data and established principles of organic chemistry, intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this important building block.
Introduction to this compound
N-tert-butoxycarbonyl-3-pyrrolidinone is a versatile synthetic intermediate widely employed in the development of pharmaceutical agents.[1][2] Its unique structure, featuring a protected pyrrolidinone ring, offers a stable yet reactive core for the construction of complex heterocyclic systems.[1][2] The tert-butoxycarbonyl (Boc) protecting group ensures stability under various reaction conditions and can be selectively removed when needed, making it an ideal starting material for multi-step syntheses.[3] This guide will explore its reactivity in several key ketone reactions relative to other acyclic and cyclic ketones.
Reactivity Comparison in Key Ketone Reactions
The reactivity of a ketone is primarily governed by steric hindrance around the carbonyl group and the electronic effects of its substituents. Ketones with less steric bulk and more electron-withdrawing groups tend to be more reactive towards nucleophilic attack.
Table 1: Qualitative Reactivity Comparison of Ketones
| Reaction Type | This compound | Acetone | Cyclopentanone | Cyclohexanone |
| Nucleophilic Addition (e.g., Grignard) | Moderate | High | Moderate to High | Moderate |
| Wittig Reaction | Moderate | High | Moderate | Low to Moderate |
| Aldol (B89426) Condensation (as electrophile) | Moderate | High | Moderate | Low to Moderate |
| Reduction (e.g., with NaBH₄) | High | High | High | High |
| Enolization | Moderate | Low | High | High |
This table provides a qualitative comparison based on general principles of ketone reactivity. Experimental verification is recommended for specific applications.
Detailed Reactivity Analysis
Grignard Reaction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction involving the nucleophilic addition of an organomagnesium halide to a carbonyl group. The reactivity of the ketone in this reaction is highly dependent on the steric accessibility of the carbonyl carbon.
This compound is expected to exhibit moderate reactivity in Grignard reactions. The five-membered ring is relatively planar, but the Boc group can introduce some steric hindrance.
Acetone , being a small, acyclic ketone, presents minimal steric hindrance and is therefore highly reactive towards Grignard reagents.
Cyclopentanone is also quite reactive, with its planar structure allowing for relatively easy nucleophilic attack.
Cyclohexanone , existing predominantly in a chair conformation, can present more steric hindrance to the incoming Grignard reagent compared to cyclopentanone, leading to slightly lower reactivity.
Wittig Reaction
The Wittig reaction transforms a ketone into an alkene. The reaction is sensitive to steric hindrance, with less hindered ketones generally giving higher yields.
The reactivity trend in the Wittig reaction is expected to be similar to that of the Grignard reaction: Acetone > Cyclopentanone > this compound ≈ Cyclohexanone . The steric bulk around the carbonyl group is the primary factor influencing the rate and yield of this reaction.
Aldol Condensation
In an aldol condensation, a ketone can act as an electrophile, reacting with an enolate. The electrophilicity of the carbonyl carbon is a key factor.
This compound possesses an electron-withdrawing nitrogen atom in the ring, which should enhance the electrophilicity of the carbonyl carbon. However, the steric environment will also play a role.
Acetone is a good electrophile due to its minimal steric hindrance.
Cyclic ketones like cyclopentanone and cyclohexanone can also act as electrophiles, with their reactivity being influenced by ring strain and steric factors.
Reduction with Sodium Borohydride (B1222165)
The reduction of ketones to secondary alcohols using sodium borohydride (NaBH₄) is a common transformation. This reaction is generally efficient for a wide range of ketones.
All the ketones discussed—This compound, acetone, cyclopentanone, and cyclohexanone —are expected to be readily reduced by sodium borohydride. While subtle differences in reaction rates may exist due to steric and electronic factors, all are considered highly reactive in this transformation. For instance, studies on the reduction of substituted cyclopentanones have shown that the stereochemical outcome can be influenced by the presence of neighboring functional groups.[4][5]
Enolization
The formation of an enol or enolate is a crucial step in many reactions of ketones, such as aldol condensations and alpha-halogenation. The rate and equilibrium of enolization are influenced by the acidity of the α-protons and the stability of the resulting enol/enolate.
Theoretical and experimental studies have shown that the enol content of cyclic ketones is generally higher than that of acyclic ketones.[6] The enol content trend is typically: Cyclohexanone > Cyclopentanone > Acetone .[6]
For This compound , the acidity of the α-protons is influenced by the adjacent nitrogen atom and the carbonyl group. The regioselectivity of enolization can be a significant factor in its subsequent reactions. Studies on substituted cycloalkanones have demonstrated that "soft enolization" conditions can lead to high regioselectivity.[7]
Experimental Protocols
Detailed experimental protocols for the following key reactions are provided to facilitate comparative studies in the laboratory.
General Protocol for Grignard Reaction
A detailed, step-by-step procedure for performing a Grignard reaction with ketones can be found in various sources.[1][8] The general steps involve the slow addition of a solution of the ketone in an anhydrous ether solvent to a solution of the Grignard reagent at a low temperature (e.g., 0 °C). The reaction is then quenched with an aqueous acidic solution, and the tertiary alcohol product is isolated through extraction and purification.
General Protocol for Wittig Reaction
The Wittig reaction involves the reaction of a ketone with a phosphonium (B103445) ylide.[9] The ylide is typically prepared by treating a phosphonium salt with a strong base. The ketone, dissolved in an appropriate solvent, is then added to the ylide solution. The reaction mixture is stirred until completion, followed by workup to isolate the alkene product.
General Protocol for Aldol Condensation
A base-catalyzed aldol condensation can be performed by treating a mixture of the ketone (electrophile) and another carbonyl compound (nucleophile precursor) with a base such as sodium hydroxide (B78521) in a suitable solvent like ethanol (B145695) or water.[10] The reaction progress can be monitored by techniques like TLC or NMR. The β-hydroxy carbonyl or the α,β-unsaturated carbonyl product is then isolated after workup.
General Protocol for Sodium Borohydride Reduction
The ketone is dissolved in a protic solvent like methanol (B129727) or ethanol.[11] Sodium borohydride is then added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction is typically rapid and is quenched by the addition of water or an acidic solution. The secondary alcohol product is then isolated via extraction and purification.
Visualizing Reaction Workflows
To aid in the conceptualization of these comparative experiments, the following workflow diagrams are provided.
Caption: Comparative experimental workflow.
Caption: Factors governing ketone reactivity.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity is a balance of the inherent properties of a five-membered cyclic ketone and the electronic and steric influence of the N-Boc group. While direct quantitative comparative data with other ketones is limited, this guide provides a framework for understanding its expected reactivity based on established chemical principles. For critical applications, it is always recommended to perform direct experimental comparisons to determine the optimal reaction conditions and outcomes.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Page loading... [guidechem.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. magritek.com [magritek.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Boc-3-pyrrolidinone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like N-Boc-3-pyrrolidinone is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols is essential to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, in line with standard hazardous waste management practices.
I. Hazard Identification and Safety Data
This compound is classified as a hazardous substance, primarily causing skin and eye irritation, and potential respiratory tract irritation.[1] Before handling, it is crucial to be familiar with its properties and associated hazards.
Quantitative Data Summary:
| Property | Value | Reference |
| CAS Number | 101385-93-7 | [2] |
| Molecular Formula | C₉H₁₅NO₃ | [2] |
| Physical State | Solid | [2] |
| Melting Point | 34-38 °C | [2] |
| Flash Point | >110 °C (>230 °F) - closed cup | [2] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Damage 1, STOT SE 3 | [2][3] |
| Storage Class Code | 11 - Combustible Solids | [2] |
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
II. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted through a licensed hazardous waste disposal company, adhering to all federal, state, and local regulations.[5] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un-contaminated, expired, or unwanted solid this compound in a designated, compatible, and sealable waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[5]
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, and wipers, should be collected in a separate, sealed, and clearly labeled hazardous waste container.[7]
-
Empty Containers: "Empty" containers that previously held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After proper rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.[7]
Step 2: Container Labeling
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
Identify the full chemical name: "this compound."
-
List all constituents of the waste, including any solvents used for rinsing.
-
Indicate the approximate quantities and the date of accumulation.
Step 3: Storage
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[7]
-
Ensure the container is tightly closed and stored in a locked location if possible.[7][8]
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
The waste will be handled by a licensed hazardous waste disposal company for final treatment and disposal in an approved facility.[4][8]
III. Experimental Protocols for Hazard Determination
The hazard classifications for chemical substances are determined through standardized experimental protocols, often following guidelines from the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (e.g., OECD Guideline 423): This test is used to estimate the acute toxicity of a substance when ingested. A single dose of the substance is administered orally to a group of animals (typically rats), and they are observed for signs of toxicity and mortality over a period of up to 14 days.[1]
-
Skin Irritation/Corrosion (e.g., OECD Guideline 404): This test assesses the potential of a substance to cause reversible inflammatory changes to the skin. A small amount of the test substance is applied to the clipped skin of an animal (typically a rabbit) for a defined period, and the skin is observed for signs of irritation such as redness and swelling.[1]
-
Serious Eye Damage/Eye Irritation (e.g., OECD Guideline 405): This test evaluates the potential of a substance to cause damage to the eye. A small amount of the substance is applied to one eye of an animal (typically a rabbit), and the eye is examined for effects on the cornea, iris, and conjunctiva at specific intervals.[1]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
